molecular formula C10H8N2O4S B1302231 Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate CAS No. 34674-75-4

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B1302231
CAS No.: 34674-75-4
M. Wt: 252.25 g/mol
InChI Key: WMZGLTDTPSMOMC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H8N2O4S and its molecular weight is 252.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-4-5(12(14)15)2-3-7(6)17-9/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZGLTDTPSMOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374902
Record name methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34674-75-4
Record name methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate (CAS 34674-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is a heterocyclic compound belonging to the benzothiophene class of molecules. Benzothiophene scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1][2] This particular derivative, featuring an amino group at the 3-position, a nitro group at the 5-position, and a methyl carboxylate at the 2-position, presents a versatile platform for further chemical modifications. Its structural motifs suggest potential applications as an intermediate in the synthesis of more complex molecules, including kinase inhibitors and potentially as a building block for targeted protein degraders. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, available spectroscopic data, and insights into its potential applications in drug development.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 34674-75-4[3][4][5]
Molecular Formula C₁₀H₈N₂O₄S[3][4][5]
Molecular Weight 252.25 g/mol [3][4][5]
Appearance Powder[3]
Purity ≥95% - 97%[3][5]
InChI 1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-4-5(12(14)15)2-3-7(6)17-9/h2-4H,11H2,1H3
SMILES COC(=O)C1=C(N)C2=C(S1)C=CC(=C2)--INVALID-LINK--[O-]

Synthesis

The synthesis of 3-aminobenzo[b]thiophenes can be efficiently achieved through a microwave-assisted one-pot condensation reaction. The following protocol is adapted from a general method for the synthesis of related scaffolds and is proposed for the preparation of this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This procedure involves the reaction of a suitably substituted 2-halobenzonitrile with methyl thioglycolate in the presence of a base, under microwave irradiation. For the target molecule, the starting material would be 2-chloro-5-nitrobenzonitrile.

Materials:

  • 2-chloro-5-nitrobenzonitrile

  • Methyl thioglycolate

  • Triethylamine (Et₃N)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ice

Equipment:

  • Microwave synthesizer

  • Reaction vessel suitable for microwave synthesis

  • Magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a designated microwave reaction vessel, combine 2-chloro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous DMSO (to achieve a 2 M concentration of the benzonitrile).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 130°C for a designated time (optimization may be required, typically in the range of 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature using a stream of compressed air.

  • Pour the reaction mixture into a beaker containing ice-water.

  • A solid precipitate should form. Collect the solid by vacuum filtration.

  • Wash the collected solid with deionized water to remove any residual DMSO and triethylamine salts.

  • Dry the product in a vacuum oven to yield the desired this compound.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Combine Reactants: - 2-chloro-5-nitrobenzonitrile - Methyl thioglycolate - Triethylamine - Anhydrous DMSO microwave Microwave Irradiation (130°C) reagents->microwave Reaction quench Quench with Ice-Water microwave->quench Work-up filter Vacuum Filtration quench->filter wash Wash with Water filter->wash dry Dry in Vacuum Oven wash->dry product Final Product: Methyl 3-amino-5-nitro-1- benzothiophene-2-carboxylate dry->product Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase STAT3_inactive STAT3 (Inactive) Receptor->STAT3_inactive Activation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Nuclear Translocation Inhibitor Benzothiophene-based Inhibitor Inhibitor->STAT3_active Inhibition PROTAC_Assembly BuildingBlock Methyl 3-amino-5-nitro- 1-benzothiophene-2-carboxylate Modification Chemical Modification (e.g., amide coupling) BuildingBlock->Modification POI_Ligand Target Protein (POI) Ligand Modification->POI_Ligand Forms Linker Linker POI_Ligand->Linker Attached to PROTAC PROTAC Molecule POI_Ligand->PROTAC Component of E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Connects to Linker->PROTAC Component of E3_Ligand->PROTAC Component of

References

Characterization of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Gewald reaction, and presents its spectral characterization data through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses the potential biological significance of this class of compounds as kinase inhibitors and visualizes a relevant signaling pathway.

Introduction

This compound, with the chemical formula C₁₀H₈N₂O₄S, is a substituted benzothiophene. The benzothiophene scaffold is a prominent heterocyclic core structure found in numerous pharmacologically active compounds. The presence of an amino group at the 3-position and a nitro group at the 5-position, along with a methyl ester at the 2-position, suggests a molecule with potential for diverse chemical modifications and biological activities. Notably, derivatives of 3-aminobenzothiophene have been investigated for their potential as kinase inhibitors, a critical class of targets in drug discovery, particularly in oncology. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₄S[1][2]
Molecular Weight 252.25 g/mol [1][2]
CAS Number 34674-75-4[1][2]
Appearance Powder[1]
Purity Typically ≥95%[1]

Synthesis

Experimental Protocol: Gewald Synthesis (Proposed)

This protocol is adapted from established methods for the synthesis of substituted 3-aminobenzothiophenes.

Materials:

  • 2-cyano-2-(5-nitro-1,3-benzothiazol-2-yl)acetamide (or a suitable precursor)

  • Methyl thioglycolate

  • Triethylamine (TEA) or another suitable base

  • Ethanol or Dimethylformamide (DMF) as solvent

  • Elemental sulfur

  • Standard laboratory glassware and stirring apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting nitrile (1 equivalent) and elemental sulfur (1.2 equivalents) in a suitable solvent such as ethanol or DMF.

  • To this mixture, add methyl thioglycolate (1.1 equivalents).

  • Add a catalytic amount of a base, such as triethylamine or morpholine, to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling or after the addition of water.

  • Collect the precipitate by vacuum filtration and wash with a cold solvent to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

Diagram of the Proposed Synthetic Workflow

G Proposed Synthetic Workflow Reactants Starting Materials: - Substituted Acetonitrile - Methyl Thioglycolate - Elemental Sulfur - Base (e.g., TEA) Reaction Gewald Reaction (Reflux in Solvent) Reactants->Reaction Workup Reaction Work-up: - Cooling - Precipitation/Extraction Reaction->Workup Purification Purification: - Filtration - Recrystallization Workup->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the key stages in the proposed synthesis of the title compound.

Spectral Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected spectral data, based on the analysis of related compounds and general principles of spectroscopy, are presented below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for the title compound are summarized in the following tables. These predictions are based on data from structurally similar compounds and established substituent effects.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.8Doublet1HH-4
~8.1 - 8.4Doublet of Doublets1HH-6
~7.8 - 8.0Doublet1HH-7
~6.0 - 6.5Singlet (broad)2H-NH₂
~3.9Singlet3H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~150C-3 (C-NH₂)
~145C-5 (C-NO₂)
~140C-7a
~135C-3a
~125C-6
~120C-4
~115C-7
~100C-2
~52-OCH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted in the table below.

Table 3: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-Strong, BroadN-H stretching (amino group)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (-OCH₃)
~1700StrongC=O stretching (ester)
1620 - 1580StrongN-H bending (amino group)
1550 - 1475StrongAsymmetric N-O stretching (nitro group)
1360 - 1290StrongSymmetric N-O stretching (nitro group)
1300 - 1200StrongC-O stretching (ester)
~1100MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 252.25), the expected molecular ion peak and major fragmentation patterns are outlined below.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
252[M]⁺ (Molecular ion)
221[M - OCH₃]⁺
206[M - NO₂]⁺
193[M - COOCH₃]⁺

Biological Significance and Signaling Pathway

Benzothiophene derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including their role as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The title compound, possessing the benzothiophene scaffold, is a candidate for investigation as a kinase inhibitor.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is frequently observed in various cancers. As many benzothiophene derivatives have been shown to target kinases within this pathway, it serves as a relevant context for the potential biological activity of this compound.

Diagram of the MAPK/ERK Signaling Pathway

G MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Inhibitor Benzothiophene Derivative (Potential Inhibitor) Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Response (Proliferation, Survival, etc.) GeneExpression->CellularResponse GrowthFactor Growth Factor GrowthFactor->RTK

Caption: A simplified representation of the MAPK/ERK signaling cascade, a potential target for benzothiophene-based kinase inhibitors.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. This technical guide has provided a detailed overview of its physicochemical properties, a proposed synthetic route, and a comprehensive analysis of its expected spectral characteristics. The discussion of its potential role as a kinase inhibitor, in the context of the MAPK/ERK signaling pathway, highlights a promising avenue for future research and drug development efforts. The data and protocols presented herein are intended to serve as a valuable resource for scientists working with this and related molecular scaffolds.

References

An In-depth Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and a proposed synthetic route based on established chemical methodologies. Furthermore, it explores the potential biological activities of this compound by drawing parallels with structurally related benzothiophene derivatives that have demonstrated significant pharmacological effects, including kinase inhibition and antimicrobial properties. This guide is intended to be a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Molecular Structure and Properties

This compound is a substituted benzothiophene with the chemical formula C₁₀H₈N₂O₄S.[1] The core of the molecule is a bicyclic system where a benzene ring is fused to a thiophene ring. This scaffold is adorned with three key functional groups: an amino group at position 3, a nitro group at position 5, and a methyl carboxylate group at position 2. These functional groups are expected to significantly influence the molecule's chemical reactivity, physicochemical properties, and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₄S[1]
Molecular Weight 252.25 g/mol [1]
CAS Number 34674-75-4[1]
Appearance Powder[1]
Purity Min. 95%[1]
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, a singlet for the amino protons, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the benzothiophene core.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible and efficient synthetic route can be devised based on well-established methods for the synthesis of 3-aminobenzothiophene derivatives, particularly the reaction of 2-halobenzonitriles with methyl thioglycolate.[2][3] The following is a proposed experimental protocol.

Proposed Synthetic Protocol: Microwave-Assisted Annulation

This method is adapted from the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.[2]

Reaction Scheme:

G reactant1 2-Chloro-5-nitrobenzonitrile product This compound reactant1->product reactant2 Methyl thioglycolate reactant2->product reagent1 Triethylamine (Et3N) reagent1->product reagent2 DMSO, Microwave (130 °C) reagent2->product

Figure 1: Proposed synthesis of this compound.

Materials:

  • 2-Chloro-5-nitrobenzonitrile

  • Methyl thioglycolate

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethanol

Equipment:

  • Microwave synthesizer

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chloro-5-nitrobenzonitrile (1.0 eq), methyl thioglycolate (1.1 eq), and anhydrous DMSO to create a 2 M solution.

  • Add triethylamine (3.0 eq) to the mixture.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture with microwaves at a constant temperature of 130 °C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with deionized water and then with cold ethanol.

  • Dry the product under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Applications in Drug Discovery

While the specific biological activity of this compound has not been extensively reported, the benzothiophene scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

Kinase Inhibition

Substituted benzothiophenes have been identified as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[2][3] For instance, derivatives of 3-aminobenzo[b]thiophene have been developed as inhibitors of LIMK1, PIM kinases, and MK2.[2] The structural features of the title compound, including the amino and nitro groups, could facilitate interactions with the ATP-binding site or allosteric sites of kinases.

Anticancer and Antimicrobial Activity

Benzothiophene derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The planar aromatic system can intercalate with DNA, and the various functional groups can form hydrogen bonds and other interactions with biological macromolecules. The presence of a nitro group can sometimes enhance the antimicrobial and cytotoxic effects of a molecule.

Drug Discovery Workflow

The exploration of this compound as a potential drug candidate would typically follow a structured workflow, as illustrated in the diagram below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of this compound purification Purification & Structural Confirmation (NMR, MS, IR) synthesis->purification in_vitro In vitro Assays (e.g., Kinase Inhibition, Antimicrobial) synthesis->in_vitro cell_based Cell-based Assays (e.g., Cytotoxicity, Proliferation) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet in_vivo In vivo Animal Models admet->in_vivo formulation Formulation Development in_vivo->formulation

Figure 2: A generalized workflow for the development of a novel therapeutic agent.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established methods, and its structural features suggest a high potential for biological activity, particularly in the areas of oncology and infectious diseases. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers embarking on the exploration of this and related benzothiophene derivatives.

References

Physical and chemical properties of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmacologically active agents, including selective estrogen receptor modulators like Raloxifene, the asthma medication Zileuton, and various kinase inhibitors used in oncology.[1][2][3] The inherent structural rigidity, electron-rich nature, and diverse functionalization potential of the benzothiophene ring system make it an exceptional scaffold for designing molecules that can interact with high specificity at biological targets.[3][4]

This compound (CAS No. 34674-75-4) is a highly functionalized derivative that serves as a versatile building block for further chemical elaboration.[5][6] The strategic placement of an amino group, a nitro group, and a methyl ester on the benzothiophene framework provides three distinct points of reactivity, enabling the synthesis of complex molecular architectures. This guide offers an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, providing researchers and drug development professionals with the foundational knowledge required for its effective application in synthetic chemistry.

Molecular Structure and Identification

The unique arrangement of functional groups on the benzothiophene core dictates the compound's reactivity and physical characteristics. Its formal identification is crucial for regulatory and experimental documentation.

Caption: Chemical Structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 34674-75-4 [5][6][7]
Molecular Formula C₁₀H₈N₂O₄S [5][7]
Molecular Weight 252.25 g/mol [5]

| Purity | Typically ≥95-97% |[5][7] |

Physical Properties

A thorough understanding of the physical properties is essential for designing experimental conditions, including reaction setup, purification, and formulation.

Table 2: Summary of Physical Properties

Property Value / Expected Value Description
Appearance Powder The compound exists as a solid at room temperature.[5]
Melting Point Not reported; requires experimental determination. Expected to be a sharp melting point for a pure substance.
Solubility Not reported; requires experimental determination. Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and dichloromethane. Low solubility in water and non-polar solvents like hexanes is anticipated.

| UV-Vis λmax | Not reported; requires experimental determination. | The extended conjugated system is expected to show strong absorbance in the UV-Vis region. |

Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically <2 °C) suggests a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to approximately 20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting range is reported as T₁-T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Experimental Protocol: Solubility Profile Assessment

Causality: Knowledge of a compound's solubility is fundamental for selecting appropriate solvents for chemical reactions, purification (recrystallization), and analytical techniques (e.g., NMR, HPLC).

Methodology:

  • Solvent Selection: Prepare vials containing 1 mL of various solvents, ranging from polar to non-polar (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, hexanes).

  • Sample Addition: To each vial, add a pre-weighed amount of the compound (e.g., 1 mg).

  • Observation & Agitation: Vigorously stir or sonicate each vial for 2-3 minutes at ambient temperature. Visually inspect for dissolution.

  • Quantification:

    • If the compound dissolves, add another 1 mg and repeat until saturation is reached.

    • Classify the solubility qualitatively:

      • Soluble: >10 mg/mL

      • Slightly Soluble: 1-10 mg/mL

      • Insoluble: <1 mg/mL

  • Validation: The protocol is self-validating through the systematic testing across a standardized panel of solvents, providing a reliable solubility profile.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons (3H): Signals are expected in the δ 7.5-9.0 ppm range. The protons on the nitro-substituted ring will be significantly downfield due to the electron-withdrawing effect of the NO₂ group.[3]

    • Amine Protons (2H): A broad singlet is expected for the -NH₂ group, typically in the δ 5.0-7.0 ppm range, which is exchangeable with D₂O.

    • Methyl Ester Protons (3H): A sharp singlet for the -OCH₃ group is anticipated around δ 3.8-4.0 ppm.[3]

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal is expected in the δ 160-170 ppm region.

    • Aromatic Carbons (8C): Multiple signals will appear in the δ 110-150 ppm range. Carbons attached to the nitro group and sulfur atom will have distinct chemical shifts.

    • Methyl Carbon (-OCH₃): A signal is expected around δ 50-55 ppm.[3]

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly resolving NH protons.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Analysis: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). A small amount of tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

  • N-H Stretch (Amine): Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1680-1720 cm⁻¹.

  • N-O Stretch (Nitro): Two strong bands, one symmetric and one asymmetric, typically around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹.[3]

  • C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ester): A band in the 1200-1300 cm⁻¹ region.

Chemical Properties and Reactivity

The compound's utility as a synthetic intermediate stems from the distinct reactivity of its three primary functional groups.

Caption: Key Reaction Pathways for the Subject Compound.

  • Amino Group (-NH₂): As a nucleophile, the primary aromatic amine can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions. This site is the primary handle for building molecular complexity, for instance, by forming amide bonds to introduce new side chains.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution. Its most common and synthetically useful transformation is reduction to an amino group, typically using reagents like SnCl₂/HCl or catalytic hydrogenation. This unmasks a new nucleophilic site, enabling the synthesis of di-amino benzothiophene derivatives.

  • Methyl Ester (-COOCH₃): The ester group can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (e.g., via EDC/HOBt coupling), further expanding the synthetic possibilities.

Synthesis and Purification Workflow

While multiple synthetic routes to substituted benzothiophenes exist, a common strategy involves the annulation of a benzene ring onto a thiophene precursor, often via a variation of the Gewald reaction followed by cyclization.[3][8]

G A Starting Materials (e.g., Substituted Benzonitrile, Methyl Thioglycolate) B Reaction Setup (Base, Solvent, e.g., Et₃N in DMSO) A->B C Microwave-Assisted Cyclization (e.g., 130°C, 10-20 min) B->C D Work-up (Quench with water, precipitate product) C->D E Crude Product Isolation (Filtration and drying) D->E F Purification E->F G Column Chromatography (Silica gel, Hexane/EtOAc gradient) F->G H Recrystallization (e.g., Ethanol/Water) F->H I Pure Product (>97% Purity) G->I H->I J Characterization (NMR, MS, MP) I->J

Caption: General Workflow for Synthesis and Purification.

Plausible Synthetic Protocol (Microwave-Assisted)

Causality: Microwave-assisted synthesis is employed to drastically reduce reaction times and often improve yields by providing rapid, uniform heating compared to conventional methods.[3]

Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a stir bar, combine the appropriate 2-halobenzonitrile precursor (1.0 eq), methyl thioglycolate (1.1 eq), and a suitable base such as triethylamine (Et₃N, 2.0 eq) in a solvent like DMSO.[3]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 130 °C) for a short duration (e.g., 10-35 minutes), with continuous stirring.[3]

  • Work-up: After cooling the vessel to room temperature, pour the reaction mixture into ice-water. This step is designed to precipitate the organic product, which has low aqueous solubility.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts and solvent.

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form pure crystals.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Validation: The purity of the final product must be confirmed by analytical techniques such as HPLC, NMR, and melting point analysis to be ≥97%.

Safety and Handling

Causality: Proper safety protocols are mandatory to mitigate risks associated with handling chemical reagents. While specific data for this compound is limited, data from structurally similar aminothiophenes should be used as a guideline.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Hazard Classification: Based on similar compounds, it should be treated as a substance that may cause skin, eye, and respiratory irritation.[9]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids/bases.[9]

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its potential is realized through its conversion into more complex molecules with therapeutic potential.

  • Kinase Inhibitors: The aminobenzothiophene scaffold is a known core structure for various kinase inhibitors.[3] The amino group can be functionalized to interact with the hinge region of a kinase active site, while other parts of the molecule can be elaborated to achieve potency and selectivity.

  • Antimitotic Agents: Certain benzothiophene derivatives have been shown to inhibit tubulin polymerization, a key mechanism for antimitotic cancer drugs.[10]

  • Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify initial hits that bind to a biological target. The reactive handles then allow for the systematic "growing" of the fragment into a potent lead compound.[3]

References

An In-depth Technical Guide to the Biological Activity of 3-amino-5-nitro-1-benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emerging Therapeutic Potential of the Benzothiophene Scaffold

Benzothiophene and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Their structural versatility makes them promising candidates for the development of new therapeutic agents.[1][2] This guide focuses on a specific, highly functionalized scaffold: 3-amino-5-nitro-1-benzothiophene. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the benzothiophene core creates a unique electronic environment that can be exploited for targeted biological interactions. These derivatives have shown notable potential in several key therapeutic areas, particularly as antimicrobial and anticancer agents.[3][4] This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-amino-5-nitro-1-benzothiophene derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies for 3-amino-5-nitro-1-benzothiophene Derivatives

The synthesis of 3-amino-5-nitro-1-benzothiophene derivatives can be achieved through several routes, often starting from commercially available substituted benzonitriles or benzaldehydes. A common and efficient approach involves the Gewald reaction and its modifications.

A key intermediate in many synthetic pathways is methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate.[5] This compound serves as a versatile starting material for further derivatization at the amino and carboxylate positions.

One effective method for the synthesis of the 3-aminobenzothiophene core is through microwave-assisted synthesis.[1] This technique can significantly reduce reaction times compared to conventional heating methods.[1]

General Synthetic Protocol: Microwave-Assisted Synthesis of 3-Aminobenzothiophenes

This protocol is adapted from a general procedure for the synthesis of 3-aminobenzo[b]thiophenes and can be applied to 5-nitro substituted precursors.[1]

Rationale for Experimental Choices:

  • Microwave Irradiation: This method is chosen for its ability to rapidly and efficiently heat the reaction mixture, leading to significantly shorter reaction times and often cleaner reactions with higher yields compared to conventional heating.[1]

  • DMSO as Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high boiling point, making it ideal for microwave-assisted synthesis. It effectively dissolves the reactants and facilitates the reaction.

  • Triethylamine as Base: Triethylamine acts as a base to deprotonate the methyl thioglycolate, enabling its nucleophilic attack on the benzonitrile.

Experimental Workflow:

G cluster_workflow Microwave-Assisted Synthesis Workflow start Combine 5-nitrobenzonitrile, methyl thioglycolate, and triethylamine in dry DMSO irradiate Irradiate in microwave synthesizer at 130°C start->irradiate cool Cool to room temperature irradiate->cool precipitate Pour into ice-water to precipitate the product cool->precipitate collect Collect the solid by filtration precipitate->collect wash Wash with water collect->wash dry Dry in vacuo wash->dry product Obtain the desired 3-amino-5-nitro-1-benzothiophene derivative dry->product

Caption: Workflow for the microwave-assisted synthesis of 3-aminobenzothiophenes.

Step-by-Step Methodology:

  • A mixture of the 5-nitrobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO (2 M) is prepared in a microwave reaction vessel.[1]

  • The vessel is sealed and irradiated in a microwave synthesizer at 130 °C for a specified time (typically 10-40 minutes, depending on the substrate).[1]

  • After the reaction is complete, the mixture is cooled to room temperature using a stream of compressed air.[1]

  • The reaction mixture is then poured into ice-water.[1]

  • The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried in vacuo to yield the desired 3-aminobenzo[b]thiophene product.[1]

Biological Activities and Therapeutic Potential

The unique structural features of 3-amino-5-nitro-1-benzothiophene derivatives endow them with a range of biological activities. The nitro group, in particular, is a well-known pharmacophore that can be bioreduced in hypoxic environments, a characteristic of many solid tumors and microbial infections.

Antimicrobial Activity

Derivatives of the benzothiophene scaffold have demonstrated significant antimicrobial properties against a spectrum of pathogens.[6] The presence of the nitro group can enhance this activity.

Mechanism of Antimicrobial Action: The antimicrobial action of nitro-containing compounds often involves their reduction by microbial nitroreductases to form radical anions and other reactive species. These reactive intermediates can then induce cellular damage through various mechanisms, including:

  • DNA damage

  • Inhibition of essential enzymes

  • Disruption of cellular respiration

The following diagram illustrates the proposed general mechanism of action for nitro-containing antimicrobial agents.

G cluster_mechanism Antimicrobial Mechanism of Nitro Compounds nitro_compound Nitro-substituted Benzothiophene nitroreductase Microbial Nitroreductase nitro_compound->nitroreductase Reduction radical_anion Nitro Radical Anion nitroreductase->radical_anion reactive_species Other Reactive Species radical_anion->reactive_species cellular_damage Cellular Damage (DNA, proteins, etc.) reactive_species->cellular_damage cell_death Microbial Cell Death cellular_damage->cell_death

Caption: Proposed antimicrobial mechanism of action for nitro-substituted compounds.

Quantitative Antimicrobial Data: The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes representative MIC values for some nitro-substituted benzothiophene derivatives against various bacterial strains.

CompoundE. coli (µM)P. aeruginosa (µM)Salmonella (µM)S. aureus (µM)Reference
Derivative 3b >1.110.61-1.000.54-0.73-[3]
Derivative 3f 0.64-1.11>1.00>0.73-[3]
Derivative 3j >1.110.61-1.00>0.73-[3]
Derivative 3k >1.110.61-1.000.54-0.73-[3]
Ciprofloxacin -0.61-1.00--[3]
Note: These are tetrahydrobenzothiophene derivatives with nitro substitutions, providing an indication of the potential activity of related compounds.
Anticancer Activity

The anticancer potential of benzothiophene derivatives is a rapidly growing area of research.[4][7] The 3-amino-5-nitro-1-benzothiophene scaffold is of particular interest due to the hypoxic-targeting nature of the nitro group. Many solid tumors have hypoxic (low oxygen) regions, which can be exploited by prodrugs that are activated under these conditions.[8]

Mechanism of Anticancer Action: The anticancer activity of these compounds is likely multifactorial. One proposed mechanism involves the bioreduction of the nitro group by tumor-specific reductases in hypoxic environments, leading to the formation of cytotoxic species that selectively kill cancer cells.[8]

Additionally, benzothiophene derivatives have been shown to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, some derivatives have been found to target the RhoA/ROCK signaling pathway, which is crucial for cell migration and metastasis.[9]

The following diagram outlines a potential mechanism of action for these compounds in cancer cells.

G cluster_anticancer_mechanism Anticancer Mechanism of Action compound 3-amino-5-nitro-1- benzothiophene derivative hypoxic_tumor Hypoxic Tumor Environment compound->hypoxic_tumor signaling_pathway Signaling Pathway Inhibition (e.g., RhoA/ROCK) compound->signaling_pathway reductases Tumor Reductases hypoxic_tumor->reductases activates cytotoxic_agent Activated Cytotoxic Agent reductases->cytotoxic_agent reduces compound to apoptosis Apoptosis cytotoxic_agent->apoptosis cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death proliferation_inhibition Inhibition of Proliferation, Migration, and Invasion signaling_pathway->proliferation_inhibition proliferation_inhibition->cancer_cell_death

Caption: Potential anticancer mechanisms of 3-amino-5-nitro-1-benzothiophene derivatives.

Quantitative Anticancer Data: The anticancer potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The following table provides representative IC50 values for some nitro-substituted heterocyclic compounds against various cancer cell lines.

CompoundA549 (Lung Cancer) (µM)MCF-7 (Breast Cancer) (µM)HCT-116 (Colon Cancer) (µM)Reference
Nitrothiophene Derivative 3f 3.72--[4]
Thienopyrimidine Derivative 2 ->0.056-[10]
Thienopyrimidine Derivative 3 -0.25-[10]
Cisplatin >3.72--[4]
Note: This is a 5-nitrothiophene derivative.
Note: These are 4-amino-thieno[2,3-d]pyrimidine derivatives, demonstrating the anticancer potential of related scaffolds.

Conclusion and Future Directions

3-amino-5-nitro-1-benzothiophene derivatives represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The synthetic accessibility of this scaffold, coupled with the tunable nature of its biological activity through further derivatization, makes it an attractive target for medicinal chemists.

Future research in this area should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • Elucidation of specific molecular targets: Identifying the precise enzymes and signaling pathways that these compounds interact with to better understand their mechanism of action.

  • In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models of infection and cancer.

By pursuing these avenues of research, the full therapeutic potential of 3-amino-5-nitro-1-benzothiophene derivatives can be realized.

References

Spectroscopic and Synthetic Overview of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic and synthetic information for the compound Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate (CAS Number: 34674-75-4). Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document compiles and analyzes data from closely related analogs and precursors to offer a predictive and comparative overview. The guide includes tabulated spectroscopic data, a generalized synthetic protocol, and workflow diagrams to support research and development activities involving this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₈N₂O₄S[1][2]

  • Molecular Weight: 252.25 g/mol [1]

  • CAS Number: 34674-75-4[1]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present ¹H and ¹³C NMR data for a closely related precursor, 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde . This data provides a strong indication of the chemical shifts expected for the aromatic protons and carbons in the target molecule. The primary difference would be the absence of the aldehyde proton and carbon signals and the presence of signals corresponding to the methyl ester group.

Table 1: ¹H NMR Data for 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde [3]

Chemical Shift (δ) ppmMultiplicityAssignment
10.00s1H, -CHO
9.14s1H, Ar-H
8.22d, J = 8.6 Hz1H, Ar-H
8.03–7.95m3H, Ar-H

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde [3]

Chemical Shift (δ) ppmAssignment
182.4-CHO
151.7Ar-C
147.5Ar-C
145.2Ar-C
132.6Ar-C
125.4Ar-C
123.5Ar-C
120.4Ar-C
111.6Ar-C

Solvent: DMSO-d₆

Predicted NMR Data for this compound:

  • ¹H NMR: The aromatic proton signals are expected in the range of δ 7.5-9.0 ppm. A singlet corresponding to the methyl ester protons (-OCH₃) would likely appear around δ 3.8-4.0 ppm. The amino group protons (-NH₂) would present as a broad singlet.

  • ¹³C NMR: The aromatic carbon signals would be in a similar range to the precursor. The carbonyl carbon of the ester is expected around δ 160-170 ppm, and the methoxy carbon (-OCH₃) should appear around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of the target compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3450-3300Amino (-NH₂)N-H stretching
3100-3000Aromatic C-HC-H stretching
1720-1700Ester (C=O)C=O stretching
1620-1580Aromatic C=CC=C stretching
1550-1490 & 1350-1300Nitro (-NO₂)Asymmetric & Symmetric N-O stretching
1250-1000Ester (C-O)C-O stretching
Mass Spectrometry (MS)

The exact mass of this compound is 252.0205 g/mol . High-resolution mass spectrometry (HRMS) should confirm this molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and the nitro group (-NO₂).

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related 2-aminothiophene-3-carboxylates and subsequent nitration.

Generalized Synthesis of the Benzothiophene Core

The benzothiophene core can be synthesized via a domino reaction protocol. A generalized procedure is as follows:

  • Reaction Setup: A mixture of an appropriate ortho-substituted nitrothiophenol, methyl cyanoacetate, and a base (e.g., morpholine or triethylamine) in a suitable solvent (e.g., ethanol or DMF) is prepared.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 45-80 °C) for several hours.

  • Work-up and Purification: After cooling, the product is often precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Nitration of the Benzothiophene Ring

If the nitro group is not introduced via the starting materials, a subsequent nitration step can be performed.

  • Nitrating Mixture: A solution of the benzothiophene precursor is dissolved in a strong acid, such as concentrated sulfuric acid, and cooled to a low temperature (e.g., -30 to 0 °C).

  • Addition of Nitrating Agent: A nitrating agent, typically concentrated nitric acid, is added dropwise to the cooled solution while maintaining the low temperature.

  • Reaction and Quenching: The reaction is stirred for a specific period at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring the mixture onto ice.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

Visualization of Workflows

The following diagrams illustrate the generalized synthetic pathway and a typical analytical workflow for the characterization of this compound.

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_purification Purification Ortho-substituted\nnitrothiophenol Ortho-substituted nitrothiophenol Base (e.g., Morpholine)\nSolvent (e.g., Ethanol) Base (e.g., Morpholine) Solvent (e.g., Ethanol) Ortho-substituted\nnitrothiophenol->Base (e.g., Morpholine)\nSolvent (e.g., Ethanol) Methyl\ncyanoacetate Methyl cyanoacetate Methyl\ncyanoacetate->Base (e.g., Morpholine)\nSolvent (e.g., Ethanol) Heating Heating Base (e.g., Morpholine)\nSolvent (e.g., Ethanol)->Heating Methyl 3-amino-5-nitro-1-\nbenzothiophene-2-carboxylate\n(Crude) Methyl 3-amino-5-nitro-1- benzothiophene-2-carboxylate (Crude) Heating->Methyl 3-amino-5-nitro-1-\nbenzothiophene-2-carboxylate\n(Crude) Recrystallization or\nColumn Chromatography Recrystallization or Column Chromatography Methyl 3-amino-5-nitro-1-\nbenzothiophene-2-carboxylate\n(Crude)->Recrystallization or\nColumn Chromatography Final Product Final Product Recrystallization or\nColumn Chromatography->Final Product

Caption: Generalized Synthetic Pathway.

Analytical_Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity Analysis (e.g., HPLC) Sample->Purity Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: Analytical Workflow for Characterization.

Conclusion

While a complete, experimentally verified dataset for this compound is not currently available in the public literature, this guide provides a robust, predictive overview based on the analysis of closely related compounds. The presented data and protocols offer a valuable starting point for researchers and professionals in the fields of medicinal chemistry and drug development. Further experimental work is necessary to fully characterize this compound and validate the predicted spectroscopic data.

References

The Therapeutic Promise of Benzothiophene Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzothiophene core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a versatile template for the design of potent and selective therapeutic agents.[1][2] This technical guide provides an in-depth overview of the burgeoning therapeutic applications of benzothiophene compounds, with a focus on their anticancer, antimicrobial, and neurological activities. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable chemical entity in their discovery programs.

Benzothiophene and its derivatives exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, antidiabetic, anticonvulsant, and neuroprotective effects.[3][4][5][6][7] Several benzothiophene-based drugs have already reached the market, such as the selective estrogen receptor modulator (SERM) raloxifene (Evista™), the antifungal agent sertaconazole , and the leukotriene inhibitor zileuton , underscoring the clinical relevance of this heterocyclic system.[6]

This guide will delve into the specific applications of benzothiophene derivatives, presenting key quantitative data in a structured format, outlining experimental methodologies where available, and illustrating the underlying mechanisms of action through signaling pathway diagrams.

Anticancer Applications: Targeting Multiple Hallmarks of Cancer

Benzothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][2][3] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and tubulin polymerization to the modulation of key signaling pathways.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature of many cancers. Benzothiophene-based compounds have been successfully designed as potent inhibitors of several cancer-relevant kinases.

One notable example is the development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors.[8][9] Compound 16b , a 5-hydroxybenzothiophene hydrazide, has shown potent inhibitory activity against a panel of kinases, including Clk1/4, DRAK1, Dyrk1A/B, and haspin, with IC50 values in the nanomolar range.[10][8] This multi-targeted approach is particularly promising for overcoming chemoresistance.[10][8] Furthermore, benzothiophene-3-carboxamide derivatives have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis. Compound 36 from this series demonstrated nanomolar inhibition of Aurora kinases and induced apoptosis in HCT 116 colon cancer cells.[11]

In addition to cell cycle kinases, benzothiophene derivatives have been developed to target signaling pathways crucial for cancer cell survival and proliferation. Benzo[b]thiophene 1,1-dioxide derivatives have been reported as potent STAT3 inhibitors.[12] The signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors and plays a key role in cell proliferation, survival, and migration.[12] Compound 8b from this series effectively blocked STAT3 phosphorylation and induced apoptosis in cancer cells.[12]

CompoundTarget Kinase(s)IC50 (nM)Cell LineReference
16b Clk411-[8]
DRAK187-[8]
Haspin125.7-[8]
Clk1163-[8]
Dyrk1B284-[8]
Dyrk1A353.3-[8]
36 Aurora Kinase ANot specified (nanomolar range)HCT 116[11]
Aurora Kinase BNot specified (nanomolar range)HCT 116[11]
8b STAT3Not specified-[12]
Tubulin Polymerization Inhibition

The microtubule network is a vital component of the cellular cytoskeleton and a well-established target for anticancer drugs.[13] Benzothiophene acrylonitrile analogs have been synthesized as potent inhibitors of tubulin polymerization, exhibiting a mode of action similar to combretastatin A-4.[13] Compound 6 from this series, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, displayed impressive cytotoxic activity against a panel of 60 human cancer cell lines, with GI50 values ranging from 21.1 nM to 98.9 nM.[13] A significant advantage of these compounds is their ability to overcome P-glycoprotein-mediated multidrug resistance.[13]

CompoundActivityGI50 Range (nM)Cell LinesReference
6 Growth Inhibition21.1 - 98.9NCI-60 panel[13]
Selective Estrogen Receptor Modulators (SERMs)

Benzothiophene-based SERMs, such as raloxifene, arzoxifene, and bazedoxifene, have been pivotal in the management of hormone-responsive conditions, particularly osteoporosis and the prevention of estrogen receptor-positive (ER+) breast cancer.[14][15] These compounds exhibit tissue-selective estrogenic and anti-estrogenic activities, acting as estrogen antagonists in breast and uterine tissues while displaying estrogenic effects on bone.[14][16]

CompoundTargetIC50 (nM)Cell LineReference
Raloxifene ERα38MCF-7 (proliferation inhibition)[14]
Arzoxifene ERα2.5MCF-7 (proliferation inhibition)[14]
Bazedoxifene ERα2.4- (binding affinity)[14]
ERβ6.5- (binding affinity)[14]

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel antibiotics.[17] Benzothiophene derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[17][18][19]

Substituted benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus (MRSA).[17] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated MRSA and daptomycin-resistant strains.[17]

Furthermore, novel tetrahydrobenzothiophene derivatives have been designed and synthesized, demonstrating broad-spectrum antibacterial activity.[20] Compound 3b from this series showed excellent activity against both Gram-negative (E. coli, P. aeruginosa, Salmonella) and Gram-positive (S. aureus) bacteria, with MIC values in the low micromolar range.[20]

CompoundOrganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4[17]
3b E. coli1.11 µM[20]
P. aeruginosa1.00 µM[20]
Salmonella0.54 µM[20]
S. aureus1.11 µM[20]

Applications in Neurodegenerative Disorders

Benzothiophene derivatives are also being explored for their potential in treating neurodegenerative diseases.[21][22][23] Their ability to cross the blood-brain barrier and interact with various targets in the central nervous system makes them attractive candidates for the development of novel neurotherapeutics.[22]

Benzothiophene-based SERMs, such as raloxifene, have been shown to provide neuroprotection through a novel GPR30-dependent mechanism.[24] Additionally, benzothiophene-chalcone hybrids have been designed as cholinesterase inhibitors, a key therapeutic strategy for Alzheimer's disease.[21]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of scientific research. While comprehensive, step-by-step protocols are best found in the full-text articles, this section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of benzothiophene derivatives based on the available literature.

General Synthesis of Benzothiophene Derivatives

The synthesis of benzothiophene derivatives often involves multi-step reactions. A common strategy for the synthesis of 3-substituted-2-aryl-benzo[b]thiophenes involves:

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are frequently used to introduce substituents at specific positions of the benzothiophene core.

  • Electrophilic Cyclization: Intramolecular electrophilic cyclization is another key method for constructing the benzothiophene ring system.

A representative procedure for a Sonogashira coupling reaction to synthesize alkyne-substituted benzothiophenes is as follows:

  • To a stirred mixture of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene, dimethylformamide (DMF), an alkyne, and triethylamine under an argon atmosphere, PdCl2(PPh3)2 and CuI are added.

  • The resulting mixture is stirred at room temperature for 12 hours.

  • The reaction is then quenched with water and extracted with dichloromethane (DCM).

  • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under vacuum.

  • The residue is purified by column chromatography on silica gel.

In Vitro Anticancer Activity Assessment

The cytotoxic potency of newly synthesized benzothiophene compounds is typically evaluated against a panel of human cancer cell lines.

  • Cell Lines: A diverse panel of cancer cell lines, such as the NCI-60 panel, is used to assess the broad-spectrum anticancer activity.[13]

  • Assay: The sulforhodamine B (SRB) assay is a common method to determine cell growth inhibition.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

    • After incubation, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with SRB dye.

    • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine the cell viability.

  • Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.[13]

Antimicrobial Susceptibility Testing

The antimicrobial activity of benzothiophene derivatives is determined using standard methods to ascertain the minimum inhibitory concentration (MIC).

  • Method: The broth microdilution method is a standard and widely used technique.[17][20]

  • Procedure:

    • Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

    • A standardized inoculum of the test microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17][20]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by benzothiophene compounds is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms of action.

anticancer_pathways cluster_kinase Kinase Inhibition cluster_tubulin Tubulin Polymerization Inhibition cluster_serm Selective Estrogen Receptor Modulation Benzothiophene_Kinase Benzothiophene Derivatives (e.g., 16b, 36, 8b) Kinases Protein Kinases (e.g., Aurora, STAT3, Dyrk1A) Benzothiophene_Kinase->Kinases Inhibit Proliferation Cell Proliferation Kinases->Proliferation Promotes Apoptosis Apoptosis Kinases->Apoptosis Inhibits Benzothiophene_Tubulin Benzothiophene Acrylonitriles (e.g., Compound 6) Tubulin Tubulin Benzothiophene_Tubulin->Tubulin Binds to Microtubules Microtubule Formation Benzothiophene_Tubulin->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitosis Mitotic Arrest Microtubules->Mitosis Essential for CellDeath Cell Death Mitosis->CellDeath Leads to Benzothiophene_SERM Benzothiophene SERMs (e.g., Raloxifene) ER_breast Estrogen Receptor (Breast) Benzothiophene_SERM->ER_breast Antagonist ER_bone Estrogen Receptor (Bone) Benzothiophene_SERM->ER_bone Agonist Gene_Transcription_breast Gene Transcription (Proliferation) ER_breast->Gene_Transcription_breast Activates Gene_Transcription_bone Gene Transcription (Bone Density) ER_bone->Gene_Transcription_bone Activates

Anticancer Mechanisms of Benzothiophene Derivatives

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biological_eval Biological Evaluation cluster_lead_opt Lead Optimization Start Starting Materials Synthesis Chemical Synthesis (e.g., Coupling, Cyclization) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., Cytotoxicity, MIC) Characterization->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) InVitro->Mechanism InVivo In Vivo Models (e.g., Xenograft, Infection Models) Mechanism->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR ADMET ADMET Profiling SAR->ADMET Lead_Compound Lead Compound Identification ADMET->Lead_Compound

General Drug Discovery Workflow for Benzothiophene Compounds

Conclusion and Future Directions

The benzothiophene scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The diverse range of biological activities exhibited by its derivatives highlights the immense potential of this heterocyclic system in addressing unmet medical needs. The successful clinical translation of several benzothiophene-based drugs provides a strong validation for continued research in this area.

Future efforts in the field of benzothiophene-based drug discovery should focus on:

  • Rational Design and Synthesis: Leveraging computational tools and a deeper understanding of structure-activity relationships (SAR) to design more potent and selective inhibitors.[1][25][26]

  • Multi-Targeted Agents: Developing single molecules that can modulate multiple targets simultaneously to combat complex diseases like cancer and overcome drug resistance.[10][8]

  • Exploration of New Therapeutic Areas: Investigating the potential of benzothiophene derivatives in other disease areas, such as inflammatory and metabolic disorders.

  • Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical and clinical evaluation to translate basic research findings into tangible therapeutic benefits for patients.

References

An In-depth Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, collated quantitative data, and visualizations of key chemical transformations.

Core Compound Information

This compound is a heterocyclic compound belonging to the benzothiophene class of molecules. Its chemical structure incorporates an amino group at the 3-position and a nitro group at the 5-position of the benzothiophene core, with a methyl carboxylate group at the 2-position. This particular arrangement of functional groups makes it a versatile scaffold in medicinal chemistry.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₄S[1]
Molecular Weight 252.25 g/mol [1]
Appearance Powder[1]
Purity Min. 95%[1]
CAS Number 34674-75-4[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a microwave-assisted one-pot reaction. This method offers a rapid and efficient means of obtaining the target compound.[2]

Experimental Protocol: Microwave-Assisted Synthesis[2]

Reactants:

  • 2-Fluoro-5-nitrobenzonitrile

  • Methyl thioglycolate

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of 2-fluoro-5-nitrobenzonitrile, methyl thioglycolate, and triethylamine is prepared in dimethyl sulfoxide.

  • The reaction mixture is subjected to microwave irradiation at 130 °C for a specified duration.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into ice-water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Below is a Graphviz diagram illustrating the synthesis workflow.

Synthesis_Workflow reagents 2-Fluoro-5-nitrobenzonitrile + Methyl thioglycolate + Et3N in DMSO microwave Microwave Irradiation 130 °C reagents->microwave Reactants workup Workup: 1. Cool to RT 2. Add to ice-water 3. Filter 4. Wash with water 5. Dry microwave->workup Reaction product Methyl 3-amino-5-nitro- 1-benzothiophene-2-carboxylate workup->product Isolation Drug_Discovery_Progression cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Methyl 3-amino-5-nitro- 1-benzothiophene-2-carboxylate screening Primary Screening (e.g., Kinase, Microbial, Cytotoxicity Assays) synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compound lead_opt Lead Optimization sar->lead_opt

References

The 3-Aminobenzothiophene Scaffold: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminobenzothiophene core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of this crucial heterocycle, designed for researchers, medicinal chemists, and drug development professionals. We will traverse the historical landscape of its discovery, dissect the evolution of its synthetic methodologies from classical multi-step sequences to modern, high-efficiency protocols, and illuminate its diverse applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors, antimitotic agents, and therapeutics for central nervous system (CNS) disorders. This document is structured to provide not just procedural knowledge but also a deep understanding of the chemical principles and strategic decisions that underpin the synthesis and application of this vital scaffold.

Introduction: The Emergence of a Privileged Heterocycle

The benzothiophene moiety, an aromatic heterocycle composed of a benzene ring fused to a thiophene ring, is a cornerstone in the architecture of numerous pharmaceuticals and functional materials.[1] Its structural rigidity and ability to engage in various non-covalent interactions make it an ideal foundation for drug design. When substituted with an amino group at the C3-position, the resulting 3-aminobenzothiophene scaffold gains a critical vector for chemical modification and a key hydrogen-bond donor/acceptor site, unlocking vast potential for targeted biological activity.

This scaffold's journey from a synthetic curiosity to a mainstay in drug discovery has been driven by the persistent need for novel chemical entities to address complex diseases. Derivatives have shown remarkable efficacy as inhibitors of crucial cellular targets like protein kinases and tubulin, and have been investigated for anti-inflammatory, antimicrobial, and CNS-related activities.[2][3][4] This guide will provide a comprehensive analysis of the key synthetic milestones that have made this versatile scaffold readily accessible to the scientific community.

Foundational Synthetic Strategies: The Willgerodt-Kindler Era

Early access to the 3-aminobenzothiophene core was often challenging, relying on multi-step and sometimes low-yielding reactions. Among the classical methods, the application of the Willgerodt-Kindler reaction stands out as a robust, albeit often harsh, approach.[5] This reaction typically involves the treatment of an aryl alkyl ketone with elemental sulfur and a secondary amine, like morpholine, to yield a thioamide.[6] A key innovation for benzothiophene synthesis was the adaptation of this reaction into a one-pot cyclization.

The synthesis of 3-aminobenzothiophenes via a Willgerodt-Kindler pathway commonly starts from an ortho-haloaryl ketone, such as 1-(2-chloro-5-nitrophenyl)ethanone.[7] In a single pot, this starting material is reacted with elemental sulfur and a primary or secondary amine. The reaction proceeds through a complex cascade to furnish the cyclized 3-aminobenzothiophene product. While effective, this method often requires high temperatures and can have a limited substrate scope, but it laid the essential groundwork for future synthetic developments.

Proposed Reaction Mechanism: Willgerodt-Kindler Cyclization

The mechanism for this specific cyclization is intricate but can be understood as a sequence of established transformations. The causality behind this one-pot synthesis lies in the unique reactivity of the starting materials under thermal conditions.

G cluster_start Starting Materials cluster_steps Reaction Cascade SM1 o-Chloroaryl Ketone Step1 Thioamidation of Ketone SM1->Step1 SM2 Amine (R₂NH) SM2->Step1 SM3 Sulfur (S₈) SM3->Step1 Step2 Formation of Thioenolate Step1->Step2 Base Step3 Intramolecular Nucleophilic Aromatic Substitution (SₙAr) Step2->Step3 Heat Step4 Tautomerization & Aromatization Step3->Step4 Product 3-Aminobenzothiophene Step4->Product

  • Thioamidation: The aryl ketone reacts with sulfur and the amine to form an intermediate thioamide at the alpha-carbon, a hallmark of the Willgerodt-Kindler reaction.

  • Enethiolate Formation: In the basic amine medium, the thioamide tautomerizes or is deprotonated to form a reactive enethiolate intermediate.

  • Intramolecular Cyclization: The nucleophilic sulfur of the enethiolate attacks the ortho-chloro-substituted carbon of the benzene ring in an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, displacing the chloride and forming the thiophene ring.

  • Aromatization: A final tautomerization step leads to the stable, aromatic 3-aminobenzothiophene product.

Modern Synthetic Methodologies: The Pursuit of Efficiency

The demand for large, diverse libraries of 3-aminobenzothiophene derivatives for high-throughput screening necessitated the development of more efficient, versatile, and scalable synthetic routes. The past few decades have seen a paradigm shift towards methods that offer higher yields, shorter reaction times, and greater functional group tolerance.

Microwave-Assisted Annulation of 2-Halobenzonitriles

A significant breakthrough in the synthesis of 3-aminobenzothiophenes is the microwave-assisted reaction between 2-halobenzonitriles and methyl thioglycolate.[2] This method is exceptionally rapid and efficient, often providing high yields of the desired product in minutes, compared to hours with conventional heating. The use of microwave irradiation is a key experimental choice, as it provides uniform and rapid heating (dielectric heating), which dramatically accelerates the rate of the reaction cascade.

This transformation is typically carried out in a polar aprotic solvent like DMSO with an organic base such as triethylamine. The reaction proceeds cleanly, and the product often precipitates upon pouring the reaction mixture into water, simplifying purification.[2]

Proposed Reaction Mechanism: 2-Halobenzonitrile Cyclization

The mechanism involves a series of base-mediated nucleophilic reactions, culminating in the formation of the heterocyclic ring.

G cluster_start Starting Materials cluster_steps Reaction Pathway SM1 2-Halobenzonitrile Step2 Nucleophilic Aromatic Substitution (SₙAr) SM1->Step2 SM2 Methyl Thioglycolate Step1 Thiolate Formation SM2->Step1 Base Base (Et₃N) Base->Step1 Step1->Step2 Step3 Intramolecular Thorpe-Ziegler Cyclization Step2->Step3 Base Step4 Enamine Tautomerization Step3->Step4 Product Methyl 3-Aminobenzo[b]thiophene- 2-carboxylate Step4->Product

  • Thiolate Formation: Triethylamine deprotonates the thiol of methyl thioglycolate to form a nucleophilic thiolate.[8]

  • SₙAr Reaction: The thiolate attacks the carbon bearing the halogen on the 2-halobenzonitrile, displacing the halide via a nucleophilic aromatic substitution mechanism. This forms an intermediate aryl thioether.

  • Thorpe-Ziegler Cyclization: The base then deprotonates the α-carbon (adjacent to the ester), generating a carbanion. This carbanion attacks the electrophilic carbon of the nitrile group in an intramolecular Thorpe-Ziegler cyclization to form a five-membered ring intermediate.

  • Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable enamine, yielding the final 3-aminobenzothiophene product.

Comparison of Synthetic Methodologies

The evolution from classical to modern synthetic methods reflects a drive towards greater efficiency, safety, and versatility. The table below summarizes key differences between the foundational Willgerodt-Kindler approach and the modern microwave-assisted annulation.

FeatureWillgerodt-Kindler RouteMicrowave-Assisted Annulation
Starting Materials o-Haloaryl Ketones, Sulfur, Amine2-Halobenzonitriles, Thioglycolate Esters
Reaction Time Several hours to overnight5 - 20 minutes
Temperature High (often >100 °C)Elevated (e.g., 130 °C), rapidly achieved
Typical Yields Moderate to good (often < 60%)Good to excellent (often > 80%)[2]
Workup Often requires chromatographySimple precipitation and filtration
Advantages One-pot from simple ketonesExtremely rapid, high yields, clean reactions
Limitations Harsh conditions, byproduct formationRequires specialized microwave equipment

Applications in Medicinal Chemistry

The 3-aminobenzothiophene scaffold is a prolific pharmacophore, appearing in numerous compounds targeting a wide array of diseases. Its utility stems from its ability to be readily derivatized, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity binding to biological targets.

G cluster_apps Therapeutic Applications Core 3-Aminobenzothiophene Scaffold Kinase Kinase Inhibitors (e.g., LIMK, PIM, MAPK) Core->Kinase Acylation, Cyclization Antimitotic Antimitotic Agents (Tubulin Polymerization Inhibitors) Core->Antimitotic Acylation CNS CNS Agents (Anticonvulsant, Neurodegenerative) Core->CNS N-Arylation, Amidation AntiInflam Anti-inflammatory Agents (COX/LOX Inhibition) Core->AntiInflam Hydrazone Formation

  • Kinase Inhibitors: This is arguably the most significant application. The 3-amino group serves as a perfect handle to introduce functionality that can interact with the hinge region of ATP-binding sites in protein kinases. Derivatives have been developed as potent inhibitors of LIMK, PIM-kinases, and Mitogen-Activated Protein Kinase (MAPK), which are implicated in cancer and inflammatory diseases.[2][3]

  • Antimitotic Agents: By acylating the 3-amino group with moieties like a 3,4,5-trimethoxybenzoyl group, researchers have developed potent inhibitors of tubulin polymerization.[9] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them valuable candidates for anticancer therapy.

  • Central Nervous System (CNS) Agents: The scaffold's ability to cross the blood-brain barrier has been exploited to develop agents for neurodegenerative disorders and epilepsy.[3][10] Derivatives have been investigated as cholinesterase inhibitors for Alzheimer's disease and as potent anticonvulsants.[4]

  • Anti-inflammatory Agents: Thiophene-based compounds, including 3-aminobenzothiophene derivatives, are known for their anti-inflammatory properties, often acting through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[11][12]

Detailed Experimental Protocols

To ensure this guide is of practical value, we provide detailed, self-validating protocols for the two key synthetic methodologies discussed.

Protocol 1: Classical Synthesis via Willgerodt-Kindler Reaction

Synthesis of 2-Morpholino-5-nitrobenzo[b]thiophen-3-amine

Rationale: This protocol illustrates the one-pot cyclization from a readily available halo-ketone, demonstrating the foundational approach to the scaffold.

  • Step 1: Reagent Charging: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, charge 1-(2-chloro-5-nitrophenyl)ethanone (1.0 g, 5.0 mmol), morpholine (0.65 mL, 7.5 mmol), and elemental sulfur (0.32 g, 10.0 mmol).

  • Step 2: Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

  • Step 3: Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase.

  • Step 4: Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water. A solid precipitate will form.

  • Step 5: Isolation and Purification: Collect the solid by vacuum filtration, washing thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to afford the title compound.

Protocol 2: Modern Microwave-Assisted Synthesis

Synthesis of Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Rationale: This protocol showcases the speed and efficiency of modern synthetic methods, providing rapid access to a highly functionalized core suitable for further derivatization.

  • Step 1: Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 5-bromo-2-fluorobenzonitrile (1.0 g, 5.0 mmol), methyl thioglycolate (0.47 mL, 5.25 mmol), and dry dimethyl sulfoxide (DMSO) (2.5 mL).

  • Step 2: Base Addition: Add triethylamine (2.1 mL, 15.5 mmol) to the mixture. Seal the vial with a septum cap.

  • Step 3: Microwave Irradiation: Place the vial in a microwave synthesizer and irradiate at 130 °C for 12 minutes (hold time).[2] Ensure efficient stirring throughout the reaction.

  • Step 4: Product Precipitation: After the reaction, cool the vial to room temperature using a stream of compressed air. Pour the reaction mixture into 50 mL of ice-water. A pale yellow solid will precipitate.

  • Step 5: Isolation: Collect the solid product by vacuum filtration. Wash the solid extensively with water (3 x 25 mL) to remove residual DMSO and triethylamine salts.

  • Step 6: Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield the title compound as a high-purity solid (typical yields >90%).[2]

Conclusion and Future Outlook

The 3-aminobenzothiophene scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility has evolved dramatically, from the arduous conditions of the Willgerodt-Kindler reaction to the elegant efficiency of microwave-assisted annulations. This evolution has empowered chemists to rapidly generate vast libraries of derivatives, accelerating the pace of drug discovery.

Looking ahead, the field is likely to focus on developing even more sustainable and atom-economical synthetic routes, potentially involving C-H activation or flow chemistry. The inherent biological versatility of the scaffold ensures its continued relevance, with new applications likely to emerge in areas beyond oncology and inflammation. As our understanding of complex disease biology deepens, the 3-aminobenzothiophene core will undoubtedly remain a trusted and indispensable tool in the hands of scientists striving to develop the next generation of targeted therapeutics.

References

  • 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. (n.d.). PMC. [Link]

  • Synthesis of 3-aminobenzo[b]thiophenes | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2007). PubMed. [Link]

  • Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. (n.d.). PubMed. [Link]

  • Scheme 1 The Willgerodt reaction and the Kindler modification. (n.d.). ResearchGate. [Link]

  • Willgerodt rearrangement. (n.d.). Wikipedia. [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). PubMed. [Link]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (n.d.). ResearchGate. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI. [Link]

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (n.d.). PubMed Central. [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). PMC. [Link]

  • Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. (n.d.). ResearchGate. [Link]

  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Recent advances in the Willgerodt–Kindler reaction. (n.d.). ResearchGate. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. [Link]

  • The Chemistry Behind Methyl Thioglycolate: Synthesis and Key Properties. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). NIH. [Link]

  • How Does Methyl Thioglycolate React With Other Chemicals?. (2024). Bloom Tech. [Link]

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. (n.d.). Journal of the American Chemical Society. [Link]

  • METHYL THIOGLYCOLATE (2365-48-2). (n.d.). Chemchart. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (n.d.). World Journal of Advanced Research and Reviews. [Link]

Sources

An In-depth Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate as a Putative Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The discovery and development of novel building blocks for PROTAC synthesis are critical to expanding the scope and efficacy of this technology. This technical guide explores the potential of methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate as a novel building block for protein degraders. While this molecule is commercially available and categorized as a "Protein Degrader Building Block," its specific application and characterization in the scientific literature are not yet extensively documented.[1] This guide, therefore, serves as a comprehensive roadmap for researchers, outlining the necessary steps to validate and utilize this scaffold in the development of novel PROTACs. We provide a hypothetical framework, including potential synthesis routes, detailed experimental protocols for characterization, and illustrative data, to guide the investigation of this promising chemical entity.

Introduction: The PROTAC Revolution and the Need for Novel Building Blocks

PROTACs are bifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The modular nature of PROTACs allows for a high degree of tunability, and their catalytic mode of action can lead to potent and sustained protein knockdown.

The vast majority of PROTACs in development utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). The exploration of novel E3 ligase ligands and, by extension, new chemical scaffolds for these ligands is a key area of research to overcome potential resistance mechanisms and expand the tissue and cell-type specificity of protein degraders. The benzothiophene core of this compound represents an intriguing starting point for the development of new E3 ligase ligands.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is essential for its successful incorporation into a drug discovery pipeline.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₄S[1][3]
Molecular Weight 252.25 g/mol [1][3]
CAS Number 34674-75-4[1][3]
Appearance Powder[3]
Purity ≥95%[3]

Synthesis and Derivatization

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be extrapolated from related chemistries, such as the synthesis of other substituted aminothiophenes. A common method for constructing the 2-aminothiophene scaffold is the Gewald reaction.

A potential synthetic approach could involve the reaction of a suitable ketone or aldehyde with elemental sulfur and a cyanoacetate derivative in the presence of a base. Further modifications, such as nitration, would be required to yield the final product. The amino and carboxylate functionalities of the molecule provide convenient handles for chemical modification and linker attachment, which is a critical step in PROTAC synthesis.

Hypothetical Characterization as an E3 Ligase Ligand

To validate this compound as a useful building block, it is essential to determine which E3 ligase it binds to and with what affinity. The following sections outline a hypothetical characterization cascade.

E3 Ligase Binding Affinity

A series of biophysical and biochemical assays can be employed to identify the E3 ligase target and quantify the binding affinity.

Table 2: Hypothetical Binding Affinities for this compound against Common E3 Ligases

E3 LigaseBinding Affinity (K D ) (µM)Assay Method
Cereblon (CRBN)> 100Surface Plasmon Resonance
Von Hippel-Lindau (VHL)> 100Isothermal Titration Calorimetry
Novel E3 Ligase X 0.85 Surface Plasmon Resonance
MDM2> 100Fluorescence Polarization
IAPs> 100TR-FRET

Data are illustrative and would need to be determined experimentally.

Experimental Protocols
  • Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics of the interaction.

  • Protocol Outline:

    • Immobilize the purified recombinant E3 ligase (e.g., Novel E3 Ligase X) on a CM5 sensor chip via amine coupling.

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the association and dissociation phases of the binding interaction.

    • Regenerate the sensor surface between injections with a mild regeneration buffer.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D ).

Development and Evaluation of a PROTAC

Once validated as an E3 ligase ligand, the building block can be incorporated into a PROTAC. For this hypothetical guide, we will consider the design of a PROTAC targeting the oncogenic protein KRAS.

PROTAC Design and Synthesis

A PROTAC molecule would be synthesized by conjugating this compound (as the E3 ligase ligand) to a known KRAS inhibitor (as the POI binder) via a flexible linker.

PROTAC_Structure cluster_0 PROTAC Molecule cluster_1 Example Components E3 Ligase Ligand E3 Ligase Ligand Linker Linker E3 Ligase Ligand->Linker Covalent Bond POI Binder POI Binder Linker->POI Binder Covalent Bond Building_Block Methyl 3-amino-5-nitro- 1-benzothiophene-2-carboxylate Linker_Example PEG Linker POI_Binder_Example KRAS Inhibitor

Figure 1. General structure of a PROTAC molecule.
Cellular Characterization of the PROTAC

The efficacy of the newly synthesized PROTAC would be evaluated in a relevant cancer cell line expressing KRAS.

Table 3: Hypothetical Cellular Activity of a Benzothiophene-Based KRAS PROTAC

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Assay Method
A549 (Lung Cancer)KRAS2592Western Blot
Panc-1 (Pancreatic Cancer)KRAS4088In-Cell ELISA

Data are illustrative and would need to be determined experimentally.

Experimental Protocols
  • Principle: Western blotting is used to detect and quantify the levels of a specific protein in a cell lysate.

  • Protocol Outline:

    • Seed cells (e.g., A549) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein (e.g., KRAS) and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

  • Principle: Assays such as CellTiter-Glo® measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate.

    • Treat the cells with a serial dilution of the PROTAC.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent to each well.

    • Measure the luminescence using a plate reader.

    • Plot the cell viability against the PROTAC concentration to determine the IC₅₀.

Signaling Pathways and Mechanism of Action

A key aspect of characterizing a novel PROTAC is to understand the signaling pathways it perturbs and to confirm its mechanism of action.

PROTAC_MoA cluster_0 PROTAC-Mediated Degradation Pathway PROTAC Benzothiophene-PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., KRAS) POI->Ternary E3 E3 Ligase (e.g., Novel Ligase X) E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Figure 2. Mechanism of action for a PROTAC.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel protein degraders. This guide has provided a comprehensive, albeit hypothetical, framework for the characterization and utilization of this building block. The successful validation of this and other novel chemical entities as E3 ligase ligands will be crucial for expanding the toolbox of targeted protein degradation and unlocking the full therapeutic potential of this exciting modality. Future work should focus on the experimental validation of the concepts outlined in this guide, including the identification of the cognate E3 ligase for this benzothiophene derivative and the synthesis and evaluation of PROTACs targeting a diverse range of disease-relevant proteins.

References

An In-depth Technical Guide to the Synthesis of Novel 3-Aminobenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 3-aminobenzothiophenes are of particular interest due to their versatile reactivity, which allows for the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of modern synthetic methodologies for the preparation of novel 3-aminobenzothiophene derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of 3-aminobenzothiophenes can be achieved through several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. This guide focuses on three prominent and effective methods: Microwave-Assisted Synthesis from 2-Halobenzonitriles, a Domino Reaction Protocol, and the conceptual basis of the Fiesselmann-Sachs synthesis.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of the discussed synthetic methods, the following tables summarize the key quantitative data, including reaction conditions and yields for the synthesis of various 3-aminobenzothiophene derivatives.

Table 1: Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates [1][2]

EntryStarting 2-HalobenzonitrileProductReaction Time (min)Yield (%)
15-Bromo-2-fluorobenzonitrileMethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate1196
22-Fluoro-5-nitrobenzonitrileMethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate1194
32-Fluoro-5-(trifluoromethyl)benzonitrileMethyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate1585
45-Bromo-2-chlorobenzonitrileMethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate2075
52-Chloro-5-nitrobenzonitrileMethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate2088

Table 2: Domino Reaction Synthesis of 3-Amino-2-formyl-1-benzothiophene Derivatives [3]

EntryStarting MaterialProductYield (%)
12-Mercapto-4-nitrobenzaldehyde3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde87
22-Mercapto-4-formylbenzaldehyde3-Amino-1-benzothiophene-2,5-dicarbaldehyde80
3Methyl 3-formyl-4-mercaptobenzoateMethyl 3-Amino-2-formyl-1-benzothiophene-5-carboxylate71
42-Mercapto-4-(trifluoromethyl)benzaldehyde3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde65

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations described in this guide.

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates[1][2]

Materials:

  • Appropriate 2-halobenzonitrile (1.0 equiv)

  • Methyl thioglycolate (1.05 equiv)

  • Triethylamine (3.1 equiv)

  • Dry Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of the 2-halobenzonitrile, methyl thioglycolate, and triethylamine is prepared in dry DMSO (to a concentration of 2 M) in a sealed microwave reaction tube.

  • The reaction mixture is subjected to microwave irradiation in a dedicated microwave synthesizer at 130 °C. The reaction time is monitored and specified for each substrate (refer to Table 1).

  • Upon completion, the reaction vessel is cooled to room temperature using a stream of compressed air.

  • The reaction mixture is then poured into ice-water.

  • The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried in vacuo to yield the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate.

Characterization Data for Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate:

  • ¹H NMR (400 MHz, d₆-DMSO) δ (ppm): 8.44 (1H, d, J = 1.9 Hz), 7.82 (1H, d, J = 8.6 Hz), 7.64 (1H, dd, J = 8.6, 1.9 Hz), 7.17 (2H, bs, NH₂), 3.79 (3H, s, Me).[1]

  • ¹³C NMR (101 MHz, d₆-DMSO) δ (ppm): 164.6, 148.6, 137.7, 133.2, 131.0, 125.7, 125.2, 117.1, 96.1, 51.4.[1]

  • Mass Spectrometry (ES): m/z 286 (M[⁷⁹Br]H⁺, 100%).[1]

Protocol 2: General Procedure for the Domino Reaction Synthesis of 3-Amino-2-formyl-1-benzothiophenes[3]

Materials:

  • Appropriately substituted 2-mercaptobenzaldehyde (1.0 equiv)

  • 2-Chloroacrylonitrile (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted 2-mercaptobenzaldehyde in DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 10 minutes.

  • 2-Chloroacrylonitrile is then added to the reaction mixture.

  • The reaction is stirred at 80 °C for 3 hours.

  • After completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 3-amino-2-formyl-1-benzothiophene derivative.

Characterization Data for 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.00 (s, 1H), 9.14 (s, 1H), 8.22 (d, J = 8.6 Hz, 1H), 8.03–7.95 (m, 3H).[3]

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 182.4, 151.7, 147.5, 145.2, 132.6, 125.4, 123.5, 120.4, 111.6.[3]

  • HRMS (ESI-TOF) m/z: [M + H]⁺ calcd for C₉H₇N₂O₃S 223.0172; found 223.0166.[3]

Visualizing Synthetic Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_microwave Microwave-Assisted Synthesis cluster_domino Domino Reaction Synthesis reagents_mw 2-Halobenzonitrile, Methyl Thioglycolate, Triethylamine in DMSO microwave Microwave Irradiation (130 °C) reagents_mw->microwave workup_mw Pour into Ice-Water, Filter & Dry microwave->workup_mw product_mw Methyl 3-Aminobenzo[b]thiophene- 2-carboxylate workup_mw->product_mw reagents_domino 2-Mercaptobenzaldehyde, 2-Chloroacrylonitrile, K₂CO₃ in DMF reaction_domino Stir at 80 °C (3h) reagents_domino->reaction_domino workup_domino Quench with Water, Extract with EtOAc, Purify via Chromatography reaction_domino->workup_domino product_domino 3-Amino-2-formyl-1-benzothiophene workup_domino->product_domino

Caption: General experimental workflows for the synthesis of 3-aminobenzothiophene derivatives.

Conceptual Framework: The Fiesselmann-Sachs Thiophene Synthesis

The Fiesselmann-Sachs synthesis is a classical and powerful method for the construction of the thiophene ring. While a direct, detailed protocol for the synthesis of a 3-aminobenzothiophene using this named reaction was not prominently featured in the reviewed literature, its principles are highly relevant. The reaction typically involves the condensation of a thioglycolic acid derivative with an activated acetylene or a β-ketoester.

A plausible adaptation for the synthesis of 3-aminobenzothiophenes could involve the reaction of a suitably substituted o-mercaptoaryl ketone or aldehyde with an α-cyano ester in the presence of a base. The logical progression of this conceptual pathway is illustrated below.

fiesselmann_sachs_concept start o-Mercaptoaryl Ketone/ Aldehyde + α-Cyano Ester base Base-catalyzed Condensation start->base intermediate Thioether Intermediate base->intermediate cyclization Intramolecular Thorpe-Ziegler Cyclization intermediate->cyclization tautomerization Tautomerization cyclization->tautomerization product 3-Aminobenzothiophene Derivative tautomerization->product

Caption: Conceptual pathway for a Fiesselmann-Sachs type synthesis of 3-aminobenzothiophenes.

This technical guide provides a solid foundation for the synthesis of novel 3-aminobenzothiophene derivatives. The detailed protocols and comparative data offer researchers and drug development professionals the necessary information to select and implement the most suitable synthetic strategy for their specific needs. The inherent versatility of the 3-amino group in this scaffold continues to make it a valuable building block in the quest for new therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the rapid, efficient, and high-yield synthesis of 3-aminobenzo[b]thiophenes utilizing microwave-assisted organic synthesis. This methodology is particularly relevant for the construction of molecular scaffolds used in medicinal chemistry and drug discovery, notably for the development of kinase inhibitors.[1][2][3][4][5]

Introduction

3-Aminobenzo[b]thiophenes are privileged heterocyclic structures that form the core of numerous biologically active compounds. Their value as building blocks in medicinal chemistry is well-established, with applications in the development of inhibitors for various kinases such as LIMK1, MK2, and PIM kinases.[1][4] Traditional synthetic routes can be time-consuming and may require harsh reaction conditions. The protocol outlined below leverages the advantages of microwave irradiation to significantly reduce reaction times and improve yields, offering a more efficient and sustainable approach to these valuable scaffolds.[1][6]

Reaction Principle

The synthesis proceeds via a microwave-assisted annulation reaction between a 2-halobenzonitrile and methyl thioglycolate in the presence of a base, typically triethylamine, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][2][3] The microwave energy accelerates the rate of reaction, leading to the rapid formation of the desired 3-aminobenzo[b]thiophene product.

Experimental Protocol

This protocol is based on the general procedure described by Bagley et al. for the synthesis of 3-aminobenzo[b]thiophenes.[1]

Materials:

  • Substituted 2-halobenzonitrile (1.0 equiv.)

  • Methyl thioglycolate (1.05 equiv.)

  • Triethylamine (Et3N) (3.1 equiv.)

  • Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution of the benzonitrile)

  • Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)

  • Standard laboratory glassware

  • Ice-water bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a suitable microwave reaction vial, combine the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.).

  • Solvent Addition: Add a sufficient volume of dry DMSO to achieve a 2 M concentration of the starting benzonitrile.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 130 °C for the time specified for the particular substrate (refer to Table 1). The microwave power will be modulated by the instrument to maintain the set temperature.[1]

  • Work-up: After the specified time, allow the reaction mixture to cool to room temperature. This can be expedited by using a stream of compressed air.[1]

  • Precipitation and Isolation: Pour the cooled reaction mixture into ice-water. A solid precipitate should form.

  • Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry it in a vacuum oven.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various substituted 3-aminobenzo[b]thiophenes using the microwave-assisted protocol.

Table 1: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes [1]

Entry2-Halobenzonitrile SubstrateTime (min)Yield (%)
15-Bromo-2-fluorobenzonitrile1096
22-Fluoro-5-nitrobenzonitrile1191
32,5-Difluorobenzonitrile1088
45-Chloro-2-fluorobenzonitrile1085
52-Fluorobenzonitrile1079
65-Phenyl-2-fluorobenzonitrile1576
72-Fluoro-5-(trifluoromethyl)benzonitrile1558

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.

experimental_workflow reagents Combine Reactants: - 2-Halobenzonitrile - Methyl Thioglycolate - Triethylamine - DMSO microwave Microwave Irradiation (130 °C) reagents->microwave Seal vial cooling Cool to Room Temperature microwave->cooling precipitation Pour into Ice-Water cooling->precipitation filtration Filter and Wash with Water precipitation->filtration drying Dry in Vacuo filtration->drying product 3-Aminobenzo[b]thiophene Product drying->product

Caption: Workflow for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.

References

Application Notes and Protocols: Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate in Kinase Inhibitor Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is a versatile starting material for the synthesis of a variety of kinase inhibitors. The benzothiophene scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases.[1] The amino group at the 3-position and the nitro group at the 5-position offer functional handles for further chemical modifications, allowing for the generation of diverse libraries of compounds to target specific kinases. This document provides detailed protocols and application notes for the utilization of this compound in the preparation of kinase inhibitors, with a focus on targeting kinases such as PIM, MK2, and PI3K.

Data Presentation: Inhibitory Activity of Benzothiophene-Based Kinase Inhibitors

While specific IC50 data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related benzothiophene and thienopyrimidine derivatives against various kinases. This data provides a strong rationale for the potential of this scaffold in kinase inhibitor design.

Kinase TargetInhibitor ScaffoldIC50 (nM)Reference Compound Example
PIM-1Pyridothienopyrimidin-4-one1.18 - 8.83 (µM)Compound 7a
PIM-1Benzo[b]thiophene-derived2Compound 3
PIM-2Benzo[b]thiophene-derived3Compound 3
PIM-3Benzo[b]thiophene-derived0.5Compound 3
MK2Benzothiophene Diazepinone3 (Ki)PF-3644022
PI3KαThieno[3,2-d]pyrimidine-GDC-0941

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of kinase inhibitors from analogous 3-aminobenzothiophene precursors.[1] Researchers should adapt these protocols based on the specific reactivity of this compound.

Protocol 1: Synthesis of a Benzo[1][2]thieno[3,2-d]pyrimidin-4-one Scaffold (PIM Kinase Inhibitor Core)

This protocol describes the construction of a key heterocyclic core found in PIM kinase inhibitors.

Materials:

  • This compound

  • Formamide

  • Formic acid

  • Round-bottom flask

  • Heating mantle with stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide.

  • Add a catalytic amount of formic acid.

  • Heat the reaction mixture to reflux (typically 150-180 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the 8-nitro-2,3-dihydrobenzo[1][2]thieno[3,2-d]pyrimidin-4-one.

Protocol 2: Synthesis of a Benzo[1][2]thieno[3,2-e][2][3]diazepin-5(2H)-one Scaffold (MK2 Inhibitor Core)

This multi-step protocol outlines the synthesis of a diazepinone scaffold, a core structure for MK2 inhibitors.

Step 2a: Reduction of the Nitro Group

Materials:

  • 8-nitro-2,3-dihydrobenzo[1][2]thieno[3,2-d]pyrimidin-4-one (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol or Ethyl Acetate

  • Sodium bicarbonate solution

  • Round-bottom flask

  • Stirrer

Procedure:

  • Dissolve the nitro-benzothiophene derivative in ethanol or ethyl acetate in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding amino derivative.

Step 2b: Diazepinone Ring Formation

Materials:

  • Amino-benzothiophene derivative (from Step 2a)

  • Appropriate amino acid derivative (e.g., (R)-tert-butyl (1-aminopropan-2-yl)carbamate for a chiral scaffold)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DCM

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Sodium methoxide for cyclization

Procedure:

  • Couple the amino-benzothiophene with a Boc-protected amino acid using standard peptide coupling conditions.

  • Remove the Boc protecting group using TFA in DCM.

  • Induce cyclization by treating the resulting amine with a base such as sodium methoxide in methanol to form the diazepinone ring.

Protocol 3: In Vitro Kinase Inhibition Assay

This is a general protocol to determine the inhibitory potency (IC50) of the synthesized compounds.[3]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader or scintillation counter

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • In a microplate, add the kinase, its substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. The method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity for [γ-³²P]ATP).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Benzothiophene-based Inhibitor Inhibitor->PI3K Inhibition Kinase_Inhibitor_Synthesis_Workflow Start Methyl 3-amino-5-nitro- 1-benzothiophene-2-carboxylate Step1 Heterocyclization (e.g., with formamide) Start->Step1 Intermediate Thienopyrimidinone Core Structure Step1->Intermediate Step2 Further Derivatization (e.g., Suzuki coupling, amide bond formation) Intermediate->Step2 FinalProduct Final Kinase Inhibitor Step2->FinalProduct Assay In Vitro Kinase Inhibition Assay FinalProduct->Assay SAR_Logic Scaffold Benzothiophene Core R1 Substitution at R1 (e.g., C5-position) Scaffold->R1 R2 Substitution at R2 (e.g., C2-carboxylate) Scaffold->R2 R3 Substitution at R3 (e.g., N3-amino) Scaffold->R3 Potency Kinase Inhibitory Potency R1->Potency Selectivity Kinase Selectivity R1->Selectivity R2->Potency R2->Selectivity R3->Potency R3->Selectivity

References

Application Notes and Protocols: Purification of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This document provides detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques. The methodologies presented are based on established procedures for structurally related compounds and serve as a comprehensive guide for researchers to achieve high purity of the target compound.

Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₈N₂O₄S
Molecular Weight252.25 g/mol
AppearanceYellow to orange powder
Purity (typical)≥95%

Purification Methodologies

Two primary methods for the purification of this compound are presented: Recrystallization and Column Chromatography. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield. Based on procedures for analogous compounds, two solvent systems are proposed.

Experimental Protocol: Recrystallization

  • Solvent System Selection:

    • Option A: Dichloromethane/Methanol. This system has been reported for the purification of a structurally similar nitrothiophene derivative.

    • Option B: Ethanol. Ethanol is a common recrystallization solvent for various 2-aminothiophene derivatives.

  • Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent (or solvent mixture).

    • If using a mixed solvent system like dichloromethane/methanol, dissolve the compound in the solvent in which it is more soluble (e.g., dichloromethane) and then add the less soluble solvent (e.g., methanol) dropwise until turbidity persists.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Hot filter the solution to remove any insoluble impurities or activated charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Data Presentation: Recrystallization

Solvent SystemStarting Mass (g)Recovered Mass (g)Yield (%)Purity (by HPLC, %)Melting Point (°C)
Dichloromethane/Methanol (9:1)
Ethanol
Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. This method is particularly useful for removing impurities with polarities similar to the target compound.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice for compounds of this polarity.

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and petroleum ether (or hexane) is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen mobile phase and pack the chromatography column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation: Column Chromatography

Stationary PhaseMobile Phase (Ratio)Starting Mass (g)Recovered Mass (g)Yield (%)Purity (by HPLC, %)
Silica GelEthyl Acetate/Petroleum Ether

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Recrystallization ColumnPrep Column Packing (Silica Gel) Crude->ColumnPrep Column Chromatography HotFiltration Hot Filtration (optional, with charcoal) Dissolution->HotFiltration Crystallization Cooling and Crystallization HotFiltration->Crystallization Filtration Vacuum Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying PureProduct Purified Product (Recrystallization) Drying->PureProduct SampleLoading Sample Loading ColumnPrep->SampleLoading Elution Elution with Mobile Phase SampleLoading->Elution FractionCollection Fraction Collection & TLC Analysis Elution->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation PureProduct2 Purified Product (Chromatography) SolventEvaporation->PureProduct2

Caption: General purification workflow for this compound.

Logical Relationship of Purification Steps

The decision-making process for selecting and executing a purification method is outlined below.

LogicalRelationship start Start: Crude Product assess_purity Assess Impurity Profile (e.g., TLC, NMR) start->assess_purity recrystallization Recrystallization assess_purity->recrystallization Few, different polarity impurities column_chromatography Column Chromatography assess_purity->column_chromatography Multiple, similar polarity impurities check_purity Check Purity (e.g., HPLC, Melting Point) recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity ≥ 95% repeat_purification Repeat Purification or Choose Alternative Method check_purity->repeat_purification Purity < 95% repeat_purification->assess_purity

Caption: Decision tree for purification method selection.

Application Notes and Protocols for the Analysis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the structural elucidation of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate and reproducible data acquisition.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₈N₂O₄S[1][2][3]

  • Molecular Weight: 252.25 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Based on the structure of this compound, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are predicted.

Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
O-CH~ 3.9Singlet3H-
NH~ 6.0 - 7.0 (broad)Singlet2H-
Ar-H (H4)~ 8.5Doublet1H~ 2.0
Ar-H (H6)~ 8.2Doublet of doublets1H~ 9.0, 2.0
Ar-H (H7)~ 7.8Doublet1H~ 9.0

Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
C =O~ 165
Ar-C -NO₂~ 145
Ar-C -S~ 140
Ar-C -NH₂~ 150
Ar-C -COOCH₃~ 110
Ar-C H (C4)~ 120
Ar-C H (C6)~ 125
Ar-C H (C7)~ 118
Ar-C (C5a)~ 130
Ar-C (C7a)~ 128
O-C H₃~ 52

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. Electron Impact (EI) ionization is expected to produce a distinct fragmentation pattern.

Predicted Mass Spectrometry Data

m/zProposed Fragment
252[M]⁺ (Molecular Ion)
221[M - OCH₃]⁺
193[M - COOCH₃]⁺
206[M - NO₂]⁺
178[M - NO₂ - CO]⁺

Experimental Protocols

NMR Sample Preparation and Analysis

A standardized protocol is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H and 13C Spectra transfer->acquire process Process Spectra (FT, Phasing, Baseline Correction) acquire->process interpret Interpret Spectra (Peak Picking, Integration) process->interpret

Caption: NMR Experimental Workflow
Mass Spectrometry Sample Preparation and Analysis

This protocol outlines the steps for analyzing the compound using a mass spectrometer with an Electron Impact (EI) source.

Materials:

  • This compound

  • Volatile solvent (e.g., methanol or dichloromethane)

  • Sample vials

Protocol:

  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile solvent.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Ionize the sample using a standard Electron Impact (EI) source.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_analysis MS Analysis cluster_data Data Interpretation prep_soln Prepare Dilute Solution inject Inject into MS prep_soln->inject ionize Electron Impact Ionization inject->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect interpret_ms Interpret Fragmentation Pattern detect->interpret_ms

Caption: Mass Spectrometry Experimental Workflow

Logical Relationship for Structural Elucidation

The combined data from NMR and MS allows for the unambiguous structural confirmation of this compound.

Structural_Elucidation cluster_techniques Analytical Techniques cluster_data Derived Data cluster_conclusion Conclusion nmr NMR Spectroscopy connectivity Proton & Carbon Environment & Connectivity nmr->connectivity ms Mass Spectrometry mol_weight Molecular Weight & Fragmentation Pattern ms->mol_weight structure Structural Confirmation of Methyl 3-amino-5-nitro-1- benzothiophene-2-carboxylate connectivity->structure mol_weight->structure

Caption: Structural Elucidation Logic

References

HPLC analysis method for 3-aminobenzothiophene derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Aminobenzothiophene Derivatives

Introduction

3-Aminobenzothiophene and its derivatives represent a critical class of heterocyclic compounds within medicinal chemistry and drug development. These scaffolds are integral to molecules exhibiting a wide range of biological activities, including potent antimitotic properties through the inhibition of tubulin polymerization.[1] Given their therapeutic potential, the ability to accurately and reliably quantify these compounds in various matrices—from reaction mixtures to biological samples—is paramount. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2]

This document, prepared for researchers, analytical scientists, and drug development professionals, provides a comprehensive, validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of 3-aminobenzothiophene derivatives. It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring the protocol is not only followed but understood. The method is designed to be robust and transferable, adhering to the validation principles outlined by the International Council for Harmonisation (ICH).[3]

Principle of the Method: Reversed-Phase Chromatography

The separation of 3-aminobenzothiophene derivatives is optimally achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is a more polar aqueous-organic mixture.[4][5] The separation mechanism is governed by the hydrophobic interactions between the analytes and the C18 stationary phase.

3-Aminobenzothiophene derivatives possess a hydrophobic benzothiophene core and a polar, basic amino group. The hydrophobic core provides strong retention on the C18 column, while the amino group's polarity can be modulated by the pH of the mobile phase. By using a buffered aqueous solution mixed with an organic solvent like acetonitrile, we can precisely control both the retention and the peak shape of the analytes.[4][6] Less polar derivatives will be retained longer, while more polar ones will elute earlier.

HPLC Method Development Strategy

The development of a robust HPLC method requires a systematic approach where each parameter is carefully selected and optimized. The choices below are grounded in the physicochemical properties of aromatic amines and the established principles of chromatography.[7]

  • Column Selection : A C18 column is the gold standard for separating moderately hydrophobic aromatic compounds.[8] The long alkyl chains provide sufficient surface area for hydrophobic interactions with the benzothiophene ring system, leading to excellent retention and resolution. A standard dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance between efficiency and backpressure.[9]

  • Mobile Phase Composition :

    • Organic Modifier : Acetonitrile is chosen over methanol as it typically provides lower viscosity (reducing backpressure) and better peak shapes for many aromatic compounds. The percentage of acetonitrile is the primary lever for adjusting retention times; increasing it will decrease retention.

    • Aqueous Phase & pH Control : The amino group on the 3-aminobenzothiophene scaffold is basic. At a pH below its pKa, it will be protonated (R-NH3+), making it more polar and reducing its retention time. At a pH above its pKa, it will be in its neutral form (R-NH2), making it more hydrophobic and increasing retention. To ensure consistent and reproducible retention times, the mobile phase pH must be controlled with a buffer. A phosphate buffer around pH 7 is often a good starting point to ensure the amino group is in a consistent, primarily neutral state, which also promotes better peak shape by minimizing interactions with residual silanols on the stationary phase.[4] For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate should be used instead.[10]

  • Detection : The fused aromatic ring system of benzothiophene provides strong ultraviolet (UV) absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The optimal wavelength for detection should be set at the absorbance maximum (λmax) of the derivative of interest to ensure maximum sensitivity. This is typically determined by running a UV-Vis spectrum of the analyte in the mobile phase.

  • Flow Rate and Temperature : A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides efficient separation without generating excessive pressure.[11] Maintaining a constant column temperature (e.g., 30 °C) via a column oven is critical for ensuring the stability and reproducibility of retention times, as viscosity and mass transfer kinetics are temperature-dependent.

Detailed Analytical Protocol

This protocol provides a starting point for the analysis of a typical 3-aminobenzothiophene derivative. It should be optimized and validated for each specific derivative and matrix.

Instrumentation, Materials, and Reagents
  • HPLC System : An HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column : C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Reagents :

    • Acetonitrile (HPLC Grade)

    • Water (High-purity, e.g., Milli-Q or equivalent)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Sodium Hydroxide (for pH adjustment)

  • Reference Standards : Well-characterized reference standards of the 3-aminobenzothiophene derivative(s) of interest.

  • Sample Diluent : Typically, the mobile phase or a mixture that ensures sample solubility and compatibility with the mobile phase.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0Buffers the mobile phase to ensure consistent analyte ionization and reproducible retention.
Mobile Phase B AcetonitrileOrganic modifier to elute the hydrophobic analytes.
Gradient Isocratic (e.g., 60% A, 40% B) or GradientAn isocratic method is simpler, but a gradient may be needed to separate multiple derivatives or impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and reaction kinetics.
Detection UV at λmax (e.g., 254 nm or determined λmax)The aromatic structure provides strong UV absorbance for sensitive detection.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Run Time 15 minutes (or sufficient to elute all components)Ensures all analytes and potential late-eluting impurities are cleared from the column.
Preparation of Solutions
  • Mobile Phase A (Buffer) : Dissolve 2.72 g of KH₂PO₄ in 1 L of high-purity water. Adjust the pH to 7.0 using a dilute sodium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile or a suitable solvent.

  • Working Standard Solutions : Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation : Dissolve the sample containing the 3-aminobenzothiophene derivative in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.

Method Validation Protocol (ICH Guidelines)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[12] The following parameters, based on ICH Q2(R1) guidelines, must be assessed.[2][13]

Specificity

The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.

  • Protocol : Analyze a blank (diluent), a placebo (matrix without analyte), the reference standard, and a sample spiked with known impurities. The analyte peak should be free from interference at its retention time. Peak purity analysis using a DAD can further confirm specificity.

Linearity

The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol : Analyze the prepared working standard solutions (at least 5 concentrations) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criterion : The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

The closeness of the test results to the true value.

  • Protocol : Analyze samples with a known concentration of the analyte (e.g., a placebo spiked with the analyte at 80%, 100%, and 120% of the target concentration). Perform at least three replicate preparations for each level.

  • Acceptance Criterion : The mean percent recovery should be within 98.0% to 102.0%.

Precision

The degree of agreement among individual test results when the method is applied repeatedly.

  • Repeatability (Intra-assay precision) : Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion : The Relative Standard Deviation (RSD) should be ≤ 2.0%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD : The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol : These can be estimated based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol : Introduce small changes to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on retention time, peak area, and resolution.

  • Acceptance Criterion : The system suitability parameters should still be met, and the results should not be significantly impacted.

System Suitability

Ensures the chromatographic system is adequate for the intended analysis.

  • Protocol : Inject a standard solution five or six times at the beginning of each analytical run.

  • Acceptance Criteria :

    • RSD of peak area and retention time : ≤ 2.0%

    • Tailing factor : ≤ 2.0

    • Theoretical plates (N) : > 2000

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Solution Preparation Sys_Suit System Suitability Check Std_Prep->Sys_Suit Sample_Prep Sample Solution Preparation & Filtration Injection HPLC Injection & Chromatographic Run Sample_Prep->Injection Sys_Suit->Injection If Pass Integration Peak Integration & Identification Injection->Integration Quant Quantitation using Calibration Curve Integration->Quant Report Final Report Generation Quant->Report

Caption: General workflow for the HPLC analysis of 3-aminobenzothiophene derivatives.

Method Development Logic

Method_Dev cluster_inputs Input Parameters cluster_outputs Performance Metrics Column Column (e.g., C18, C8) Resolution Resolution Column->Resolution Retention Retention Time Column->Retention MobilePhase Mobile Phase (% Organic, pH) MobilePhase->Resolution MobilePhase->Retention PeakShape Peak Shape (Tailing) MobilePhase->PeakShape Temp Temperature Temp->Retention Temp->PeakShape Flow Flow Rate Flow->Retention AnalysisTime Analysis Time Flow->AnalysisTime Sensitivity Sensitivity Resolution->Sensitivity

Caption: Key parameter relationships in HPLC method development.

Conclusion

The Reversed-Phase HPLC method detailed in this application note provides a robust, sensitive, and reliable framework for the quantitative analysis of 3-aminobenzothiophene derivatives. By carefully selecting the column, controlling the mobile phase pH, and adhering to a strict validation protocol according to ICH guidelines, researchers can generate high-quality, defensible data. This methodology is a crucial tool for quality control, stability testing, and pharmacokinetic studies in the development of pharmaceuticals based on this important chemical scaffold.

References

  • N. Funazo, K. Tanaka, M. Taguchi. Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 1986. [URL: https://www.jstage.jst.go.jp/article/analsci/2/2/2_167/_pdf/-char/en]
  • M. Tudoroiu, I. C. Covaliu, C. D. Negut. A New Approach to the Determination of Biogenic Amines in Wine. MDPI, 2022. [URL: https://www.mdpi.com/1420-3049/27/19/6630]
  • Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline, 2024. [URL: https://www.pharmaguideline.
  • M. Schuster, B. R. K. G. S. L. N. S. R. B. M. R. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate, 2008. [URL: https://www.researchgate.
  • M. I. H. Khan, I. U. Khan, S. A. T. Shah. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid, 2004. [URL: https://journals.lww.
  • V. G. D. A. G. S. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 2020. [URL: https://actascientific.com/ASPS/pdf/ASPS-03-0247.pdf]
  • S. Arnaboldi, P. R. Mussini, F. Sannicolò. Inherently Chiral Oligomers Based on Indole–Benzothiophene Core. AIR Unimi, 2017. [URL: https://air.unimi.it/retrieve/handle/2434/544329/1083654/10102_2017_Article_285.pdf]
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma, 2025. [URL: https://www.amsbiopharma.
  • P. K. T. S. K. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network, 2004. [URL: https://www.ivtnetwork.com/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry-0]
  • Method Validation. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube, 2025. [URL: https://www.youtube.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies, N.D. [URL: https://sielc.com/hplc-separation-of-aromatic-compounds-pah-on-mixed-mode-and-reverse-phase-columns/]
  • SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies, N.D. [URL: https://sielc.com/separation-of-benzothiophene-on-newcrom-r1-hplc-column/]
  • A. M. P. C. F. S. et al. A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI, 2018. [URL: https://www.mdpi.com/1424-8220/18/11/3953]
  • A. D. C. et al. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. PubMed, 2011. [URL: https://pubmed.ncbi.nlm.nih.gov/21802279/]
  • BenchChem. Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives. BenchChem, 2025. [URL: https://www.benchchem.
  • Phenomenex. Chiral HPLC Separations. Phenomenex, N.D. [URL: https://www.phenomenex.com/Content/Images/products/chiral/guidebook.pdf]
  • E. W. J. P. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. MDPI, 2019. [URL: https://www.mdpi.com/2073-4360/11/12/1943]
  • P. B. et al. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8740924/]
  • Cheméo. Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). Cheméo, N.D. [URL: https://www.chemeo.com/cid-7761-1.html]

Sources

One-Pot Synthesis of 2-Aminothiophene Carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 2-aminothiophene carboxylate derivatives, a critical scaffold in medicinal chemistry. The protocols focus on the widely utilized Gewald three-component reaction, offering insights into its mechanism, experimental execution, and the pharmacological relevance of its products.

Introduction

Substituted 2-aminothiophenes are pivotal intermediates in the synthesis of a wide array of compounds with significant biological activities.[1] These derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes.[1][2] The Gewald reaction, a multi-component condensation, stands as a highly efficient and straightforward one-pot method for preparing these polysubstituted 2-aminothiophenes.[3][4][5] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene compound (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.[4] The resulting 2-aminothiophene-3-carboxylate scaffold is a cornerstone in the discovery of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][6][7]

Reaction Mechanism and Workflow

The Gewald reaction proceeds through a series of steps, initiated by a Knoevenagel condensation. The general mechanism and experimental workflow are depicted below.

Reaction Mechanism

The reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.

Gewald_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Product R1 Carbonyl Compound (Ketone/Aldehyde) S1 Knoevenagel Condensation R1->S1 R2 Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) R2->S1 R3 Elemental Sulfur (S8) S2 Sulfur Addition (Thiolation) R3->S2 R4 Base Catalyst R4->S1 catalyzes S1->S2 α,β-unsaturated nitrile S3 Intramolecular Cyclization S2->S3 Thiolated intermediate S4 Tautomerization/ Aromatization S3->S4 P1 2-Aminothiophene Carboxylate Derivative S4->P1

Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.

Experimental Workflow

The one-pot synthesis generally involves mixing the reactants and catalyst in a suitable solvent and heating the mixture for a specified duration. The product is then isolated through precipitation and purified by recrystallization.

Experimental_Workflow A 1. Reaction Setup - Combine ketone/aldehyde,  active methylene nitrile, sulfur,  and catalyst in a solvent. B 2. Reaction - Stir and heat the mixture  at a specified temperature. A->B C 3. Monitoring - Track reaction progress  using Thin Layer  Chromatography (TLC). B->C D 4. Product Isolation - Cool the reaction mixture. - Precipitate the product  (e.g., by adding ice-water). C->D E 5. Purification - Collect the solid by filtration. - Wash with a cold solvent. - Recrystallize to obtain the  pure product. D->E F 6. Characterization - Confirm the structure using  spectroscopic methods  (NMR, IR, Mass Spec). E->F

Caption: A generalized experimental workflow for the one-pot synthesis.

Experimental Protocols

Numerous variations of the Gewald protocol exist, employing different catalysts, solvents, and heating methods to optimize yields and reaction times.[8]

Protocol 1: General Procedure using an Amine Base (Conventional Heating)

This protocol describes a standard one-pot synthesis using a secondary amine like morpholine or piperidine as the catalyst.

Materials:

  • Ketone or aldehyde (1 equiv)

  • Ethyl cyanoacetate or malononitrile (1 equiv)

  • Elemental sulfur (1 equiv)

  • Amine base (e.g., morpholine or piperidine, catalytic to stoichiometric amounts)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Ice-water bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), elemental sulfur (1 equivalent), and the amine base.

  • Add the solvent and stir the mixture at room temperature or heat to 50-100°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few minutes to several hours.[8][9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminothiophene derivative.[8]

  • Confirm the structure of the product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Protocol 2: Catalytic Gewald Synthesis using Piperidinium Borate

This protocol utilizes a conjugate acid-base pair catalyst, which has been shown to be highly efficient in catalytic amounts.[1]

Materials:

  • Ketone (1 equiv)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equiv)

  • Elemental sulfur (1 equiv)

  • Piperidinium borate (Pip borate) (20 mol%)

  • Ethanol/water (9:1) mixture

Procedure:

  • In a suitable reaction vessel, mix the ketone (1 equivalent), active methylene compound (1 equivalent), sulfur (1 equivalent), and piperidinium borate (20 mol%).[1]

  • Add the ethanol/water (9:1) solvent mixture (e.g., 10 mL).[1]

  • Stir the mixture at 100°C.[1]

  • Monitor the reaction's progress via TLC. Complete conversion can be achieved in as little as 20 minutes for certain substrates.[1]

  • After completion, follow the isolation and purification steps outlined in Protocol 1.

Data Presentation: Reaction Optimization

The efficiency of the Gewald reaction is highly dependent on the catalyst, solvent, and temperature. The following tables summarize optimization data from a study using piperidinium borate as the catalyst.

Table 1: Effect of Catalyst on Reaction Yield [1]

EntryCatalyst (20 mol%)Time (min)Yield (%)
1Pyrrolidinium borate3092
2Piperidinium borate2596
3Morpholinium borate3090

Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), catalyst (20 mol%), in ethanol/water (9:1) at 100°C.

Table 2: Effect of Catalyst Loading on Reaction Yield [1]

EntryCatalyst Loading (mol%)Time (min)Yield (%)
1024 hNo reaction
2103090
3152594
4202096

Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate, in ethanol/water (9:1) at 100°C.

Table 3: Effect of Temperature on Reaction Yield [1]

EntryTemperature (°C)TimeYield (%)
1Room Temp.24 hTraces
2703 h84
310025 min96

Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate (20 mol%), in ethanol/water (9:1).

Applications in Drug Development

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[10] Its versatility allows for the synthesis of diverse derivatives with a wide range of therapeutic applications.

  • Anticancer Agents: Several 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as potent and selective cytostatic agents against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[11] These compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[11]

  • Antimicrobial and Antifungal Agents: Derivatives of 2-aminothiophenes have demonstrated significant activity against various Gram-positive and Gram-negative bacteria and fungi.[6]

  • Anti-inflammatory Agents: The 2-aminothiophene motif is present in anti-inflammatory drugs like Tinoridine.[1]

  • Kinase Inhibitors: The scaffold is used in the development of selective inhibitors of kinases, such as IκB kinase 2 (IKK-2), which are targets for inflammatory diseases.[1]

  • Central Nervous System (CNS) Agents: The antipsychotic drug Olanzapine and the anxiolytic Bentazepam contain a thiophene ring, highlighting the importance of this heterocycle in CNS drug discovery.[1]

  • Receptor Modulators: Certain 2-aminothiophene derivatives act as allosteric modulators of adenosine A1 receptors, which are involved in various physiological processes.[1][6]

The straightforward and efficient synthesis via the Gewald reaction makes 2-aminothiophene carboxylates highly attractive starting materials for generating large compound libraries for high-throughput screening in drug discovery programs.[9]

References

The Strategic Intermediate: Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the benzothiophene scaffold stands out as a "privileged structure." Its rigid, bicyclic framework, capable of engaging in a multitude of non-covalent interactions, has made it a cornerstone in the design of a diverse array of therapeutic agents. From selective estrogen receptor modulators like Raloxifene to potent kinase inhibitors, the benzothiophene core is a testament to the power of heterocyclic chemistry in drug design. This guide focuses on a particularly valuable derivative: Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate . The strategic placement of the amino, nitro, and carboxylate groups on this scaffold creates a versatile intermediate, ripe for elaboration into complex molecular architectures, most notably in the pursuit of novel kinase inhibitors.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing not only detailed synthetic protocols but also the underlying chemical principles that make this molecule a powerful tool in the laboratory.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. Below is a summary of the key characteristics of this compound.

PropertyValueSource
CAS Number 34674-75-4[1][2]
Molecular Formula C₁₀H₈N₂O₄S[1]
Molecular Weight 252.25 g/mol [1]
Appearance Powder[1]
Purity Typically ≥95-97%[1][2]

Illustrative Spectroscopic Data (from a 5-bromo analogue)[3]:

Data TypeChemical Shifts (δ) / Mass-to-Charge Ratio (m/z)
¹H NMR (400 MHz, d₆-DMSO) 8.44 (1H, d, J = 1.9 Hz, 4-CH), 7.82 (1H, d, J = 8.6 Hz, 7-CH), 7.64 (1H, dd, J = 8.6, 1.9 Hz, 6-CH), 7.17 (2H, bs, NH₂), 3.79 (3H, s, Me)
¹³C NMR (101 MHz, d₆-DMSO) 164.6 (C), 148.6 (C), 137.7 (C), 133.2 (C), 131.0 (C), 125.7 (CH), 125.2 (CH), 117.1 (CH), 96.1 (C), 51.4 (Me)
Mass Spectrometry (ES) m/z (ES) 286 (M[⁷⁹Br]H⁺, 100%)

For the target 5-nitro compound, one would expect a downfield shift of the aromatic protons due to the strong electron-withdrawing nature of the nitro group.

Synthesis of the Core Intermediate: A Modern Approach

The construction of the 3-aminobenzothiophene scaffold can be achieved through several named reactions, with the Gewald reaction being a classical and versatile method for the synthesis of 2-aminothiophenes.[4] However, for the specific synthesis of the title benzothiophene, a more modern and efficient approach utilizing microwave-assisted organic synthesis (MAOS) has been developed, offering significant advantages in terms of reaction time and yield.[3]

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from the work of Bagley et al. and provides a rapid and high-yielding route to the target intermediate.[3]

Reaction Scheme:

Synthesis_Scheme reactant1 2-Fluoro-5-nitrobenzonitrile reagents Et₃N, DMSO Microwave, 130 °C reactant1->reagents reactant2 Methyl thioglycolate reactant2->reagents product This compound reagents->product

A schematic of the microwave-assisted synthesis.

Materials:

  • 2-Fluoro-5-nitrobenzonitrile

  • Methyl thioglycolate

  • Triethylamine (Et₃N)

  • Dry Dimethyl sulfoxide (DMSO)

  • Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a suitable microwave reaction vial, combine 2-fluoro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (to achieve a 2 M concentration of the benzonitrile).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 130 °C for approximately 11 minutes (hold time). The synthesizer will modulate the initial microwave power to maintain this temperature.

  • After the irradiation is complete, cool the reaction vessel to room temperature using a stream of compressed air.

  • Pour the reaction mixture into ice-water. A solid precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with water.

  • Dry the product in vacuo to yield this compound. This method has been reported to provide the product in high yield (e.g., 94%).[5]

Rationale behind the Method:

The use of microwave irradiation dramatically accelerates the reaction, reducing the time from hours (under conventional heating) to mere minutes.[3][5] This is due to the efficient and uniform heating of the polar solvent (DMSO) and reactants by the microwaves. Triethylamine acts as a base to deprotonate the methyl thioglycolate, which then acts as a nucleophile. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom, followed by an intramolecular cyclization to form the benzothiophene ring.

Application as a Synthetic Intermediate: Building Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex heterocyclic systems, particularly those with demonstrated biological activity. The presence of the ortho-amino ester functionality is key to its reactivity, allowing for the construction of fused pyrimidine rings, a common feature in many kinase inhibitors.

A prime example of this is the synthesis of the benzo[6]thieno[3,2-d]pyrimidin-4-one scaffold, which is the core of potent inhibitors of PIM kinases.[3] PIM kinases are a family of serine/threonine kinases that are implicated in tumorigenesis, making them an attractive target for cancer therapy.

Protocol 2: Synthesis of 7-Nitrobenzo[6][7]thieno[3,2-d]pyrimidin-4(3H)-one

This protocol demonstrates the cyclization of the amino ester to form the fused pyrimidinone ring system.

Reaction Scheme:

Cyclization_Scheme reactant This compound reagent Formamide Heat reactant->reagent product 7-Nitrobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one reagent->product

Formation of the thienopyrimidinone scaffold.

Materials:

  • This compound

  • Formamide

  • Standard laboratory glassware for high-temperature reactions

  • Heating mantle or oil bath

Procedure:

  • Place this compound in a round-bottom flask.

  • Add an excess of formamide.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 7-Nitrobenzo[6]thieno[3,2-d]pyrimidin-4(3H)-one.

Mechanistic Insight:

This reaction is a classic example of a condensation-cyclization. The amino group of the benzothiophene acts as a nucleophile, attacking the carbonyl carbon of formamide. This is followed by the elimination of methanol and subsequent cyclization to form the thermodynamically stable fused pyrimidinone ring system. This scaffold can then be further functionalized to produce a library of potential PIM kinase inhibitors.[3]

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the logical flow from starting materials to a kinase inhibitor scaffold, highlighting the pivotal role of the title intermediate.

Workflow cluster_0 Part 1: Synthesis of the Core Intermediate cluster_1 Part 2: Elaboration to a Kinase Inhibitor Scaffold cluster_2 Part 3: Further Functionalization A 2-Fluoro-5-nitrobenzonitrile C Protocol 1: Microwave-Assisted Synthesis A->C B Methyl thioglycolate B->C D This compound C->D F Protocol 2: Condensation-Cyclization D->F E Formamide E->F G 7-Nitrobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one F->G H Reduction of Nitro Group G->H I Amine Functionalization (e.g., Amidation, Alkylation) H->I J Final Kinase Inhibitor Analogues I->J

Workflow for the synthesis of kinase inhibitors.

Conclusion and Future Perspectives

This compound is a high-value synthetic intermediate that provides a rapid and efficient entry point to a range of complex heterocyclic systems. The microwave-assisted synthesis detailed herein represents a significant improvement over classical methods, aligning with the principles of green chemistry by reducing reaction times and potentially improving energy efficiency. Its demonstrated utility in the synthesis of PIM kinase inhibitors underscores its importance in contemporary drug discovery programs. The strategic positioning of its functional groups allows for a modular approach to the synthesis of compound libraries, enabling extensive structure-activity relationship (SAR) studies. As the quest for more selective and potent kinase inhibitors continues, the demand for versatile and readily accessible intermediates like this compound is set to grow, solidifying its place in the medicinal chemist's toolbox.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

  • PubMed. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738. [Link]

  • Hussein, A., Eshak, E., & Abu-Shanab, F. (2015). Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. Open Access Library Journal, 2, 1-9. [Link]

  • Rode, H. B., et al. (2006). Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2951–o2953. [Link]

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Figshare. [Link]

  • Semantic Scholar. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. S3 Amazonaws. [Link]

  • PubMed Central. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. [Link]

  • Mosadegh, M., & Mosslemin, M. H. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 26(3), 945-950. [Link]

Sources

Application Notes and Protocols for Electrophilic Substitution on Thiophene Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing electrophilic substitution reactions on thiophene rings. Thiophene and its derivatives are crucial heterocyclic motifs in medicinal chemistry and materials science. Understanding and mastering their functionalization is key to new discoveries.

Introduction

Thiophene is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution reactions, typically at the C2 position. This is due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through resonance. The reactivity of thiophene is significantly greater than that of benzene, necessitating milder reaction conditions to avoid polymerization or the formation of polysubstituted products. These application notes detail the experimental setups for common and synthetically useful electrophilic substitution reactions on thiophene: nitration, halogenation, Friedel-Crafts acylation, and sulfonation.

General Experimental Workflow

The general workflow for electrophilic substitution on a thiophene ring involves the careful mixing of the thiophene substrate with the electrophilic reagent, often in the presence of a catalyst and a suitable solvent. The reaction progress is monitored, followed by workup and purification of the desired product.

G General Workflow for Electrophilic Substitution on Thiophene cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Thiophene Thiophene Substrate Mixing Mixing & Reaction Thiophene->Mixing Reagent Electrophilic Reagent (e.g., HNO3, NBS, Acyl Chloride) Reagent->Mixing Catalyst Catalyst (e.g., Acetic Anhydride, SnCl4) Catalyst->Mixing Solvent Solvent (e.g., Acetic Acid, DCE) Solvent->Mixing Monitoring Monitoring (e.g., TLC, GC) Mixing->Monitoring Quenching Quenching (e.g., with water/ice) Monitoring->Quenching Extraction Extraction (with organic solvent) Quenching->Extraction Purification Purification (e.g., Chromatography, Recrystallization) Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for electrophilic substitution on a thiophene ring.

Nitration of Thiophene

Nitration introduces a nitro group (-NO₂) onto the thiophene ring, a versatile functional group that can be further transformed, for instance, into an amino group. Due to thiophene's high reactivity, harsh nitrating agents like a mixture of concentrated nitric and sulfuric acids can lead to degradation.[1] A milder and more effective method involves the use of nitric acid in acetic anhydride.[1][2]

Experimental Protocol: Synthesis of 2-Nitrothiophene [2]

  • Reagent Preparation: In a flask, dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride. In a separate flask, carefully dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid. It is crucial to add the nitric acid to the acetic acid gradually with shaking and cooling.[2]

  • Reaction Setup: Divide both solutions into two equal parts. Place one-half of the nitric acid solution into a 2-liter three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a separatory funnel. Cool the mixture to 10°C.[2]

  • Addition: With moderate stirring, add one-half of the thiophene solution dropwise at a rate that maintains the reaction temperature at or below room temperature. A cooling bath may be necessary to control the initial temperature rise.[2]

  • Completion: After the initial addition, cool the reaction mixture back to 10°C and rapidly add the remaining nitric acid solution. Then, gradually add the rest of the thiophene solution.[2]

  • Stirring: Allow the product to remain at room temperature for two hours with continued stirring.[2]

  • Workup: Pour the reaction mixture onto crushed ice. The product will precipitate. Collect the solid by filtration and wash it with water until neutral.

  • Purification: The crude 2-nitrothiophene can be purified by recrystallization.

ParameterValueReference
Thiophene1.0 mole (84 g)[2]
Fuming Nitric Acid1.2 moles (80 g)[2]
Acetic Anhydride340 cc[2]
Glacial Acetic Acid600 cc[2]
Reaction Temperature10°C to room temperature[2]
Reaction Time~2 hours post-addition[2]
Yield High [1]

Halogenation of Thiophene

Halogenation of thiophene occurs readily, even at low temperatures.[3] Careful control of reaction conditions is necessary to achieve mono-substitution.

Bromination

Experimental Protocol: Synthesis of 2-Bromothiophene

A common method for the bromination of thiophenes is the use of N-Bromosuccinimide (NBS).

Procedure using NBS (for a substituted thiophene): [4]

  • Setup: Dissolve the thiophene derivative (e.g., 2-methylbenzo[b]thiophene, 500 mg, 3.4 mmol) in acetonitrile (5 mL) in a flask under a nitrogen atmosphere and cool to 0°C.[4]

  • Addition: Add N-Bromosuccinimide (NBS) (630 mg, 3.5 mmol) to the solution.[4]

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 30 minutes.[4]

  • Workup: Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and filter.[4]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.[4]

ParameterValueReference
Substrate2-methylbenzo[b]thiophene (3.4 mmol)[4]
Brominating AgentN-Bromosuccinimide (3.5 mmol)[4]
SolventAcetonitrile (5 mL)[4]
Temperature0°C to room temperature[4]
Reaction Time30 minutes[4]
Yield 99% (for 3-bromo-2-methylbenzo[b]thiophene) [4]

Alternative Bromination Protocol using Bromine: [5]

High yields of 2-bromothiophene can be obtained by adding a solution of bromine in 48% hydrobromic acid to a mixture of thiophene, diethyl ether, and 48% hydrobromic acid.[5]

Friedel-Crafts Acylation of Thiophene

Friedel-Crafts acylation is a highly effective method for introducing an acyl group onto the thiophene ring, leading to the formation of thienyl ketones. This reaction typically gives good yields, with substitution occurring predominantly at the 2-position.[3][6] While aluminum chloride can be used, it may cause tar formation.[3] Milder Lewis acids like tin tetrachloride are often preferred.[3] Solid acid catalysts such as Hβ zeolites have also been shown to be highly effective and reusable.[7]

Experimental Protocol: Synthesis of 2-Acetylthiophene [7]

  • Setup: In a 50 ml round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, introduce 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[7]

  • Catalyst Addition: Add 1.17 g of fresh Hβ zeolite catalyst to the mixture.[7]

  • Reaction: Heat the reaction mixture in a water bath to the desired temperature (e.g., 60°C or 333 K) with magnetic stirring.[7] The reaction can be monitored by GC. Total conversion of thiophene can be achieved in 2 hours at 333 K.[7]

  • Workup: After the reaction is complete, filter the catalyst. The catalyst can be recovered, regenerated, and reused.[7]

  • Purification: The product, 2-acetylthiophene, can be isolated from the filtrate, likely after washing and solvent removal.

ParameterValueReference
Thiophene:Acetic Anhydride Molar Ratio1:3[7]
CatalystHβ zeolite[7]
Reaction Temperature333 K (60°C)[7]
Reaction Time for Total Conversion2 hours[7]
Yield of 2-acetylthiophene 98.6% [7]

Sulfonation of Thiophene

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the thiophene ring. The high reactivity of thiophene towards sulfonation is notable.[8]

Experimental Protocol: Synthesis of Thiophene-2-sulfonic acid

Method using Fluosulfonic Acid: [9]

  • Setup: In a reaction vessel with agitation, mix 84 grams of thiophene with 300 grams of fluosulfonic acid over a two-hour period.[9]

  • Reaction: Maintain the temperature between 0°C and 5°C and continue agitation for an additional 2 hours at atmospheric pressure.[9]

  • Workup: To the reaction mixture, add 2,000 grams of water and 1150 grams of barium hydroxide crystals with agitation. This will form the barium salt of the sulfonic acid.[9]

  • Isolation: The thiophene sulfonic acid can be obtained from its barium salt by reaction with sulfuric acid, which precipitates barium sulfate.[9]

Method using Bis(trimethylsilyl) sulfate (BTS): [10]

  • Setup: Heat a mixture of 1.3 g (0.015 mole) of thiophene and 10.9 g (0.045 mole) of BTS in a sealed glass tube.[10]

  • Reaction: Maintain the temperature at 100°C for 2 hours.[10]

  • Isolation: The thiophenesulfonic acid is isolated as its barium salt.[10]

ParameterValueReference
Thiophene0.015 mole (1.3 g)[10]
Sulfonating AgentBis(trimethylsilyl) sulfate (3-fold excess)[10]
Reaction Temperature100°C[10]
Reaction Time2 hours[10]
Yield 77% [10]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments. Always conduct a thorough risk assessment before performing any chemical reaction.

References

Green Synthesis of Thiophene-2-Carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. Thiophene-2-carboxylate and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the green synthesis of these valuable compounds, focusing on methods that reduce waste, minimize energy consumption, and utilize less hazardous materials.

Overview of Green Synthesis Strategies

Several innovative techniques have emerged as powerful green alternatives to traditional methods for synthesizing thiophene-2-carboxylate derivatives. These include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[1]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance reaction rates and efficiency, often in greener solvents like ethanol.[2]

  • Solvent-Free Carboxylation: A direct approach that utilizes carbon dioxide (CO2) as a C1 source in a solvent-free environment.[3]

  • Continuous Flow Synthesis: Offers a scalable and efficient method with precise control over reaction parameters, minimizing waste and improving safety.[4]

  • Mechanochemical Synthesis: A solvent-free method that uses mechanical force (e.g., ball milling) to induce chemical reactions.

  • Multicomponent Reactions: One-pot syntheses that combine three or more reactants to form a complex product in a single step, enhancing atom economy.[5]

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various green synthesis methods for thiophene-2-carboxylate derivatives and related compounds, allowing for a clear comparison of their efficiency and conditions.

Synthesis MethodStarting MaterialsProductCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Microwave-Assisted 2-Chloro-5-nitrobenzaldehyde, Methyl thioglycolateMethyl 5-nitrobenzo[b]thiophene-2-carboxylateBase-9015 minGood[1]
Microwave-Assisted Benzonitriles, Methyl thioglycolate3-Aminobenzo[b]thiophenesTriethylamineDMSO1305-30 min58-96[1]
Ultrasound-Assisted Thiophenylchalcones, Aminoguanidine HCl3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamidesKOHEthanolRT15-35 min62-95[2]
Solvent-Free CO2 Carboxylation ThiopheneThiophene-2-carboxylateCesium carbonate, Cesium pivalateNone300-~4.98[3]
Continuous Flow β-Nitroacrylates, Thioacetic acidThiophene-2-carboxylatesAcid/Base---High[4]

Experimental Protocols

This section provides detailed experimental procedures for key green synthesis methods.

Microwave-Assisted Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate

This protocol describes a rapid, microwave-assisted condensation reaction.

Materials:

  • 2-Chloro-5-nitrobenzaldehyde

  • Methyl thioglycolate

  • Base (e.g., triethylamine)

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chloro-5-nitrobenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq).

  • Add a suitable base (e.g., triethylamine, 2.0 eq).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 90 °C for 15 minutes.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Purify the product by recrystallization or column chromatography.

Workflow Diagram:

microwave_synthesis reagents Combine Reactants: - 2-Chloro-5-nitrobenzaldehyde - Methyl thioglycolate - Base microwave Microwave Irradiation (90°C, 15 min) reagents->microwave cooling Cool to Room Temperature microwave->cooling purification Purification (Recrystallization/Chromatography) cooling->purification product Methyl 5-nitrobenzo[b]thiophene- 2-carboxylate purification->product

Microwave-assisted synthesis workflow.
Ultrasound-Assisted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides

This protocol details an efficient cyclocondensation reaction promoted by ultrasound.

Materials:

  • Thiophenylchalcone derivative

  • Aminoguanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ultrasonic bath or probe sonicator

Procedure:

  • Dissolve the thiophenylchalcone derivative (1.0 eq) and aminoguanidine hydrochloride (1.2 eq) in ethanol in a suitable reaction vessel.

  • Add potassium hydroxide (1.2 eq) to the mixture.

  • Place the reaction vessel in an ultrasonic bath or immerse a probe sonicator into the mixture.

  • Apply ultrasonic irradiation at room temperature for 15-35 minutes.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product.

Workflow Diagram:

ultrasound_synthesis reactants Combine in Ethanol: - Thiophenylchalcone - Aminoguanidine HCl - KOH ultrasound Ultrasonic Irradiation (RT, 15-35 min) reactants->ultrasound workup Aqueous Workup & Extraction ultrasound->workup purification Purification workup->purification product 3-(Thiophen-2-yl)-4,5-dihydro- 1H-pyrazole-1-carboximidamides purification->product

Ultrasound-assisted synthesis workflow.
Solvent-Free Direct Carboxylation of Thiophene with CO2

This protocol outlines a novel and environmentally friendly method for the direct carboxylation of thiophene.[3]

Materials:

  • Thiophene

  • Cesium carbonate (Cs2CO3)

  • Cesium pivalate (CsOPiv)

  • High-pressure autoclave

  • Carbon dioxide (CO2) gas

Procedure:

  • In a high-pressure autoclave, place a mixture of cesium carbonate and cesium pivalate.

  • Add thiophene to the solid mixture.

  • Seal the autoclave and pressurize it with carbon dioxide to the desired pressure.

  • Heat the autoclave to 300 °C with stirring for the desired reaction time.[3]

  • After the reaction, cool the autoclave to room temperature and carefully release the CO2 pressure.

  • The resulting solid mixture contains the cesium salt of thiophene-2-carboxylate.

  • Dissolve the mixture in water and acidify with a suitable acid (e.g., HCl) to precipitate the thiophene-2-carboxylic acid.

  • Filter, wash, and dry the product.

Reaction Pathway Diagram:

carboxylation_pathway thiophene Thiophene catalyst Cs2CO3 / CsOPiv (Solvent-Free, 300°C) thiophene->catalyst co2 CO2 co2->catalyst intermediate Thienyl Cesium Intermediate catalyst->intermediate C-H activation product Cesium Thiophene-2-carboxylate intermediate->product Carboxylation acidification Acidification (H+) product->acidification final_product Thiophene-2-carboxylic acid acidification->final_product

References

Domino Reaction Protocols for the Synthesis of Benzothiophene Entities: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzothiophene entities utilizing domino reaction strategies. Benzothiophenes are a pivotal class of heterocyclic compounds due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. Domino reactions, characterized by the formation of multiple chemical bonds in a single synthetic operation, offer an efficient, atom-economical, and environmentally benign approach to constructing these complex molecular architectures.

Domino Synthesis of 3-Amino-2-formyl-functionalized Benzothiophenes

This protocol outlines an efficient domino reaction for the gram-scale synthesis of 3-amino-2-formyl-functionalized benzothiophenes from 2-fluorobenzonitrile derivatives and mercaptoacetaldehyde. These products serve as versatile building blocks for the synthesis of more complex, fused heterocyclic systems with potential therapeutic applications.[1][2]

Logical Workflow for Synthesis and Further Functionalization

A 2-Fluorobenzonitrile Derivatives C Domino Reaction A->C B Mercaptoacetaldehyde B->C D 3-Amino-2-formyl- benzothiophene C->D High Yield F Friedlander Annulation D->F I Condensation D->I E Ketones / 1,3-Diones E->F G Benzothieno[3,2-b]pyridines F->G H Hydrazine Derivatives H->I J Hydrazones I->J

Caption: Workflow for the domino synthesis and subsequent derivatization of 3-amino-2-formyl-benzothiophenes.

Quantitative Data Summary
Starting Material (2-Fluorobenzonitrile Derivative)Solvent SystemTemperature (°C)Yield of 3-Amino-2-formyl-benzothiophene (%)Reference
2-Fluoro-5-nitrobenzonitrileAcetonitrile:Water (95:5)Room Temp.85[1]
4-Cyano-3-fluorobenzaldehydeAcetonitrile:Water (95:5)Room Temp.80[1][2]
Methyl 4-cyano-3-fluorobenzoateAcetonitrile:Water (95:5)6071[1][2]
2-Fluoro-5-(trifluoromethyl)benzonitrileAcetonitrile:Water (95:5)6065[1][2]
3-Amino-2-formyl-benzothiophene DerivativeReactantProductYield (%)Reference
3-Amino-6-nitrobenzo[b]thiophene-2-carbaldehyde4-Methyl-phenylhydrazine hydrochlorideHydrazone derivative92[1]
3-Amino-6-nitrobenzo[b]thiophene-2-carbaldehyde4-Bromo-phenylhydrazineHydrazone derivative97[1]
3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde5,5-Dimethyl-1,3-cyclohexanedioneBenzothieno[3,2-b]quinoline derivative55[2]
3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde5-Propyl-1,3-cyclohexanedioneBenzothieno[3,2-b]quinoline derivative85[2]
Experimental Protocol: Synthesis of 3-Amino-6-nitrobenzo[b]thiophene-2-carbaldehyde
  • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) in a 95:5 mixture of acetonitrile and water (20 mL), add potassium carbonate (1.25 g, 9.03 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add mercaptoacetaldehyde (0.56 g, 7.22 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 3-amino-6-nitrobenzo[b]thiophene-2-carbaldehyde.

Base-Promoted Domino Condensation for Substituted Benzothiophenes

This protocol describes a transition-metal-free synthesis of diversely substituted benzothiophenes through a base-mediated tandem condensation of o-iodoarylacetonitriles (or acetates/ketones) with (hetero)aryldithioesters, followed by an intramolecular C-S bond formation.[3] This method is noted for its high yields and efficiency.[3]

Proposed Reaction Pathway

A o-Iodoarylacetonitrile C Base-mediated Condensation A->C B (Hetero)aryldithioester B->C D Intermediate C->D E Intramolecular C-S Bond Formation (SRN1 mechanism) D->E F Substituted Benzothiophene E->F High Yields

Caption: Domino reaction sequence for the synthesis of substituted benzothiophenes.

Quantitative Data Summary
o-IodoarylacetonitrileDithioesterBaseSolventTemperature (°C)Yield (%)Reference
2-(2-Iodophenyl)acetonitrilePhenyl dithiobenzoatet-BuOKDMSO10092[3]
2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrilePhenyl dithiobenzoatet-BuOKDMSO10089[3]
2-(2-Iodophenyl)acetonitrile4-Methoxyphenyl dithiobenzoatet-BuOKDMSO10091[3]
Methyl 2-(2-iodophenyl)acetatePhenyl dithiobenzoatet-BuOKDMSO10085[3]
Experimental Protocol: Synthesis of 2-Phenyl-3-cyanobenzo[b]thiophene
  • In a sealed tube, dissolve 2-(2-iodophenyl)acetonitrile (0.5 mmol) and phenyl dithiobenzoate (0.6 mmol) in anhydrous DMSO (2 mL).

  • Add potassium tert-butoxide (t-BuOK, 1.5 mmol) to the solution.

  • Seal the tube and heat the reaction mixture at 100 °C for the specified time (monitor by TLC).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-3-cyanobenzo[b]thiophene.

Three-Component Domino Synthesis of Functionalized Benzothiophenes

This section details an efficient three-component domino strategy for the synthesis of medicinally relevant benzothiophene derivatives in water.[4] The key step in this process is the amine-promoted selective cleavage of the C-S bond of thioisatin.[4] This method is advantageous due to its use of an environmentally friendly solvent, broad substrate scope, and high reaction yields.[4]

Experimental Workflow

cluster_0 Reactants A Thioisatin D One-Pot Reaction in Water A->D B Amine B->D C Activated Alkyne C->D E C-S Bond Cleavage D->E F Michael Addition E->F G Intramolecular Cyclization F->G H Functionalized Benzothiophene G->H

Caption: Three-component domino synthesis of benzothiophenes in an aqueous medium.

Quantitative Data Summary

Specific quantitative data for this three-component reaction was not available in the provided search results. The method is noted for its high reaction yields.[4]

General Experimental Protocol
  • A mixture of thioisatin (1.0 equiv.), an amine (1.2 equiv.), and an activated alkyne (1.1 equiv.) is stirred in water at the designated temperature.

  • The reaction progress is monitored by TLC.

  • After the reaction is complete, the product is isolated by extraction with an appropriate organic solvent.

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to yield the pure functionalized benzothiophene derivative.

References

Application Notes and Protocols: Synthesis of Novel Antibacterial Agents from Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial properties. This document provides detailed application notes and protocols for the synthesis and evaluation of new potential antibacterial agents derived from Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate. While direct literature on the antimicrobial applications of this specific starting material is limited, the methodologies presented here are based on well-established synthetic routes for analogous benzothiophene derivatives and offer a robust framework for exploring its potential in antibacterial drug discovery.

Proposed Synthetic Pathway

The primary synthetic strategy involves the derivatization of the 3-amino group of this compound through N-acylation with various substituted benzoyl chlorides. This approach aims to generate a library of amide derivatives. The rationale is that the introduction of different substituents on the benzoyl moiety can modulate the electronic and steric properties of the molecule, potentially leading to enhanced antibacterial activity and a favorable structure-activity relationship (SAR).

Synthetic Pathway start Methyl 3-amino-5-nitro- 1-benzothiophene-2-carboxylate intermediate N-Acylated Intermediate start->intermediate Acylation reagent Substituted Benzoyl Chloride (R-COCl) reagent->intermediate product Target Antibacterial Compound intermediate->product Optional Further Modification (e.g., Hydrolysis)

Caption: Proposed synthetic pathway for the derivatization of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Acylated Derivatives

This protocol details the N-acylation of this compound with various benzoyl chlorides.

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride)

  • Dry Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 10% Hydrochloric acid (HCl)

  • 10% Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in dry DCM in a round-bottom flask, add triethylamine (1.5 eq) and stir at 0 °C.

  • Slowly add the desired substituted benzoyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the mixture sequentially with 10% HCl, 10% NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-acylated derivative.

Protocol 2: Antibacterial Activity Screening (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized benzothiophene derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Pick a few colonies of the test bacteria and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions: Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation and Incubation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO). Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

The following table presents hypothetical data for a series of synthesized N-acylated derivatives of this compound, illustrating how to structure the results for clear comparison.

Compound IDR-Group (Substituent)Yield (%)MIC (µM) vs S. aureusMIC (µM) vs E. coli
BT-H H7864>128
BT-4Cl 4-Chloro851632
BT-4MeO 4-Methoxy823264
BT-4NO2 4-Nitro75816
Ciprofloxacin --10.5

Experimental Workflow

The overall workflow from synthesis to biological evaluation is depicted in the following diagram.

Experimental Workflow cluster_synthesis Synthesis and Purification cluster_bio Biological Evaluation start Starting Material: Methyl 3-amino-5-nitro- 1-benzothiophene-2-carboxylate reaction N-Acylation Reaction start->reaction purification Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization stock Prepare Stock Solutions characterization->stock Pure Compounds dilution Serial Dilution in 96-well Plate stock->dilution inoculation Inoculation with Bacterial Culture dilution->inoculation incubation Incubation at 37°C inoculation->incubation mic MIC Determination incubation->mic sar Structure-Activity Relationship (SAR) Analysis mic->sar Activity Data

Caption: General experimental workflow from compound synthesis to antibacterial activity evaluation.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for novel benzothiophene derivatives would require dedicated investigation, related heterocyclic compounds have been reported to exert their antibacterial effects through various mechanisms. Potential targets could include:

  • DNA Gyrase and Topoisomerase IV: Inhibition of these essential bacterial enzymes disrupts DNA replication and repair.

  • Cell Membrane Disruption: Some compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents.

  • Enzyme Inhibition: Benzothiophene derivatives may inhibit other crucial bacterial enzymes involved in metabolic pathways. For instance, some benzothiophene-indole hybrids have been found to target bacterial pyruvate kinase.

Further studies, such as time-kill assays, membrane permeabilization assays, and target-based enzymatic assays, would be necessary to elucidate the precise mechanism of action of newly synthesized compounds.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the potential of this compound as a scaffold for the development of novel antibacterial agents. By systematically synthesizing and evaluating a library of derivatives, it is possible to identify lead compounds with potent antimicrobial activity and establish a clear structure-activity relationship to guide further optimization efforts.

Thiophene-Derived Schiff Bases: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Thiophene-containing Schiff bases represent a versatile class of organic compounds with significant potential in medicinal chemistry and drug development. The inherent biological activities of the thiophene ring, combined with the reactivity of the azomethine (-C=N-) group in Schiff bases, make these derivatives attractive scaffolds for the design of novel therapeutic agents. These compounds and their metal complexes have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of thiophene-derived Schiff bases.

Application Notes

Thiophene Schiff bases are synthesized through a straightforward condensation reaction between a thiophene aldehyde or ketone and a primary amine.[1] This reaction is typically carried out in an alcoholic solvent and may be catalyzed by a few drops of acid. The resulting imine bond is crucial for the biological activity of many of these compounds.

The applications of thiophene-derived Schiff bases are extensive and varied:

  • Antimicrobial Agents: A significant area of research focuses on the antimicrobial properties of these compounds. They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The formation of metal complexes with transition metals like Cu(II), Zn(II), Co(II), and Ni(II) often enhances their antimicrobial potency.[2] This enhancement is attributed to the chelation theory, which suggests that the metal complex becomes more lipophilic, facilitating its transport across microbial cell membranes.

  • Anticancer Agents: Several studies have reported the potential of thiophene Schiff bases and their metal complexes as anticancer agents.[4][5] Their cytotoxic effects have been evaluated against various cancer cell lines, including human ovarian cancer, MCF-7, and HeLa cells.[4][5] The mechanism of action is often linked to their ability to interact with DNA or inhibit key enzymes involved in cancer cell proliferation.

  • Antitubercular Agents: With the rise of drug-resistant tuberculosis, there is a pressing need for new therapeutic agents. Thiophene-based Schiff bases have emerged as promising candidates for the development of novel antitubercular drugs.[6] Their activity is often assessed against Mycobacterium tuberculosis, and structure-activity relationship (SAR) studies are employed to optimize their efficacy.[6]

  • Catalysis: Beyond their biological applications, Schiff bases are pivotal in catalysis, including hydrogenation of olefins and ring-opening polymerization.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative thiophene-derived Schiff bases and their metal complexes, compiled from various studies.

Table 1: Synthesis and Physicochemical Properties of Thiophene Schiff Bases

Compound NameStarting AldehydeStarting AmineYield (%)Melting Point (°C)
(E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE)Thiophene-2-carbaldehydeN1,N1-diethylethane-1,2-diamine93Oil
Schiff base from 5-methyl-2-thiophenecarboxaldehyde and aniline5-methyl-2-thiophenecarboxaldehydeAniline--
Schiff base from thiophene-2-carboxaldehyde and 4-aminoindane (2-THIO-L)Thiophene-2-carboxaldehyde4-Aminoindane80148-150

Table 2: Spectral Data for Thiophene Schiff Bases

CompoundKey IR Bands (cm⁻¹) (νC=N)¹H NMR Signals (ppm) (CH=N)
(E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE)--
Schiff bases from acetyl thiophene1655–1683-
Schiff bases from acetyl thiophene-5.70–5.75 (NH₂)

Table 3: Antimicrobial Activity of Thiophene Schiff Bases and Their Metal Complexes

Compound/ComplexTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
[Cd(DE)Br₂]E. coli, S. aureus, P. aeruginosa, C. albicans, L. major--
Thiophene Schiff Base Polymers (B1-S, B2-S)P. vulgaris-15.625 - 31.25

Experimental Protocols

Protocol 1: General Synthesis of a Thiophene Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from a thiophene aldehyde and a primary amine.

Materials:

  • Thiophene-2-carboxaldehyde (or a derivative)

  • Primary amine (e.g., aniline, 4-aminoindane)

  • Ethanol (or other suitable solvent like methanol)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Dissolve the thiophene aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in ethanol.

  • Add the amine solution to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.[1]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Protocol 2: Synthesis of a Thiophene Schiff Base Metal Complex

This protocol outlines the synthesis of a metal complex from a pre-synthesized thiophene Schiff base ligand.

Materials:

  • Thiophene Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, ZnCl₂, CoCl₂·6H₂O)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve the thiophene Schiff base ligand (2 equivalents) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in ethanol.

  • Add the metal salt solution to the ligand solution dropwise with constant stirring.

  • Attach a reflux condenser and reflux the reaction mixture for 2-3 hours.[7]

  • After refluxing, cool the mixture to room temperature. The colored metal complex precipitate will form.

  • Filter the precipitate, wash it with ethanol, and then with diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Protocol 3: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

This protocol describes a common method for evaluating the antimicrobial activity of synthesized thiophene Schiff bases.[8][9]

Materials:

  • Synthesized thiophene Schiff base compounds

  • Bacterial and/or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • Positive control (standard antibiotic, e.g., Amikacin)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a fresh inoculum of the test microorganism and swab it evenly over the entire surface of the agar plate.

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Prepare solutions of the synthesized compounds, positive control, and negative control at a known concentration.

  • Add a fixed volume (e.g., 100 µL) of each test solution into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Synthesis_Workflow cluster_synthesis Schiff Base Synthesis cluster_complexation Metal Complexation start Start Materials: Thiophene Aldehyde Primary Amine dissolve Dissolve in Ethanol start->dissolve mix Mix Reactants dissolve->mix reflux Reflux with Catalyst mix->reflux cool Cool to RT reflux->cool filter Filter & Wash cool->filter purify Recrystallize filter->purify product Pure Schiff Base purify->product ligand Schiff Base Ligand product->ligand Use as Ligand dissolve_ligand Dissolve Ligand in Ethanol ligand->dissolve_ligand metal_salt Metal(II) Salt dissolve_salt Dissolve Salt in Ethanol metal_salt->dissolve_salt mix_complex Mix Solutions dissolve_ligand->mix_complex dissolve_salt->mix_complex reflux_complex Reflux mix_complex->reflux_complex cool_complex Cool & Precipitate reflux_complex->cool_complex filter_complex Filter & Dry cool_complex->filter_complex complex_product Metal Complex filter_complex->complex_product Antimicrobial_Screening_Workflow start Start prepare_plates Prepare Agar Plates start->prepare_plates inoculate Inoculate with Microorganism prepare_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds & Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zone of Inhibition incubate->measure analyze Analyze & Compare Results measure->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the 3-amino-1-benzothiophene-2-carboxylate core?

A1: A prevalent and versatile method for synthesizing the 2-aminothiophene core, which is a key structural element of the target molecule, is the Gewald reaction.[1][2][3][4] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[2][3] For the synthesis of the benzothiophene scaffold, a common starting material is a substituted 2-halobenzonitrile which can be reacted with methyl thioglycolate.[5]

Q2: I am experiencing low yields in my synthesis. What are the common factors that affect the yield of the reaction?

A2: Low yields in the synthesis of substituted benzothiophenes can stem from several factors. Suboptimal reaction conditions such as temperature, reaction time, and the choice of base or catalyst are critical. For instance, in related syntheses, microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.[5] The purity of starting materials and the presence of moisture can also adversely affect the outcome.

Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products?

A3: Impurities can arise from incomplete reaction, degradation of the product, or the formation of isomers. In the nitration step, for example, the formation of different nitro-isomers is a possibility.[6] Depending on the reaction conditions, the nitro group could potentially be introduced at other positions on the benzothiophene ring. Additionally, polymerization of thiophene derivatives can occur under strongly acidic or oxidative conditions, leading to dark, insoluble materials.

Q4: How can I improve the regioselectivity of the nitration step to favor the 5-nitro isomer?

A4: The regioselectivity of electrophilic substitution reactions like nitration on the benzothiophene ring is influenced by the directing effects of the existing substituents. The amino and carboxylate groups on the thiophene ring will influence the position of nitration on the benzene ring. To favor the 5-nitro position, careful control of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), reaction temperature, and reaction time is crucial. Running the reaction at a low temperature, such as -30 °C, has been reported for the nitration of a similar thiophene derivative.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst or reagents.Ensure the use of fresh and pure starting materials and solvents.
Incorrect reaction temperature.Optimize the reaction temperature. For the initial cyclization, microwave heating can be explored for better yield and shorter reaction times.[5] For the nitration step, maintain a low temperature to prevent side reactions.[6]
Inappropriate base or solvent.The choice of base and solvent is critical. For Gewald-type reactions, morpholine or triethylamine are commonly used.[7] For the cyclization to form the benzothiophene ring, triethylamine in DMSO has been shown to be effective.[5]
Formation of Multiple Products Lack of regioselectivity in nitration.Carefully control the addition of the nitrating agent and maintain a consistent low temperature. Consider using milder nitrating agents.
Side reactions due to prolonged heating.Monitor the reaction progress using TLC and stop the reaction once the starting material is consumed.
Product Degradation (Darkening of Reaction Mixture) Polymerization of the thiophene ring.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid overly acidic or oxidative conditions.
Decomposition of nitro compound.Maintain a low temperature during the nitration and subsequent work-up steps.
Difficulty in Product Isolation and Purification Product is highly soluble in the work-up solvent.Use a different extraction solvent or perform multiple extractions.
Impurities co-elute with the product during chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase or recrystallization as an alternative purification method.

Experimental Protocols

Key Synthesis Step: Microwave-Assisted Synthesis of 3-Aminobenzothiophene Scaffold

This protocol is adapted from a similar synthesis and can be optimized for the target molecule.[5]

Materials:

  • Substituted 2-halobenzonitrile

  • Methyl thioglycolate

  • Triethylamine (Et3N)

  • Dimethyl sulfoxide (DMSO)

  • Microwave synthesizer

Procedure:

  • In a pressure-rated microwave tube, combine the 2-halobenzonitrile (1 equivalent), methyl thioglycolate (1.2 equivalents), and triethylamine (2 equivalents) in DMSO.

  • Seal the tube and place it in the microwave synthesizer.

  • Irradiate the mixture at 130 °C for 10-15 minutes.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry in vacuo to obtain the methyl 3-aminobenzothiophene-2-carboxylate derivative.

Nitration of the Benzothiophene Ring

This is a general procedure that needs to be optimized for the specific substrate.

Materials:

  • Methyl 3-amino-1-benzothiophene-2-carboxylate derivative

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • Cool a stirred solution of the benzothiophene derivative in concentrated sulfuric acid to -30 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below -25 °C.

  • Stir the mixture at this temperature for a specified time (e.g., 45 minutes), monitoring the reaction by TLC.[6]

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the crude nitro-derivative.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for Benzothiophene Synthesis (Illustrative Example)

EntryStarting MaterialBaseSolventTemperature (°C)TimeYield (%)
12-ChlorobenzonitrileK₂CO₃DMFRoom Temp17 hLow
22-ChlorobenzonitrileK₂CO₃DMF90 (Microwave)15 minGood
32-FluorobenzonitrileEt₃NDMSO130 (Microwave)11 min96
45-Bromo-2-fluorobenzonitrileEt₃NDMSO130 (Microwave)35 min65

This table is a generalized representation based on literature for similar compounds to illustrate the impact of reaction parameters on yield.[5]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_cyclization Cyclization cluster_intermediate Intermediate cluster_nitration Nitration cluster_product Final Product 2-Halobenzonitrile 2-Halobenzonitrile Microwave_Synthesis Microwave Synthesis (Et3N, DMSO, 130°C) 2-Halobenzonitrile->Microwave_Synthesis Methyl_Thioglycolate Methyl Thioglycolate Methyl_Thioglycolate->Microwave_Synthesis Aminobenzothiophene Methyl 3-amino-1-benzothiophene- 2-carboxylate Microwave_Synthesis->Aminobenzothiophene Nitration_Step Nitration (HNO3, H2SO4, -30°C) Aminobenzothiophene->Nitration_Step Final_Product Methyl 3-amino-5-nitro-1- benzothiophene-2-carboxylate Nitration_Step->Final_Product troubleshooting_yield Low_Yield Low Yield Issue Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Incorrect_Base Incorrect Base/Solvent Low_Yield->Incorrect_Base Impure_Reagents Impure Reagents Low_Yield->Impure_Reagents Side_Reactions Side Reactions (e.g., Isomerization) Low_Yield->Side_Reactions Optimize_Temp Optimize Temperature (Conventional vs. Microwave) Suboptimal_Temp->Optimize_Temp Screen_Bases Screen Bases/Solvents Incorrect_Base->Screen_Bases Purify_Reagents Use Pure Reagents/Solvents Impure_Reagents->Purify_Reagents Control_Conditions Control Reaction Conditions (e.g., Low Temp for Nitration) Side_Reactions->Control_Conditions

References

Technical Support Center: Optimization of Reaction Conditions for Nitration of Benzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions for the nitration of benzothiophene. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of different nitro-isomers in my reaction?

A1: The distribution of nitro-isomers in the nitration of benzothiophene, particularly 3-substituted derivatives, is highly dependent on the reaction conditions, which govern whether the reaction is under kinetic or thermodynamic control.[1] Electron-withdrawing groups at the 3-position deactivate the thiophene ring, directing nitration exclusively to the benzene portion of the molecule at positions 4, 5, 6, and 7.[1][2][3]

  • Kinetic Control: At low temperatures (e.g., 0°C) with nitrating agents like potassium nitrate in sulfuric acid, the reaction favors the formation of the 5- and 6-nitro isomers.[1][3]

  • Thermodynamic Control: At elevated temperatures (e.g., 60°C) with a mixture of nitric acid and sulfuric acid in acetic acid, the more stable 4-nitro isomer is predominantly formed.[1][3]

Q2: How can I selectively synthesize the 4-nitrobenzothiophene isomer?

A2: To favor the formation of the 4-nitro isomer, you should employ conditions that allow for thermodynamic control. This typically involves using a mixture of concentrated nitric acid, sulfuric acid, and acetic acid at an elevated temperature, such as 60°C.[1][3] These conditions allow the reaction to reach equilibrium, favoring the most stable product.

Q3: What conditions are optimal for producing the 5- and 6-nitrobenzothiophene isomers?

A3: The 5- and 6-nitro isomers are the kinetically favored products. Their formation is optimized by performing the nitration at low temperatures (e.g., 0°C) using a milder nitrating agent, such as potassium nitrate dissolved in concentrated sulfuric acid.[1][3] These conditions prevent the reaction from reaching thermodynamic equilibrium, thus isolating the kinetically preferred products.

Q4: My reaction mixture is turning dark and producing a low yield of an unidentifiable tar. What is causing this?

A4: The formation of tar and dark coloration is often a sign of substrate degradation or unwanted side reactions. The thiophene ring, while aromatic, can be sensitive to strong oxidizing conditions.

  • Excessive Temperature: Overheating the reaction can lead to uncontrolled oxidation and polymerization.[4]

  • Harsh Reagents: Using overly aggressive nitrating conditions, such as fuming nitric acid without proper control, can cause degradation.[2] For thiophene itself, nitration with concentrated nitric acid can be explosive if not controlled.[5]

  • Nitrosation: The presence of nitrous acid can lead to autocatalytic and sometimes explosive reactions, especially with highly reactive substrates.[5]

Q5: I am observing a side product where the substituent at the 3-position has been replaced by a nitro group. What is this reaction?

A5: This side reaction is known as ipso-substitution. It involves the electrophilic attack of the nitronium ion at the carbon atom already bearing a substituent, leading to the displacement of that substituent. This has been observed as a minor reaction pathway in the nitration of 3-substituted benzothiophenes.[1][2][3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Regioselectivity Incorrect temperature control for the desired isomer.Strictly maintain the reaction temperature. Use an ice bath for 0°C (kinetic control) and a heated oil bath for 60°C (thermodynamic control).[1][3]
Wrong choice of nitrating agent.Select the nitrating agent based on the target isomer. Use KNO₃/H₂SO₄ for 5-/6-nitro isomers and HNO₃/H₂SO₄/AcOH for the 4-nitro isomer.[1]
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Product degradation due to harsh conditions.Add the nitrating agent dropwise and slowly while maintaining the recommended temperature to avoid overheating.[4]
Loss of product during workup.Ensure the reaction mixture is poured onto a sufficient amount of crushed ice to cause complete precipitation of the product before filtration.[1]
Formation of Tarry Byproducts Reaction temperature is too high.Use a reliable temperature-controlled bath and monitor the internal temperature of the reaction flask.
Nitrating agent was added too quickly.Add the nitrating agent portion-wise or via a dropping funnel to control the reaction rate and exotherm.
Starting material is impure.Ensure the purity of the starting benzothiophene derivative before beginning the reaction.

Data Summary: Isomer Distribution

The selection of reaction conditions is critical for directing the nitration to the desired position on the benzothiophene ring. The following table summarizes the expected major products under different conditions for 3-substituted benzothiophenes.

Nitrating Agent & ConditionsControl TypeMajor Isomer(s)Anticipated Yield Range (%)
KNO₃ / conc. H₂SO₄, 0°CKinetic5-Nitro & 6-Nitro40-60[1]
conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°CThermodynamic4-Nitro50-70[1]
Fuming HNO₃ / Acetic Anhydride / Acetic Acid, 0°CMixedMixture of 4-, 5-, 6-, and 7-NitroVariable[1][2]

Experimental Protocols

Protocol 1: Preferential Formation of 5- and 6-Nitroisomers (Kinetic Control)

This protocol is adapted from conditions favoring kinetically controlled nitration.[1][3]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting benzothiophene derivative in concentrated sulfuric acid.

  • Cooling: Cool the stirred solution to 0°C using an ice-salt bath.

  • Reagent Addition: Add finely powdered potassium nitrate portion-wise to the cooled solution. Ensure the temperature is maintained at 0°C throughout the addition.

  • Reaction: Continue stirring the mixture at 0°C for several hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice.

  • Isolation: Allow the ice to melt completely. Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Further purification can be achieved by column chromatography or recrystallization.[1]

Protocol 2: Preferential Formation of 4-Nitroisomer (Thermodynamic Control)

This protocol is adapted from conditions favoring thermodynamically controlled nitration.[1][3]

  • Preparation: Dissolve the starting benzothiophene derivative in a mixture of glacial acetic acid and concentrated sulfuric acid in a round-bottom flask.

  • Heating: Heat the solution to 60°C using a temperature-controlled oil bath with vigorous stirring.

  • Reagent Addition: Add concentrated nitric acid dropwise to the heated solution.

  • Reaction: Maintain the temperature at 60°C for the duration of the reaction, monitoring by TLC.

  • Cooling & Workup: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker of ice water.[1]

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the solid thoroughly with water.

  • Purification: Dry the crude product. If necessary, purify further by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Benzothiophene in Solvent (e.g., H₂SO₄) start->dissolve temp_control Establish Temperature (0°C or 60°C) dissolve->temp_control add_nitrating_agent Add Nitrating Agent (e.g., KNO₃ or HNO₃) Slowly temp_control->add_nitrating_agent monitor Monitor by TLC add_nitrating_agent->monitor quench Quench Reaction (Pour onto Ice) monitor->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash purify Dry & Purify (Recrystallization or Chromatography) wash->purify end Final Product purify->end

Caption: General experimental workflow for the nitration of benzothiophene.

regioselectivity_logic start What is the desired nitro-isomer? thermo_path Thermodynamic Control start->thermo_path 4-Nitro kinetic_path Kinetic Control start->kinetic_path 5-Nitro and/or 6-Nitro thermo_cond Conditions: • conc. HNO₃ / H₂SO₄ / Acetic Acid • Elevated Temp (e.g., 60°C) thermo_path->thermo_cond kinetic_cond Conditions: • KNO₃ / conc. H₂SO₄ • Low Temp (e.g., 0°C) kinetic_path->kinetic_cond product_4 Major Product: 4-Nitro Isomer thermo_cond->product_4 product_56 Major Products: 5- and 6-Nitro Isomers kinetic_cond->product_56

Caption: Decision logic for achieving regioselectivity in benzothiophene nitration.

troubleshooting_flowchart problem Unsatisfactory Result low_yield Low Yield problem->low_yield poor_selectivity Poor Regioselectivity problem->poor_selectivity tar_formation Tar Formation problem->tar_formation cause_yield Possible Causes: • Incomplete Reaction • Degradation • Workup Loss low_yield->cause_yield cause_selectivity Possible Causes: • Incorrect Temp • Wrong Reagents poor_selectivity->cause_selectivity cause_tar Possible Causes: • Temp Too High • Reagent Addition Too Fast tar_formation->cause_tar solution_yield Solutions: • Monitor with TLC • Control Temp & Addition Rate • Ensure Full Precipitation cause_yield->solution_yield solution_selectivity Solutions: • Verify Temp Control • Match Reagents to Desired Isomer (See Logic Chart) cause_selectivity->solution_selectivity solution_tar Solutions: • Strict Temp Control • Slow, Dropwise Addition of Nitrating Agent cause_tar->solution_tar

References

Technical Support Center: Purification of 3-Aminobenzothiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-aminobenzothiophene esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges in your experiments.

Introduction

3-Aminobenzothiophene esters are a pivotal class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] However, their purification can be a significant bottleneck due to the inherent chemical properties of the bifunctional scaffold: a basic amino group and a hydrolytically sensitive ester, all on a relatively polar benzothiophene core. This guide provides a structured approach to troubleshooting common purification issues, grounded in chemical principles and validated experimental practices.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of 3-aminobenzothiophene esters?

A1: The impurity profile largely depends on the synthetic route, with the Gewald reaction being a common method for preparing the analogous 2-aminothiophenes.[3][4] Common impurities can include:

  • Unreacted starting materials: Such as the precursor ketone or aldehyde and the active methylene nitrile (e.g., ethyl cyanoacetate).

  • Elemental sulfur: If not completely consumed in the Gewald synthesis.

  • Knoevenagel condensation intermediate: This is an intermediate in the Gewald reaction.[4]

  • Side-products: Including products from dimerization or alternative cyclization pathways.[5]

  • Oxidation products: The thiophene sulfur can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidative conditions are present.

  • Hydrolysis product: The ester can be hydrolyzed to the corresponding carboxylic acid, particularly during aqueous workup under non-neutral pH.[6][7]

Q2: Why is my 3-aminobenzothiophene ester streaking badly on a silica gel TLC plate?

A2: This is a classic problem when dealing with basic compounds like amines on standard silica gel. The streaking, or tailing, is caused by the strong interaction between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica.[8] This leads to a non-ideal equilibrium during elution, resulting in poor separation and broad, elongated spots.

Q3: My compound seems to be decomposing during column chromatography. What are my options?

A3: Decomposition on silica gel is a common issue for sensitive molecules. The acidic nature of the silica surface can catalyze the degradation of certain compounds.[8] To address this, you have several options:

  • Deactivate the silica gel: Add a small amount of a base, such as triethylamine (TEA) or a solution of ammonia in methanol, to your mobile phase. This will neutralize the acidic sites on the silica.[8][9]

  • Switch to a more inert stationary phase: Consider using basic or neutral alumina, or even amine-functionalized silica gel, which are less likely to cause decomposition of acid-sensitive compounds.[8][10]

  • Minimize contact time: Use flash chromatography with a slightly higher flow rate to reduce the time your compound spends on the column.

Q4: I'm struggling to crystallize my 3-aminobenzothiophene ester. It keeps "oiling out." What can I do?

A4: "Oiling out" typically occurs when the compound is not pure enough or when the chosen solvent system is not ideal. Here are some troubleshooting steps:

  • Improve purity: First, try to purify your compound further by column chromatography to remove impurities that may be inhibiting crystallization.

  • Optimize the solvent system: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. You may need to screen a variety of solvents or use a binary solvent system (a "good" solvent in which your compound is soluble and a "bad" solvent in which it is not). For esters, ethyl acetate/hexane is a common combination to try.[11]

  • Try salt formation: Since your compound has a basic amino group, you can try forming a salt, such as the hydrochloride salt, by adding a solution of HCl in a non-polar solvent like diethyl ether or dioxane. Salts often have very different solubility profiles and can be easier to crystallize.[11]

Troubleshooting Guide

Problem 1: Poor Separation and Tailing during Column Chromatography
  • Symptom: Your compound elutes over a large number of fractions, and the peaks are broad and asymmetrical (tailing).

  • Causality: The basic amine is interacting strongly with the acidic silica gel.

  • Solutions:

    • Use a Mobile Phase Modifier: This is the most common and effective solution.

      • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. This will compete with your amine for the acidic sites on the silica, leading to sharper peaks and better separation.[8]

      • Ammonia in Methanol: Prepare a stock solution of 1-10% ammonia in methanol and use this as the polar component of your mobile phase (e.g., in a hexane/ethyl acetate or DCM/methanol system).[9]

    • Optimize Your Solvent System:

      • Ensure you have chosen a solvent system that provides a good Rf value (0.2-0.4) for your compound on TLC (with the modifier included).[8]

      • For highly polar compounds, a gradient elution from a less polar to a more polar solvent system may be necessary.

Problem 2: Product Decomposition or Irreversible Adsorption on the Column
  • Symptom: Low or no recovery of your compound from the column, or the appearance of new, unexpected spots on the TLC of your fractions.

  • Causality: Your compound is either degrading on the acidic silica or is so strongly adsorbed that it is not eluting.

  • Solutions:

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots, your compound is likely unstable on silica.[12]

    • Switch to a Different Stationary Phase:

      • Basic Alumina: This is a good alternative for acid-sensitive or basic compounds.[10]

      • Amine-Functionalized Silica: This is a more specialized but excellent option for purifying amines.

    • Use Acid-Base Extraction: If your compound is stable to mild acid and base, an extractive workup can be a very effective purification step that avoids chromatography altogether. (See Protocol 2).

Problem 3: Potential for Ester Hydrolysis during Workup
  • Symptom: Presence of a more polar, acidic impurity in your crude product, which is the corresponding carboxylic acid.

  • Causality: The ester group is sensitive to both acidic and basic conditions, which can be encountered during aqueous workups.[6][7]

  • Solutions:

    • Maintain Neutral pH: During any aqueous washes or extractions, ensure the pH of the aqueous layer is kept as close to neutral as possible.

    • Use Mild Bases: If a basic wash is necessary (e.g., to remove acidic impurities), use a mild base like saturated sodium bicarbonate solution rather than stronger bases like sodium hydroxide.

    • Minimize Contact Time: Perform aqueous workups quickly and avoid letting your compound sit in acidic or basic solutions for extended periods.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography
Polarity of CompoundStationary PhaseRecommended Solvent System (with modifier)
Low to MediumSilica GelHexane/Ethyl Acetate + 1% Triethylamine
Medium to HighSilica GelDichloromethane/Methanol + 1% Triethylamine
High / PolarSilica GelDichloromethane/(10% NH3 in Methanol)
Acid SensitiveBasic AluminaHexane/Ethyl Acetate
Table 2: Suggested Solvents for Recrystallization
Solvent/SystemComments
Ethanol/WaterGood for moderately polar compounds.[11]
Ethyl Acetate/HexanesA common choice for compounds with ester groups.[11]
Toluene/HexanesSuitable for aromatic compounds.
IsopropanolA single solvent that can be effective.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Mobile Phase Modifier
  • Select Solvent System: Based on TLC analysis, choose a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf of 0.2-0.4. Add 1% triethylamine (TEA) to this system.[8]

  • Pack Column: Slurry pack a flash chromatography column with silica gel in your non-polar solvent (e.g., Hexane). Do not let the silica run dry.

  • Equilibrate: Equilibrate the column by passing 2-3 column volumes of your starting eluent (including TEA) through the silica.

  • Load Sample: Dissolve your crude material in a minimum amount of dichloromethane or your mobile phase. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the top of the column bed.

  • Elute: Begin elution with your chosen solvent system. Collect fractions and monitor them by TLC. You can increase the polarity of the eluent gradually (gradient elution) if needed.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for separating your basic 3-aminobenzothiophene ester from neutral or acidic impurities.

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate Layers: Separate the aqueous layer containing your protonated product.

  • Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO3) until the solution is basic (pH > 8). Your deprotonated amine should precipitate out or can be extracted.

  • Extract Product: Extract the now-neutral amine back into an organic solvent (e.g., ethyl acetate).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualization of Workflows

Purification_Decision_Tree Figure 1: Decision Tree for Purification Strategy start Crude 3-Aminobenzothiophene Ester tlc_check Run TLC with Modifier (e.g., 1% TEA) start->tlc_check is_clean Is the major spot clean with good Rf? tlc_check->is_clean is_streaking Is there significant streaking? is_clean->is_streaking No recrystallize Attempt Recrystallization is_clean->recrystallize Yes is_decomposing Does the spot decompose over time? is_streaking->is_decomposing No column_chrom Proceed with Column Chromatography (with modifier) is_streaking->column_chrom Yes is_decomposing->column_chrom No acid_base Consider Acid-Base Extraction is_decomposing->acid_base Yes alt_stationary Use Alternative Stationary Phase (Alumina) acid_base->alt_stationary If unstable to pH Chromatography_Troubleshooting Figure 2: Workflow for Troubleshooting Column Chromatography start Poor Separation / Tailing Observed check_modifier Is a base modifier (TEA/NH3) being used? start->check_modifier add_modifier Add 0.5-2% TEA or use NH3/MeOH in eluent check_modifier->add_modifier No check_rf Is the Rf on TLC (with modifier) optimal (0.2-0.4)? check_modifier->check_rf Yes add_modifier->check_rf adjust_polarity Adjust solvent polarity check_rf->adjust_polarity No check_stability Is the compound stable on silica? check_rf->check_stability Yes adjust_polarity->check_stability switch_phase Switch to Alumina or Amine-Silica check_stability->switch_phase No success Improved Separation check_stability->success Yes switch_phase->success

Caption: Troubleshooting workflow for column chromatography.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Reddit. Column chromatography issue. r/Chempros. [Link]

  • Moody, C. J., & Roff, G. J. (2015). Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6773–6782. [Link]

  • Columbia University. Column chromatography. Department of Chemistry. [Link]

  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]

  • Google Patents.
  • ResearchGate. Three possible products from the reactions of Gewald's amide with aromatic aldehydes. [Link]

  • National Institutes of Health. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • MDPI. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • PubMed. [Novel method for the synthesis of carboxamides from low reactivity esters: synthesis of 2-acylamino-1-benzothiophene-3-carboxamides]. [Link]

  • ResearchGate. A Convenient Approach Towards 2- and 3-Aminobenzo[b]thiophenes. [Link]

  • PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]

  • PubMed. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. [Link]

  • ResearchGate. Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. [Link]

Sources

Technical Support Center: Purification of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on increasing the purity of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Purification

Potential Cause Recommended Solution
Compound is partially soluble in the cold recrystallization solvent. After filtration, cool the mother liquor in an ice bath to induce further precipitation. Collect the additional solid by a second filtration.
Inappropriate solvent system for column chromatography. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate.[1]
Compound adheres to the stationary phase. For highly polar compounds, consider using a more polar mobile phase, such as a mixture of dichloromethane and methanol.
Compound decomposition on silica gel. The amino group can make the compound sensitive to the acidic nature of silica gel. Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine before packing the column.

Issue 2: Persistent Impurities After Purification

Potential Cause Recommended Solution
Co-crystallization of impurities. Try a different recrystallization solvent or a multi-solvent system. For aminothiophene derivatives, ethanol has been used successfully.[2]
Poor separation of impurities with similar polarity. For column chromatography, use a shallow gradient of the mobile phase to improve separation.
Presence of colored impurities. Add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities.
Unreacted starting materials or byproducts. Characterize the impurities using techniques like NMR to identify them. This can help in selecting a more appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for purifying this compound?

A1: Both recrystallization and column chromatography are effective methods for purifying benzothiophene derivatives.[1] The choice depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product. Column chromatography is more suitable for separating mixtures with multiple components or when impurities have similar solubility to the product.

Q2: How do I select an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with small amounts of your crude product in different solvents to test solubility. For amino- and nitro-containing aromatic compounds, alcoholic solvents are often a good choice.[3] A mixed solvent system, such as ethanol-water, can also be effective.[4]

Q3: What are the recommended conditions for column chromatography?

A3: For benzothiophene derivatives, silica gel is a commonly used stationary phase.[1] A typical mobile phase is a gradient of hexane and ethyl acetate.[1] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Monitor the separation using TLC to determine the optimal solvent ratio. For highly polar compounds, a dichloromethane/methanol system may be more effective.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: The amino group in your compound can interact with the acidic silanol groups on the surface of the silica gel, leading to degradation. To mitigate this, you can use a deactivated stationary phase. This can be achieved by adding a small amount of triethylamine (1-2%) to your eluent.[5] Alternatively, you can use a less acidic stationary phase like alumina.

Q5: How can I assess the purity of my final product?

A5: Purity can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) offers a more quantitative assessment. The melting point of the purified compound can be compared to literature values; a sharp melting range close to the expected value is indicative of high purity. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify any residual impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and magnetic stirrer to facilitate dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities or colored impurities (after charcoal treatment), perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica to the top of the column.

  • Elution: Begin eluting the column with the initial low-polarity solvent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Methyl 3-amino-5-nitro- 1-benzothiophene-2-carboxylate Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent ColumnChromatography Column Chromatography Crude->ColumnChromatography Dissolve and load on column TLC TLC Analysis Recrystallization->TLC Check purity ColumnChromatography->TLC Check fractions HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR MeltingPoint Melting Point NMR->MeltingPoint PureProduct High-Purity Product MeltingPoint->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree ImpureProduct Product is Impure After Initial Purification LowYield LowYield ImpureProduct->LowYield Low Yield? PersistentImpurity PersistentImpurity ImpureProduct->PersistentImpurity Persistent Impurities? CheckSolubility Check solubility in cold solvent (Recrystallization) LowYield->CheckSolubility Yes ReevaluateTechnique Re-evaluate choice of purification technique LowYield->ReevaluateTechnique No ChangeRecrystalSolvent Change recrystallization solvent or use co-solvent PersistentImpurity->ChangeRecrystalSolvent Yes PersistentImpurity->ReevaluateTechnique No OptimizeColumn OptimizeColumn CheckSolubility->OptimizeColumn Optimize column conditions (Chromatography) GradientElution GradientElution ChangeRecrystalSolvent->GradientElution Use gradient elution (Chromatography) DeactivateSilica DeactivateSilica GradientElution->DeactivateSilica Consider deactivating silica gel

Caption: Decision tree for troubleshooting common purification issues.

References

Avoiding degradation during synthesis of nitrothiophene compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid degradation and overcome common challenges during the synthesis of nitrothiophene compounds.

Troubleshooting Guides

Issue 1: Explosive or Uncontrolled Reaction During Nitration

Q: My nitration reaction of thiophene is turning dark red and appears to be uncontrollable or explosive. What is happening and how can I prevent it?

A: An explosive reaction during the nitration of thiophene is often caused by the presence of nitrous acid, which leads to rapid and exothermic nitrosation and subsequent oxidation of the highly reactive thiophene ring.[1]

Troubleshooting Steps:

  • Nitrating Agent Selection: Avoid using the traditional concentrated nitric acid/sulfuric acid mixture, as it is too harsh for the reactive thiophene ring and can lead to substrate degradation.[1] A milder and more controlled nitrating agent is a solution of nitric acid in acetic anhydride (forming acetyl nitrate in situ).[1][2] Acetic anhydride helps to remove nitrous acid, thus preventing the violent side reaction.[1]

  • Removal of Nitrous Acid: If using a nitric acid solution, add urea to the reaction mixture. Urea effectively scavenges any present nitrous acid, preventing the autocatalytic and explosive nitrosation of thiophene.[1]

  • Temperature Control: Maintain a low reaction temperature. For the nitration of thiophene with nitric acid in acetic anhydride/acetic acid, the temperature should be carefully controlled, for instance, by cooling the reaction vessel in an ice-water bath to keep the temperature from rising significantly, especially during the initial addition of reagents.[2] A rapid rise in temperature is an indication of an uncontrolled reaction.[2]

  • Slow Addition of Reagents: Add the thiophene solution dropwise to the nitrating mixture with efficient stirring.[2] This ensures that the localized concentration of the reactive starting material is kept low, allowing for better heat dissipation and control over the reaction rate.

Issue 2: Low Yield and/or Formation of Multiple Byproducts

Q: I am getting a low yield of my desired nitrothiophene, and the crude product is a complex mixture of isomers and other byproducts. How can I improve the selectivity and yield?

A: Low yields and the formation of byproducts such as 2,4-dinitrothiophene, 2,5-dinitrothiophene, and oxidation products are common issues in thiophene nitration.[3][4] The primary cause is often the use of overly harsh reaction conditions or an inappropriate nitrating agent for the specific substrate.

Troubleshooting Workflow for Low Yield and Poor Selectivity

cluster_reagent Nitrating Agent cluster_conditions Reaction Conditions cluster_purification Purification start Low Yield / Poor Selectivity reagent Evaluate Nitrating Agent start->reagent reagent->reagent conditions Optimize Reaction Conditions reagent->conditions Agent is appropriate r1 Use milder agents: - HNO3 in Acetic Anhydride - Nitronium tetrafluoroborate - Metal-exchanged clays purification Refine Purification Method conditions->purification Conditions optimized c1 Control Temperature (e.g., 10°C) end Improved Yield & Selectivity purification->end Byproducts removed p1 Crystallization (e.g., from ethanol or petroleum ether) c2 Slow, dropwise addition of thiophene c3 Use an appropriate solvent (e.g., acetic acid, dichloroethane) p2 Steam Distillation p3 Column Chromatography

Caption: Troubleshooting workflow for low yield and poor selectivity in nitrothiophene synthesis.

Improving Selectivity for 2-Nitrothiophene:

  • Isomer Separation: The major product of thiophene nitration is typically 2-nitrothiophene, accompanied by about 10-15% of the 3-nitro isomer.[1][4] Separating these isomers can be challenging.

    • Crystallization: 3-Nitrothiophene has a higher melting point and is less soluble than 2-nitrothiophene, which allows for its purification by crystallization from ethanol.[3][4]

    • Selective Chlorosulfonation: The 3-nitrothiophene isomer can be selectively chlorosulfonated, leaving the 2-nitrothiophene intact, which can then be separated.[3][4]

  • Catalytic Methods: The use of solid acid catalysts, such as Fe³⁺-exchanged montmorillonite clay, has been shown to significantly improve the selectivity for 2-nitrothiophene, in some cases up to 100%, while avoiding the use of acetic anhydride.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best nitrating agents for thiophene and its derivatives?

A1: The choice of nitrating agent is critical due to the high reactivity of the thiophene ring.[1] Harsh reagents lead to degradation. Recommended agents are:

  • Nitric Acid in Acetic Anhydride: This is the most successful and commonly cited reagent for the nitration of thiophene, yielding primarily 2-nitrothiophene.[1][2]

  • Nitronium Tetrafluoroborate (NO₂BF₄): A satisfactory and powerful nitrating agent for thiophenes.[1]

  • Copper (II) Nitrate: A mild nitrating agent suitable for thiophenes.[1]

  • Nitric Acid with Trifluoroacetic Anhydride: This combination has been used to nitrate thiophene, providing 2-nitrothiophene in good yield.[1]

Q2: My purified nitrothiophene is yellow. Is it impure?

A2: Yes, the yellow color in what should be a pale yellow or colorless solid is often due to the presence of dinitrothiophene impurities.[2] You can test for the presence of dinitrothiophene by dissolving a few crystals in alcohol and adding a drop of weak alcoholic potassium hydroxide; a pink or deep red color indicates the presence of dinitro-impurities.[2] To obtain a colorless product, repeated crystallization from a suitable solvent like petroleum ether can be effective.[2] Mononitrothiophene is also sensitive to light and should be stored in a brown desiccator or otherwise protected from light to prevent degradation.[2]

Q3: What are the typical yields for the synthesis of 2-nitrothiophene?

A3: The reported yields for the synthesis of 2-nitrothiophene vary depending on the methodology. Below is a summary of yields from different methods.

Nitrating Agent/MethodSubstrateProduct(s)Yield (%)Reference(s)
Fuming Nitric Acid in Acetic Anhydride/Acetic AcidThiophene2-Nitrothiophene70-85[2]
Nitric Acid / Trifluoroacetic AnhydrideThiophene2-Nitrothiophene78[1]
Nitric Acid / Fe³⁺-montmorillonite clay in DCEThiophene2-Nitrothiophene (100% selectivity)High[3]
Nitric Acid in Acetic Anhydride/Acetic Acid SolutionThiopheneMixture of 85% 2-nitro and 15% 3-nitro85[3][4]

Q4: Are there any specific safety precautions I should take when working with nitrothiophenes?

A4: Yes. Mononitrothiophene is reported to be an active poison.[2] Accidental skin contact with an ethereal solution has been noted to cause painful blisters.[2] In case of contact, the affected area should be washed immediately with alcohol.[2] As with all nitration reactions, there is a risk of exothermicity and potential for explosion, especially with improper temperature control or the presence of contaminants.[1][3] Always conduct a thorough risk assessment before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrothiophene using Nitric Acid and Acetic Anhydride

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Thiophene (1 mole, 84 g)

  • Acetic Anhydride (340 cc)

  • Fuming Nitric Acid (sp. gr. 1.51) (1.2 moles, 80 g)

  • Glacial Acetic Acid (600 cc)

  • Crushed Ice

  • 2-L Three-necked, round-bottomed flask

  • Thermometer, mechanical stirrer, separatory funnel

Procedure:

  • Prepare Solutions:

    • Solution A: Dissolve 84 g of thiophene in 340 cc of acetic anhydride.

    • Solution B: Dissolve 80 g of fuming nitric acid in 600 cc of glacial acetic acid. Caution: Mix the acids by adding the nitric acid to the acetic acid gradually with shaking and cooling.

  • Reaction Setup: Divide both solutions into two equal parts. Add one-half of Solution B to the 2-L flask equipped with a stirrer, thermometer, and separatory funnel. Cool the flask to 10°C using a cold water bath.

  • Nitration (Part 1): With moderate stirring, add one-half of Solution A drop by drop from the separatory funnel. Maintain the temperature below room temperature. A rapid temperature increase may occur initially; control it with the cold water bath.[2] The solution should maintain a light brown color; a pink or dark red color indicates unwanted oxidation.[2]

  • Nitration (Part 2): After the first addition is complete, cool the reaction mixture back down to 10°C. Rapidly add the remaining half of Solution B, followed by the gradual, dropwise addition of the remaining Solution A.

  • Reaction Completion: Once all reagents are added, allow the mixture to stand at room temperature for two hours.

  • Work-up: Pour the reaction mixture onto an equal weight of finely crushed ice with rapid shaking. Pale yellow crystals of mononitrothiophene will separate. For maximum crystal formation, let the mixture stand in an ice chest for 24 hours.

  • Isolation and Purification:

    • Filter the solid product at a low temperature using a Büchner funnel.

    • Wash the crystals thoroughly with ice water.

    • Press the crystals and dry them in a desiccator, protected from light.[2]

    • The filtrate can be steam distilled to recover a small additional quantity of the product.

    • The final product can be further purified by recrystallization from petroleum ether (b.p. 20–40°) to yield colorless crystals.[2]

General Workflow for Nitration of Thiophene

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with scaling up the synthesis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound and its analogs is the Gewald reaction. This is a one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2]

Q2: What are the typical starting materials for the synthesis of this compound via the Gewald reaction?

A2: The synthesis typically starts with 2-chloro-5-nitrobenzaldehyde, methyl thioglycolate, and a suitable base.[3] Alternatively, a related approach involves the reaction of 2-fluoro-5-nitrobenzonitrile with methyl thioglycolate.

Q3: What is the role of the base in the Gewald reaction for this synthesis?

A3: The base, commonly a secondary amine like morpholine or piperidine, or a tertiary amine such as triethylamine, is crucial for catalyzing the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[1] The choice of base can significantly influence the reaction rate and overall yield.

Q4: Are there any alternative methods to traditional heating for this reaction?

A4: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields, especially for challenging substrates.[2]

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of the synthesis.

Low or No Product Yield
Possible CauseTroubleshooting Steps
Inefficient Knoevenagel-Cope Condensation - Base Selection: The choice and amount of base are critical. For a scaled-up reaction, ensure efficient mixing to avoid localized high concentrations. A weaker base in a larger quantity or a stronger base with controlled addition might be necessary. Consider a thorough screening of bases at the lab scale before scaling up.[1] - Water Removal: The condensation step produces water, which can hinder the reaction. On a larger scale, the removal of water can be more challenging. The use of a Dean-Stark trap or the addition of a dehydrating agent might be beneficial, though this adds complexity to the process.[1]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally effective for dissolving sulfur.[1] For scale-up, consider the safety, cost, and ease of removal of the solvent. - Temperature Control: While gentle heating (40-60 °C) can improve sulfur's reactivity, exothermic reactions on a large scale can lead to temperature spikes.[1] Implement robust temperature control and monitoring. A gradual temperature ramp or controlled addition of reagents can help manage the exotherm.
Side Reactions and Impurity Formation - Dimerization or Polymerization: At higher concentrations typical of scale-up, starting materials or intermediates can self-condense.[1] To mitigate this, consider a semi-batch process where one of the reactants is added portion-wise. - Formation of Isomers: In nitration steps, a mixture of 3-nitro and 5-nitro isomers can be formed.[4] Careful control of nitration conditions (temperature, nitrating agent concentration) is crucial. Analytical monitoring (e.g., HPLC) during the reaction is recommended to track isomer formation.
Inefficient Mixing - Agitator Selection: The type and speed of the agitator are critical for maintaining a homogeneous reaction mixture, especially with slurries involving sulfur. Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) to prevent settling of solids.
Product Isolation and Purification Issues
Possible CauseTroubleshooting Steps
Difficulty in Crystallization - Solvent Selection: A systematic screening of solvents and solvent mixtures is essential for developing a robust crystallization process.[5] - Seeding Strategy: Utilize seeding with crystals of the desired polymorph to control the crystallization process and ensure consistency between batches.[5] - Cooling Profile: The cooling rate can significantly impact crystal size and purity. A controlled, gradual cooling profile is generally preferred over rapid cooling.
Presence of Insoluble Impurities - Filtration: A hot filtration step before crystallization can remove insoluble impurities. The choice of filter medium and porosity is important for efficient separation. - Solvent Washing: Washing the crude product with a suitable solvent in which the product has low solubility but the impurities are soluble can be effective.
Polymorphism - Characterization: Different crystalline forms (polymorphs) of the final product can have different physical properties.[5] It is crucial to characterize the solid form obtained using techniques like PXRD, DSC, and TGA to ensure consistency. - Controlled Crystallization: Develop a well-defined and reproducible crystallization protocol to consistently produce the desired polymorph.[5]

Experimental Protocols

Representative Lab-Scale Synthesis

A mixture of 2-fluoro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) can be heated at 100 °C for 2 hours or irradiated in a microwave synthesizer at 130 °C for 11 minutes. After cooling, the reaction mixture is poured into ice water, and the resulting solid is collected by filtration, washed with water, and dried to yield this compound.[3]

Considerations for Scale-Up Protocol (Pilot Scale)

1. Reactor Setup:

  • A jacketed glass-lined or stainless steel reactor with temperature control (heating/cooling) capabilities.

  • A mechanical stirrer with appropriate impeller design for solid suspension.

  • Inert atmosphere (e.g., nitrogen blanket) to prevent side reactions.

  • A reflux condenser.

  • Controlled addition funnels for liquid reagents.

2. Reagent Charging and Reaction:

  • Charge the reactor with the solvent (e.g., ethanol or DMF) and elemental sulfur.

  • Add the 2-chloro-5-nitrobenzaldehyde and methyl cyanoacetate.

  • Slowly add the base (e.g., triethylamine) via a controlled addition funnel while monitoring the internal temperature. The addition rate should be adjusted to maintain the temperature within a pre-determined range (e.g., 40-50 °C) to control the exotherm.

  • After the addition is complete, maintain the reaction mixture at the set temperature and monitor the reaction progress by HPLC until completion.

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the reaction mixture can be poured into a larger vessel containing water or an anti-solvent to induce precipitation.

  • The solid product is collected by filtration (e.g., using a Nutsche filter-dryer).

  • Wash the filter cake with a suitable solvent (e.g., water, then a cold alcohol) to remove impurities.

  • Dry the product under vacuum at a controlled temperature.

4. Purification (Crystallization):

  • Dissolve the crude product in a suitable solvent (e.g., DMF, acetic acid, or a solvent mixture) at an elevated temperature.

  • Perform a hot filtration to remove any insoluble matter.

  • Cool the filtrate under a controlled cooling profile to induce crystallization. Seeding with pre-existing crystals of the desired polymorph is highly recommended.

  • Isolate the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.

Data Presentation

Table 1: Lab-Scale Reaction Parameters for Related Syntheses
Starting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Fluoro-5-nitrobenzonitrile, Methyl thioglycolateTriethylamineDMSO100295[3]
2-Fluoro-5-nitrobenzonitrile, Methyl thioglycolateTriethylamineDMSO130 (MW)0.1894[3]
Table 2: Key Parameters for Scale-Up Consideration
ParameterLab-ScalePilot-Scale Considerations
Batch Size gramskilograms
Heat Transfer High surface-to-volume ratio, efficient heat dissipationLower surface-to-volume ratio, potential for exotherm runaway. Requires jacketed reactor with efficient cooling.
Mixing Magnetic stirrerMechanical stirrer with optimized impeller design and speed to ensure homogeneity.
Reagent Addition All at once or rapid additionControlled, slow addition of exothermic reagents to manage temperature.
Work-up Simple precipitation and filtrationMay require larger equipment like centrifuges or filter presses.
Purification Column chromatography, simple crystallizationLarge-scale crystallization with controlled cooling and seeding is preferred.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Reactor Setup & Inertization charge Charge Reactants & Solvent prep->charge add_base Controlled Base Addition charge->add_base react Reaction Monitoring (HPLC) add_base->react cool Cooling & Precipitation react->cool filter Filtration cool->filter wash Washing filter->wash dry Drying wash->dry dissolve Dissolution dry->dissolve hot_filter Hot Filtration dissolve->hot_filter crystallize Controlled Crystallization (Seeding) hot_filter->crystallize final_filter Filtration & Washing crystallize->final_filter final_dry Final Drying final_filter->final_dry

Caption: General workflow for the scaled-up synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield cluster_raw_material_issues Raw Material Issues cluster_reaction_issues Reaction Issues start Low Yield Observed check_raw Check Raw Material Purity & Stoichiometry start->check_raw check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction impure_reagents Impure Reagents? check_raw->impure_reagents incorrect_stoich Incorrect Stoichiometry? check_raw->incorrect_stoich no_product No Product Formation? check_reaction->no_product side_products Significant Side Products? check_reaction->side_products incomplete_conv Incomplete Conversion? check_reaction->incomplete_conv purify_reagents Purify/Source New Reagents impure_reagents->purify_reagents Yes recalculate Recalculate & Re-weigh incorrect_stoich->recalculate Yes optimize_cond Optimize Base, Temp, & Solvent no_product->optimize_cond Yes modify_addition Modify Reagent Addition Rate/Order side_products->modify_addition Yes extend_time Extend Reaction Time or Increase Temperature incomplete_conv->extend_time Yes

Caption: Decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Recrystallization of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl 3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of methyl 3-nitrobenzoate?

A1: The primary impurities that can arise during the nitration of methyl benzoate include:

  • Isomeric Byproducts: Small quantities of methyl 2-nitrobenzoate and methyl 4-nitrobenzoate can be formed.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitromethylbenzoate compounds.

  • Unreacted Starting Material: Incomplete nitration can result in the presence of residual methyl benzoate.

  • Residual Acids: Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may persist after the initial work-up.

Q2: Which solvent systems are recommended for the recrystallization of methyl 3-nitrobenzoate?

A2: The two most effective and commonly used solvent systems for the purification of methyl 3-nitrobenzoate are methanol and a mixture of ethanol and water.[1] The choice of solvent is a critical factor for successful purification.[1]

Q3: What is the expected melting point of pure methyl 3-nitrobenzoate?

A3: The literature melting point for pure methyl 3-nitrobenzoate is 78 °C.[1] A melting point that is significantly lower or has a broad range is indicative of impurities within the sample.[1]

Troubleshooting Guide

Problem 1: The crude product is an oil and fails to solidify.

  • Possible Cause: This issue is frequently caused by the presence of significant impurities, particularly unreacted methyl benzoate or an excess of ortho and para isomers.[1] Insufficient cooling during the nitration reaction can also lead to the formation of oily byproducts.[1]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface. Seeding the mixture with a small crystal of pure methyl 3-nitrobenzoate, if available, can also initiate crystallization.

    • Purification: If the product remains oily, proceed with the recrystallization protocol. The impurities will be removed during the process, allowing the purified methyl 3-nitrobenzoate to crystallize upon cooling.

Problem 2: Low yield of recrystallized product.

  • Possible Cause:

    • Incomplete initial reaction: The nitration reaction may not have proceeded to completion.

    • Product Loss During Work-up: Significant amounts of the product can be lost during filtration and washing steps.

    • Using an excessive amount of recrystallization solvent: Dissolving the crude product in too much hot solvent will result in a significant portion remaining in solution upon cooling, thus reducing the yield.

  • Solution:

    • Optimize Reaction Conditions: Ensure the nitration reaction is carried out under the recommended temperature and time to maximize the conversion of the starting material.

    • Careful Handling: Minimize product loss by ensuring complete transfer of solids and using minimal amounts of cold solvent for washing the crystals.

    • Use Minimum Solvent: During recrystallization, add the hot solvent portion-wise until the solute just dissolves to avoid using an excess.

Problem 3: The recrystallized product has a low or broad melting point range.

  • Possible Cause: The product is still impure.[1] This can happen if isomeric byproducts or unreacted starting material co-crystallize with the desired product.

  • Solution:

    • Second Recrystallization: Perform a second recrystallization to further purify the product.

    • Solvent Choice: If impurities persist, consider using the alternative recrystallization solvent system (e.g., switch from methanol to an ethanol/water mixture, or vice versa).

Data Presentation

Qualitative Solubility of Methyl 3-Nitrobenzoate

SolventTemperatureSolubility
MethanolColdSlightly Soluble
MethanolHotSoluble
EthanolColdSlightly Soluble
EthanolHotSoluble
WaterCold/HotInsoluble

Physical Properties of Methyl 3-Nitrobenzoate

PropertyValue
Molecular FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol
AppearanceWhite to beige crystalline powder
Melting Point78-80 °C (lit.)
Boiling Point279 °C (lit.)

Experimental Protocols

Recrystallization from Methanol

  • Transfer the crude methyl 3-nitrobenzoate to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to the flask while gently heating and stirring the mixture on a hot plate until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to facilitate maximum crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.[1]

  • Allow the crystals to air dry completely on the filter paper before determining the melting point and yield.

Recrystallization from Ethanol-Water

  • Place the crude product in a conical flask and add a small volume of distilled water.

  • Heat the mixture to just below its boiling point. The methyl 3-nitrobenzoate will likely melt and appear as an oily layer.[2]

  • While keeping the mixture hot, add hot ethanol dropwise with swirling until the oily substance completely dissolves.[2]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice-water bath to complete the crystallization process.

  • Isolate the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals thoroughly before measuring the melting point and yield.

Visualizations

Recrystallization_Troubleshooting cluster_start Initial State cluster_problem Problem Identification cluster_solution Solutions cluster_end Outcome start Crude Methyl 3-Nitrobenzoate oily Product is Oily start->oily Fails to solidify low_yield Low Yield start->low_yield After 1st Recrystallization impure Low/Broad MP start->impure After 1st Recrystallization induce_crystallization Induce Crystallization (Scratch/Seed) oily->induce_crystallization recrystallize Perform Recrystallization oily->recrystallize check_solvent Use Minimum Hot Solvent low_yield->check_solvent second_recrystallization Second Recrystallization impure->second_recrystallization induce_crystallization->recrystallize If still oily pure_product Pure Crystalline Product recrystallize->pure_product check_solvent->pure_product second_recrystallization->pure_product

Caption: Troubleshooting workflow for common recrystallization problems.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent (Methanol or Ethanol/Water) crude_product->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved slow_cool Slow Cooling to Room Temperature dissolved->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath crystals Crystal Formation ice_bath->crystals filtration Vacuum Filtration crystals->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying pure_product Pure Methyl 3-Nitrobenzoate drying->pure_product

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Managing Temperature Control in Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively managing temperature control during nitration experiments.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in nitration reactions?

Precise temperature control is paramount for several reasons:

  • Exothermic Nature : Nitration reactions are highly exothermic, releasing significant amounts of heat.[1][2][3] Without adequate control, the heat generated can surpass the cooling system's capacity, leading to a rapid temperature increase.[4]

  • Selectivity and By-product Formation : Elevated temperatures can reduce selectivity. For substrates with multiple possible nitration sites, temperature influences the distribution of isomers.[1] Higher temperatures also promote the formation of by-products through oxidation of the starting material or decomposition of nitric acid.[1][5][6]

  • Preventing Polynitration : Increased temperature can lead to the addition of multiple nitro groups, which reduces the yield of the desired mono-nitrated product.[1] For example, the nitration of benzene is typically kept below 50°C to favor the formation of nitrobenzene over dinitrobenzene.[1]

  • Safety and Runaway Reactions : The most critical risk of poor temperature control is a "runaway reaction."[1] This occurs when the reaction rate accelerates uncontrollably, causing a rapid spike in temperature and pressure that can result in violent decomposition or an explosion.[1][7]

Q2: What is a "runaway reaction" and how can it be prevented?

A runaway reaction is a thermally uncontrolled event where the rate of heat generation from the exothermic reaction exceeds the rate of heat removal.[4] This leads to an exponential increase in reaction rate and temperature.[8]

Prevention Strategies:

  • Adequate Cooling : Use a cooling bath (e.g., ice-water, ice-salt) with sufficient capacity for the scale of the reaction.[4][6]

  • Controlled Reagent Addition : Add the nitrating agent slowly and dropwise to allow the heat to dissipate effectively, preventing localized temperature spikes.[4][6]

  • Vigorous Agitation : Ensure efficient and constant stirring to prevent localized "hot spots" where high concentrations of reactants can accumulate.[4]

  • Correct Temperature Range : Operating at too low a temperature can be hazardous. It can lead to the accumulation of unreacted nitrating agent. A subsequent small temperature increase can then trigger a delayed and highly energetic reaction.[4][8]

  • Continuous Flow Reactors : For larger-scale operations, continuous flow systems offer superior heat transfer and temperature control due to their high surface-area-to-volume ratio, significantly enhancing safety.[4][7]

Q3: What is the ideal temperature range for a typical nitration reaction?

There is no single ideal temperature; it is highly dependent on the substrate's reactivity. The table below summarizes general temperature ranges.

Data Presentation

Table 1: Recommended Temperature Ranges for Nitration of Aromatic Compounds

Substrate Reactivity CategoryExample CompoundsTypical Temperature RangeKey Considerations
Highly Activated Phenol, Aniline derivatives-10°C to 5°CVery low temperatures are essential to prevent rapid, uncontrolled reactions, oxidation, and the formation of tar-like byproducts.[1][9]
Moderately Activated/Deactivated Toluene, Benzene, Halobenzenes0°C to 50°CTemperature must be carefully controlled to prevent dinitration. For benzene, staying below 50°C is crucial.[1][2]
Strongly Deactivated Nitrobenzene>60°C (e.g., 60°C to 100°C)More forcing conditions, including higher temperatures and stronger nitrating agents (e.g., fuming sulfuric acid), are required.[1][7] Even so, careful control is vital.

Troubleshooting Guide

This guide addresses common issues encountered during nitration reactions, with a focus on temperature-related causes and solutions.

Table 2: Troubleshooting Common Issues in Nitration Reactions

Issue EncounteredPossible Cause(s)Recommended Actions & Solutions
Sudden, Uncontrolled Temperature Spike (Runaway Reaction) 1. Rate of heat generation exceeds the rate of heat removal.[1] 2. Addition of nitrating agent is too fast.[4][10] 3. Insufficient cooling capacity or agitation failure.[4][10][11]1. IMMEDIATE ACTION : Cease addition of all reagents.[10] 2. Apply maximum cooling (add more ice/salt to the bath).[10] 3. As a last resort, prepare to quench the reaction by pouring it over a large volume of crushed ice.[4]
Low or No Yield of Desired Product 1. Reaction temperature is too low, significantly slowing the reaction rate.[1][6] 2. Insufficiently strong nitrating agent for the substrate.[1] 3. Poor mixing, especially in biphasic reactions.[1][4]1. Cautiously increase the temperature in small increments (5-10°C) while monitoring closely.[1] 2. Consider using a stronger nitrating system (e.g., increasing H₂SO₄ concentration).[1] 3. Increase the stirring speed to improve mass transfer.[1]
High Percentage of Polynitrated Products 1. Reaction temperature is too high, promoting further nitration.[1][9]1. Lower the reaction temperature; an ice bath (0°C) or ice-salt bath (<0°C) is recommended.[1] 2. Ensure a slow, controlled rate of addition for the nitrating agent.[1]
Reaction Color Turns Dark Brown or Black 1. Oxidation of the substrate or product due to elevated temperatures.[1][10] 2. Decomposition of the nitrating agent or starting material.[1]1. Immediately lower the reaction temperature.[1] 2. Ensure the rate of addition of the nitrating agent is slow and controlled.[1] 3. Check the literature for the stability of your substrate under nitrating conditions.

Experimental Protocols

Protocol 1: General Methodology for Temperature-Controlled Batch Nitration

This protocol describes a general procedure for the nitration of a moderately deactivated aromatic compound, such as methyl benzoate.

1. Preparation of the Nitrating Mixture ("Mixed Acid") a. In a clean, dry flask placed within an ice-water bath, add a measured volume of concentrated sulfuric acid. b. While stirring and monitoring the temperature, slowly and dropwise add a calculated volume of concentrated nitric acid to the cold sulfuric acid.[6] c. Allow the nitrating mixture to cool completely in the ice bath before use.

2. Reaction Setup a. Place a round-bottom flask containing the aromatic substrate (e.g., methyl benzoate) and a magnetic stir bar into a larger beaker or cooling bath. b. Fill the bath with an appropriate cooling medium (e.g., ice-water) to maintain the desired temperature. c. Securely clamp the flask and begin stirring. d. Insert a thermometer directly into the reaction mixture to monitor the internal temperature, not the bath temperature.[1]

3. Controlled Nitration a. Once the substrate solution has reached the target temperature (e.g., <6°C), begin the slow, dropwise addition of the pre-cooled nitrating mixture using a dropping funnel.[1] b. Continuously monitor the internal temperature and adjust the addition rate to ensure it does not exceed the desired maximum.[6]

4. Reaction and Quenching a. After the addition is complete, allow the mixture to stir in the cooling bath for a specified time (e.g., 15-30 minutes) to ensure the reaction goes to completion.[1] b. Quench the reaction by carefully and slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[4][12] c. The product, if solid, should precipitate.

5. Product Isolation a. Collect the solid product via vacuum filtration. b. Wash the collected solid with cold water to remove residual acid.[12] c. If the product is an oil or remains in solution, perform a liquid-liquid extraction with a suitable organic solvent.[12]

Visualizations

troubleshooting_runaway_reaction start Temperature Spike Detected action1 IMMEDIATELY Stop Reagent Addition start->action1 action2 Apply Maximum Cooling (Add Ice/Salt to Bath) action1->action2 decision1 Is Temperature Decreasing? action2->decision1 action3 Continue Monitoring Until Stable decision1->action3  Yes decision2 Is Temperature Still Rising Uncontrollably? decision1->decision2  No end_safe Situation Controlled action3->end_safe decision2->action3  No (Stable) action4 LAST RESORT: Prepare Emergency Quench (Pour onto large volume of ice) decision2->action4  Yes end_unsafe Follow Lab Emergency Protocol action4->end_unsafe

Caption: Troubleshooting workflow for a runaway reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_substrate 1. Cool Substrate in Reaction Flask add_reagent 3. Slow, Dropwise Addition of Nitrating Mixture prep_acid 2. Prepare and Cool Nitrating Mixture prep_acid->add_reagent monitor 4. Monitor Internal Temperature and Stir Continuously add_reagent->monitor react 5. Allow to React for a Set Time monitor->react quench 6. Quench by Pouring Mixture onto Ice react->quench isolate 7. Isolate Product (Filtration or Extraction) quench->isolate purify 8. Purify Product isolate->purify consequences_diagram cause Poor Temperature Control (Temperature Too High) consequence1 Increased Reaction Rate cause->consequence1 consequence2 Reduced Selectivity (Isomer Distribution) cause->consequence2 consequence3 Formation of By-products cause->consequence3 consequence4 Safety Hazard cause->consequence4 sub_consequence3a Polynitration consequence3->sub_consequence3a sub_consequence3b Oxidation / Decomposition consequence3->sub_consequence3b sub_consequence4a Runaway Reaction consequence4->sub_consequence4a

References

Technical Support Center: Spectroscopic Analysis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating framework for impurity analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in my sample of this compound?

A1: Impurity profiles are highly dependent on the specific synthetic route. However, based on common synthetic pathways for substituted benzothiophenes, you should anticipate several classes of impurities. Proactively understanding these potential impurities is the first step in developing a robust analytical method.[1]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual precursors from the cyclization and nitration steps.

    • Intermediates: Incompletely reacted intermediates along the synthetic pathway.

  • Structural Isomers:

    • Regioisomers: The nitro group can be misdirected to other positions on the benzene ring (e.g., 4-nitro, 6-nitro, or 7-nitro isomers). These are often the most challenging to separate and identify as they share the same molecular weight.

  • Byproducts & Degradants:

    • Over-nitration: Introduction of a second nitro group, leading to a dinitro-benzothiophene derivative.

    • Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, particularly if the sample is exposed to moisture or non-neutral pH.

    • Oxidation Products: The thiophene sulfur can be oxidized to the corresponding sulfoxide or sulfone, especially under harsh reaction or storage conditions.

    • Reduction of Nitro Group: The nitro group may be partially or fully reduced to nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) functionalities.

Q2: Which spectroscopic technique should I use as a first-pass analysis for purity assessment?

A2: For a rapid and sensitive initial assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended first-line technique. The core structure, this compound, possesses a strong chromophore due to its extended aromatic system and the nitro group, making it highly sensitive to UV detection. An HPLC-UV method can quickly reveal the presence of multiple components and provide their relative percentages, guiding further identification efforts.[2]

Q3: My mass spectrometry (MS) data shows a peak at M+16 or M+32. What does this indicate?

A3: The observation of ions at mass-to-charge ratios corresponding to the addition of 16 or 32 Da to your parent mass is a strong indication of oxidation.

  • M+16: Suggests the formation of a sulfoxide , where the thiophene sulfur atom has been oxidized once (S → S=O).

  • M+32: Suggests the formation of a sulfone , resulting from a double oxidation of the sulfur atom (S → SO₂). These impurities can arise from oxidative reagents used during synthesis or from degradation during storage. Confirmation requires further structural analysis, typically with tandem MS (MS/MS) or NMR.

Section 2: Troubleshooting & In-Depth Analysis

Q4: My ¹H NMR spectrum shows more aromatic signals than expected. How can I determine if I have a mixture of regioisomers?

A4: This is a classic sign of isomeric impurity. The electron-withdrawing nitro group and electron-donating amino group strongly influence the chemical shifts of the aromatic protons. Different substitution patterns on the benzene ring will result in distinct sets of signals.

Troubleshooting Steps:

  • Optimize HPLC Separation: Before turning to advanced NMR, ensure you have a robust HPLC method capable of separating the isomers.[3] An optimized gradient method on a C18 or phenyl-hexyl column can often achieve baseline separation, allowing you to isolate the impurities. See the protocol in Section 3 .

  • Utilize 2D NMR Spectroscopy: If isolation is difficult, 2D NMR experiments on the mixture are invaluable.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[4] It will help you trace the connectivity of protons within each individual aromatic ring system, allowing you to group signals belonging to the same molecule.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for definitively assigning the position of the nitro group by observing correlations from aromatic protons to the carbons of the thiophene ring and vice-versa.[4]

  • Reference Predicted Spectra: Compare your experimental data with predicted NMR spectra for the expected isomers. Many software packages can provide reasonably accurate predictions that can help guide your assignments.[5]

Q5: I have an unknown peak in my chromatogram with the same mass as my main compound. NMR confirms it's an isomer. How do I definitively identify which one it is?

A5: This requires meticulous structural elucidation, primarily through NMR. The key lies in the coupling constants (J-values) and long-range correlations.

Workflow for Isomer Identification:

start Isomeric Impurity Detected (Same Mass, Different RT) isolate Isolate Impurity via Preparative HPLC start->isolate If possible nmr_acq Acquire High-Resolution 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) start->nmr_acq If isolation not feasible, analyze mixture isolate->nmr_acq assign_h Assign ¹H Spectrum: - Identify Spin Systems - Measure Coupling Constants (J) nmr_acq->assign_h assign_c Assign ¹³C Spectrum: - Use HSQC to assign protonated carbons - Use HMBC to assign quaternary carbons nmr_acq->assign_c hmbc_key Key HMBC Correlations: Connect aromatic protons to thiophene carbons (C2, C3, C7a) assign_h->hmbc_key assign_c->hmbc_key structure Propose Structure Based on Combined Spectroscopic Data hmbc_key->structure

Caption: Workflow for the structural elucidation of an unknown isomer.

Q6: My LC-MS analysis shows an unexpected peak at m/z 223. What could this impurity be?

A6: Your target molecule has a molecular weight of 252.25 g/mol .[6] A peak at m/z 223 represents a mass loss of ~29 Da. This does not correspond to a simple fragmentation. A more likely scenario is an impurity resulting from the hydrolysis of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH).

  • Calculation:

    • Mass of Parent (C₁₀H₈N₂O₄S): 252.25

    • Mass of Hydrolyzed Product (C₉H₆N₂O₄S): 238.22

  • Re-evaluation: Let's reconsider the fragmentation. A common fragmentation for nitroaromatics is the loss of NO (30 u) or NO₂ (46 u).[7][8]

    • 252 - 30 (NO) = 222

    • 252 - 46 (NO₂) = 206 The observed m/z of 223 likely corresponds to the [M-NO+H]⁺ adduct or an in-source fragment of the parent molecule. However, a more plausible impurity would be the decarboxylated version of the hydrolyzed acid, though this is less common.

A definitive way to test the hydrolysis hypothesis is to intentionally spike your sample with a small amount of base (e.g., dilute NaOH), let it sit, and re-inject. If the peak at m/z 223 (or more accurately, the peak corresponding to the hydrolyzed product at m/z 238) increases in intensity, this confirms the identity of the impurity.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: HPLC-UV Purity Assessment

This method is designed for the separation and quantification of this compound from its potential isomers and byproducts.[2][9]

  • Instrumentation & Columns:

    • HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm and 320 nm (monitor multiple wavelengths to ensure detection of all impurities).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in Acetonitrile or a 50:50 Acetonitrile:Water mixture to a final concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Perform a blank injection (mobile phase) to check for baseline noise and carryover.

    • Make five replicate injections of a standard solution. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

SOP 2: LC-MS Impurity Identification

This procedure outlines the setup for identifying unknown impurities by coupling liquid chromatography with mass spectrometry.

  • LC Method: Use the same HPLC method as described in SOP 1 . Using a formic acid modifier is crucial as it is MS-compatible.[10]

  • MS Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Run in both Positive and Negative ESI mode in separate runs to maximize the chances of detecting all impurities. Nitroaromatic compounds can often be detected in negative mode.[11]

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: ~3.5 kV (Positive), ~3.0 kV (Negative).

    • Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-45 psi.

  • Data Analysis:

    • Extract the mass spectrum for each peak observed in the chromatogram.

    • Compare the observed molecular ion with the masses of potential impurities listed in Table 2 .

    • If available, perform tandem MS (MS/MS) on the impurity peaks to obtain fragmentation data, which provides valuable structural clues.

Section 4: Data Interpretation & Reference Tables

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Note: These are predicted values. Actual shifts may vary based on solvent and concentration.[5][12]

Proton AssignmentExpected δ (ppm)MultiplicityNotes
H4~8.5 - 8.7dDoublet due to coupling with H6. Strongly deshielded by adjacent nitro group.
H6~8.0 - 8.2ddDoublet of doublets, coupled to H4 and H7.
H7~7.8 - 8.0dDoublet due to coupling with H6.
-NH₂~7.5 - 8.0br sBroad singlet, chemical shift is concentration and solvent dependent.
-OCH₃~3.8 - 3.9sSharp singlet integrating to 3 protons.
Table 2: Common Impurities and Their Expected Molecular Ions
Potential ImpurityStructure ModificationMolecular FormulaExpected [M+H]⁺Expected [M-H]⁻
Parent Compound -C₁₀H₈N₂O₄S253.03251.01
6-Nitro IsomerIsomerC₁₀H₈N₂O₄S253.03251.01
Carboxylic Acid-CH₃ → -HC₉H₆N₂O₄S239.01237.00
SulfoxideS → S=OC₁₀H₈N₂O₅S269.02267.01
SulfoneS → SO₂C₁₀H₈N₂O₆S285.02283.00
Reduced (Amino)-NO₂ → -NH₂C₁₀H₁₀N₂O₂S223.05221.04
Diagram: Characteristic Mass Spectrometry Fragmentation

The fragmentation of nitroaromatic compounds under mass spectrometry is often characterized by the loss of the nitro group constituents.[7][8][11]

parent Molecular Ion [M]˙⁺ m/z 252 loss_no2 [M-NO₂]⁺ m/z 206 parent->loss_no2 - NO₂ (46 u) loss_no [M-NO]˙⁺ m/z 222 parent->loss_no - NO (30 u) loss_och3 [M-OCH₃]⁺ m/z 221 parent->loss_och3 - OCH₃ (31 u) further_frag Further Fragmentation (e.g., loss of CO) loss_no2->further_frag loss_no->further_frag

Caption: Common ESI-MS fragmentation pathways for the title compound.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available from: [Link]

  • Angerer, J., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 307-19. Available from: [Link]

  • Bandowe, B. A., & Meusel, H. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(3), 961-981. Available from: [Link]

  • Hess, T. F., et al. (1999). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available from: [Link]

  • mzCloud. (2019). Methyl 3 5 nitro 3 thienyl carbonyl amino carbothioyl amino benzoate. mzCloud Mass Spectrometry Database. Available from: [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group Blog. Available from: [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molbank, 2018(3), M998. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column. SIELC Technologies Application Note. Available from: [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem Compound Summary for CID 123584. Available from: [Link]

  • PubChem. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. PubChem Compound Summary for CID 395460. Available from: [Link]

  • Chen, J-R., et al. (2018). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry, 16(43), 8343-8347. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies Application Note. Available from: [Link]

  • SpectraBase. (n.d.). Benzo(b)thiophene. SpectraBase. Available from: [Link]

  • Chemistry For Everyone. (2023, November 11). How Does Identifying Products Affect Drug Synthesis? YouTube. Available from: [Link]

  • Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5, 84318-84321. Available from: [Link]

  • Alfa Chemistry. (2024, April 29). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube. Available from: [Link]

  • Brown, J. (2017). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology, 41(10). Available from: [Link]

  • SpectraBase. (n.d.). Methyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. SpectraBase. Available from: [Link]

  • Sisenwine, F., & Tio, C. O. (1984). Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 231-9. Available from: [Link]

  • Dong, L., et al. (2015). A sensitive and selective method for trace analysis of nitroaromatic genotoxic impurities by chemical derivatization followed by LC-MS. Analytical Methods, 7(14), 5858-5865. Available from: [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-bromothiophene-2-carboxylate. PubChem Compound Summary for CID 2772545. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem Compound Summary for CID 689056. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Gewald Reaction Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Gewald three-component reaction. The focus is on catalyst selection to overcome common issues and optimize the synthesis of 2-aminothiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Gewald reaction has a very low yield or is not proceeding. What are the primary catalyst-related issues to investigate?

A1: Low or no yield is a common issue often linked to inefficient catalysis of the initial Knoevenagel condensation step.[1][2] Here’s how to troubleshoot:

  • Insufficient Catalyst Basicity: The first step, a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, is base-catalyzed.[1][3] If you are using a very weak base or no catalyst at all, the reaction may not proceed.[4]

    • Solution: Switch to a more effective base catalyst. Secondary amines like piperidine or morpholine are standard choices. For stubborn substrates, consider stronger organic bases or alternative catalytic systems.[2][5]

  • Catalyst Loading: While the reaction is catalytic, an insufficient amount of catalyst will lead to slow or incomplete conversion.

    • Solution: Increase the catalyst loading incrementally. Studies have shown that yields can improve significantly when moving from 10 mol% to 20 mol% of a catalyst like piperidinium borate.[4]

  • Poor Catalyst-Substrate Interaction: The chosen catalyst may not be suitable for the specific steric or electronic properties of your substrates.

    • Solution: Screen a panel of catalysts with different properties (e.g., L-proline, triethylamine, or a heterogeneous catalyst).[6][7][8]

Q2: I'm observing significant side products and impurities. How can catalyst selection improve reaction selectivity?

A2: Side product formation often arises from undesired follow-on reactions or dimerization of intermediates.[2][3] Catalyst choice plays a crucial role in minimizing these pathways.

  • Issue: Dimerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile formed in the first step can sometimes dimerize before sulfur addition and cyclization.[2][3]

    • Catalyst Solution: A catalyst that promotes rapid sulfur addition and cyclization immediately after the Knoevenagel condensation can prevent this. Heterogeneous catalysts can sometimes offer improved selectivity due to defined active sites on their surface.

  • Issue: Unwanted Reactions with Solvent: Some basic catalysts can react with or be deactivated by certain solvents.

    • Catalyst Solution: Switch to a catalyst known to be stable and effective in your chosen solvent. For example, L-proline has shown high efficacy in DMF.[9] Alternatively, consider a solvent-free approach using a solid-supported catalyst like KF-Alumina.[10]

Q3: What are the advantages of using a heterogeneous catalyst over a traditional homogeneous one like morpholine?

A3: The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practical process considerations.[11][12][13]

FeatureHomogeneous Catalysts (e.g., Piperidine, Morpholine)Heterogeneous Catalysts (e.g., KF-Alumina, Na2CaP2O7)
Phase Same phase as reactants (typically liquid).[12][14]Different phase from reactants (e.g., solid catalyst in a liquid reaction mixture).[12][14]
Separation Difficult and often expensive; requires extraction or distillation.[11][12]Simple and straightforward; typically done by filtration.[11][12]
Recyclability Generally difficult and not economically viable.[12][13]Easily recycled and reused, which is cost-effective and environmentally friendly.[11][13]
Activity High diffusivity and interaction with reactants can lead to high reaction rates.[11][12]Reaction occurs only on the catalyst surface, which can sometimes be a limiting factor.[12][15]
Selectivity Can be very high due to well-defined molecular structure.[11][13]Selectivity can be high but may be influenced by various types of active sites on the surface.[13]

Key Takeaway: For ease of product purification and catalyst recycling, especially on a larger scale, heterogeneous catalysts are highly advantageous.[7][11]

Q4: How do I select an appropriate catalyst for a green or solvent-free Gewald reaction modification?

A4: Green chemistry approaches aim to minimize waste and environmental impact. Catalyst selection is central to this.

  • Solid-Supported Catalysts: Heterogeneous catalysts like KF-Alumina are excellent for solvent-free conditions. The reactants can be mixed directly with the solid catalyst and heated or subjected to microwave irradiation.[10]

  • Recyclable Catalysts: Ionic liquids and solid bases like nano-structured Na2CaP2O7 have been used as recyclable catalysts, often in environmentally benign solvents like water or ethanol/water mixtures.[4][7]

  • Biocatalysts/Organocatalysts: Amino acids like L-proline are considered green, cost-effective, and efficient catalysts for the Gewald reaction, promoting high yields under mild conditions.[9]

Below is a diagram illustrating the decision-making process for catalyst selection based on experimental goals.

G cluster_input Experimental Goals cluster_catalyst Catalyst Category Goal_Yield High Yield Cat_Homo Homogeneous (e.g., Piperidine, L-Proline) Goal_Yield->Cat_Homo Proven Efficacy Goal_Green Green Chemistry Cat_Hetero Heterogeneous (e.g., KF-Alumina, Na2CaP2O7) Goal_Green->Cat_Hetero Recyclable Cat_MW Microwave-Assisted (Solid Support) Goal_Green->Cat_MW Solvent-Free Goal_Purify Easy Purification Goal_Purify->Cat_Hetero Simple Filtration Cat_Homo->Goal_Purify Requires Extraction

Caption: Decision logic for Gewald catalyst selection.

Quantitative Data on Catalyst Performance

The choice of catalyst, solvent, and temperature significantly impacts reaction outcomes. The following table summarizes and compares the performance of various catalysts in the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur.

EntryCatalystCatalyst Loading (mol%)SolventTemp. (°C)TimeYield (%)
1Piperidinium Borate20EtOH:H₂O (9:1)10020 min96
2L-Proline10DMF603 h84
3Na₂CaP₂O₇ (nano)0.05 gWaterReflux30 min95
4Piperidine20Ethanol502 h92
5Morpholine20Ethanol502 h90
6None-EtOH:H₂O (9:1)10024 hTrace

Data compiled from multiple sources for comparative purposes.[4][7][9][10]

Experimental Protocols

Protocol 1: General Gewald Synthesis using a Homogeneous Catalyst (L-Proline)

This protocol is adapted from a procedure demonstrating the use of L-proline as an efficient organocatalyst.[9]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone/aldehyde (10 mmol), active methylene nitrile (10 mmol), elemental sulfur (12 mmol, 0.38 g), and L-proline (1 mmol, 0.115 g, 10 mol%).

  • Solvent Addition: Add dimethylformamide (DMF, 20 mL) to the flask.

  • Reaction: Stir the mixture at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion (typically 2-4 hours), cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Protocol 2: Microwave-Assisted Synthesis on a Solid Support (KF-Alumina)

This protocol describes an efficient, solvent-free method.[10]

  • Preparation: In a mortar and pestle, thoroughly grind and mix the ketone (5 mmol), active methylene nitrile (5 mmol), elemental sulfur (6 mmol, 0.19 g), and KF-Alumina (3 g).

  • Reaction: Transfer the solid mixture to a microwave-safe reaction vessel. Place the vessel in a microwave reactor.

  • Irradiation: Irradiate the mixture at a suitable power (e.g., 150W) for 5-15 minutes, monitoring the temperature to avoid overheating.

  • Extraction: After cooling, add ethyl acetate (25 mL) to the vessel and stir for 10 minutes to extract the product from the solid support.

  • Isolation: Filter off the solid support and wash it with additional ethyl acetate (2x10 mL). Combine the organic filtrates.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization.

Below is a workflow diagram illustrating the key steps in these experimental protocols.

G cluster_homo Protocol 1: Homogeneous Catalysis cluster_hetero Protocol 2: Heterogeneous (Microwave) H1 1. Mix Reactants, Catalyst & Solvent H2 2. Heat & Stir (e.g., 60°C) H1->H2 H3 3. Monitor by TLC H2->H3 H4 4. Quench in Water H3->H4 H5 5. Filter Product H4->H5 H6 6. Recrystallize H5->H6 end Pure Product H6->end M1 1. Grind Reactants with Solid Support M2 2. Microwave Irradiation M1->M2 M3 3. Cool Down M2->M3 M4 4. Extract with Solvent M3->M4 M5 5. Filter Support M4->M5 M6 6. Purify by Column M5->M6 M6->end start Start start->H1 start->M1

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This guide provides a comparative overview of the anticancer and antimicrobial properties of selected benzothiophene derivatives, supported by quantitative experimental data. Detailed methodologies for key biological assays are provided, along with visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity of Benzothiophene Derivatives

Benzothiophene derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of critical signaling pathways and disruption of cellular machinery essential for cancer cell proliferation and survival.

Comparative Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected benzothiophene derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values provide a quantitative measure of their cytotoxic potential.

Derivative ClassCompoundCancer Cell LineIC50 / GI50 (µM)Reference
Hydrazide 16b (5-hydroxybenzothiophene hydrazide scaffold) U87MG (Glioblastoma)7.2[1]
HCT-116 (Colon)>10[1]
A549 (Lung)>10[1]
HeLa (Cervical)>10[1]
Acrylonitrile 5 Leukemia (Various)0.01 - 0.0665
Colon (Various)0.01 - 0.0665
CNS (Various)0.01 - 0.0665
6 Leukemia (Various)0.01 - 0.1
Colon (Various)0.01 - 0.1
CNS (Various)0.01 - 0.1
13 Leukemia (Various)0.01 - 0.1
Colon (Various)0.01 - 0.1
CNS (Various)0.01 - 0.1
Aminobenzo[b]thiophene 1,1-dioxide 15 Various0.33 - 0.75[2]
2-Carbonylbenzo[b]thiophene 1,1-dioxide 6o MDA-MB-231 (Breast)1.8 ± 0.2[3]
MDA-MB-435S (Melanoma)2.1 ± 0.3[3]
MCF-7 (Breast)3.5 ± 0.5[3]
Mechanisms of Anticancer Action

1. Inhibition of STAT3 Signaling Pathway:

Several benzothiophene derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Certain benzothiophene derivatives inhibit the phosphorylation of STAT3 at Tyr705, preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes.[2][3]

STAT3_Inhibition STAT3 Signaling Pathway Inhibition by Benzothiophene Derivatives cluster_nucleus STAT3 Signaling Pathway Inhibition by Benzothiophene Derivatives Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK_SRC JAK/SRC Kinases Receptor->JAK_SRC Activation STAT3_inactive STAT3 (inactive) JAK_SRC->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) STAT3_dimer->Gene Transcription Transcription Gene Transcription (Proliferation, Survival) Benzothiophene Benzothiophene Derivative Benzothiophene->STAT3_active Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.

2. Disruption of Tubulin Polymerization:

Another key mechanism of action for some benzothiophene derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Certain benzothiophene derivatives bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition by Benzothiophene Derivatives Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Benzothiophene Benzothiophene Derivative Colchicine_Site Colchicine Binding Site on β-Tubulin Benzothiophene->Colchicine_Site Binds to Colchicine_Site->Tubulin Inhibits incorporation into microtubule

Caption: Inhibition of tubulin polymerization by benzothiophene derivatives.

Antimicrobial Activity of Benzothiophene Derivatives

Benzothiophene derivatives have also shown promising activity against a range of pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.

Comparative Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected tetrahydrobenzothiophene derivatives against common bacterial strains.

CompoundE. coli (ATCC 25922) MIC (µM)P. aeruginosa (ATCC 27853) MIC (µM)Salmonella (ATCC 12022) MIC (µM)S. aureus (ATCC 25923) MIC (µM)Reference
3b 1.111.000.541.11[4]
3f 0.641.441.082.22[4]
Ciprofloxacin 0.250.50.1250.5[4]
Gentamicin 1.00.52.00.5[4]

Experimental Protocols

Synthesis of 5-hydroxybenzo[b]thiophene-2-carbohydrazide (Analogous to 16b)

A general two-step procedure for the synthesis of benzothiophene hydrazides involves the esterification of the corresponding carboxylic acid followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate

  • To a solution of 5-hydroxybenzo[b]thiophene-2-carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-hydroxybenzo[b]thiophene-2-carbohydrazide

  • Dissolve the ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired carbohydrazide.

MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow MTT Assay Experimental Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of benzothiophene derivatives. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT solution to each well and incubate for 4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzothiophene derivatives and a vehicle control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Determination_Workflow Broth Microdilution for MIC Determination A 1. Prepare serial two-fold dilutions of benzothiophene derivatives in Mueller-Hinton broth in a 96-well plate. B 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). A->B C 3. Inoculate each well with the bacterial suspension. B->C D 4. Incubate the plate at 37°C for 18-24 hours. C->D E 5. Visually inspect for bacterial growth (turbidity). D->E F 6. The lowest concentration with no visible growth is the MIC. E->F

Caption: Workflow for MIC determination by broth microdilution.

  • Compound Dilution: Prepare a two-fold serial dilution of the benzothiophene derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

References

A Comparative Guide to the Structural Validation and Performance of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate and its structural isomers. The objective is to offer a detailed analysis of their chemical properties, synthesis, and biological activities to support research and drug development efforts. Benzothiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a nitro group to the benzothiophene scaffold can significantly modulate its biological efficacy.[6]

Structural and Performance Comparison

Table 1: Physicochemical and Biological Activity Data of Nitrobenzothiophene Derivatives

CompoundPosition of Nitro GroupSynthesis Yield (%)Melting Point (°C)Antimicrobial Activity (MIC, µg/mL) vs. S. aureusAnti-inflammatory Activity (IC50, µM)Analgesic Activity (% Inhibition)
This compound5~90[6]210-212[6]Not Reported8.5[6]Not Reported
2-Nitrobenzothiophene2Varies165-167[6]64[6]Not ReportedNot Reported
3-Nitrobenzothiophene3~85[6]114-116[6]32[6]15.8[6]65.7[6]
5-Nitrobenzothiophene5~78[6]138-140[6]16[6]10.2[6]78.3[6]

Note: The purity of this compound is reported to be a minimum of 95-97%.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Nitrobenzothiophene Derivatives

A general method for the synthesis of nitrobenzothiophene derivatives involves the nitration of the corresponding benzothiophene precursor.[6]

Protocol for the Synthesis of 3-Nitrobenzothiophene: [6]

  • Dissolve benzothiophene in a suitable solvent, such as acetic anhydride.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the benzothiophene solution while maintaining the temperature at 0-5°C.

  • After the addition is complete, continue stirring the reaction mixture for a specified duration.

  • Pour the reaction mixture onto ice.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and a dilute solution of sodium bicarbonate.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 3-nitrobenzothiophene.

A microwave-assisted synthesis method has also been reported for the rapid preparation of 3-aminobenzo[b]thiophenes.[9]

Antimicrobial Activity Assay

The antimicrobial activity of the compounds is determined using the broth microdilution method.[6]

Protocol for Broth Microdilution Method: [6]

  • Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Synthesis and Comparative Logic

The following diagrams illustrate the general synthesis workflow and the logical framework for comparing the different nitro-substituted benzothiophene isomers.

G General Synthesis Workflow for Nitrobenzothiophenes A Benzothiophene Precursor C Nitration Reaction A->C B Nitrating Agent (HNO3/H2SO4) B->C D Crude Nitrobenzothiophene C->D E Purification (Recrystallization) D->E F Pure Nitrobenzothiophene Isomer E->F

Caption: General synthesis workflow for nitrobenzothiophenes.

G Comparative Analysis of Nitrobenzothiophene Isomers A This compound B Structural Isomers A->B F Performance Metrics A->F C 2-Nitrobenzothiophene B->C D 3-Nitrobenzothiophene B->D E 5-Nitrobenzothiophene B->E C->F D->F E->F G Synthesis Yield F->G H Melting Point F->H I Antimicrobial Activity F->I J Anti-inflammatory Activity F->J K Analgesic Activity F->K

Caption: Comparative analysis of nitrobenzothiophene isomers.

References

A Comparative Analysis of Benzothiophene-Based and Other Potent PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of a novel benzothiophene-based PIM kinase inhibitor with established clinical and preclinical candidates reveals competitive inhibitory activity and highlights the potential of this scaffold in cancer therapy. This guide provides an objective analysis of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

While the specific compound Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate has not been documented as a kinase inhibitor in publicly available research, the broader benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry for the development of potent kinase inhibitors. This comparison focuses on a representative compound from the benzo[1][2]thieno[3,2-d]pyrimidin-4-one class, a potent PIM kinase inhibitor, and evaluates its performance against other notable PIM inhibitors: AZD1208, SGI-1776, and CX-6258.

The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.

Comparative Inhibitory Activity

The inhibitory potency of the selected compounds against the three PIM kinase isoforms is summarized below. It is important to note that direct comparison of IC50 and Ki values should be made with caution due to potential variations in assay conditions.

Compound ClassSpecific CompoundPIM1PIM2PIM3Assay Type
Benzothiophene Benzo[1][2]thieno[3,2-d]pyrimidin-4-one derivative2 nM (Ki)3 nM (Ki)0.5 nM (Ki)Ki determination
Thiazolidinedione AZD12080.4 nM (IC50)5 nM (IC50)1.9 nM (IC50)Mobility Shift Assay
Imidazo[1,2-b]pyridazine SGI-17767 nM (IC50)363 nM (IC50)69 nM (IC50)Radiometric Assay
Indolin-2-one CX-62585 nM (IC50)25 nM (IC50)16 nM (IC50)Radiometric Assay

PIM Kinase Signaling Pathway

The PIM kinases are downstream effectors of the JAK/STAT signaling pathway and play a crucial role in regulating cell proliferation and survival by phosphorylating a variety of downstream targets.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM PIM Kinase STAT->PIM induces transcription BAD BAD PIM->BAD phosphorylates c_Myc c-Myc PIM->c_Myc phosphorylates p27 p27 PIM->p27 phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis pBAD p-BAD (Inactive) pBAD->Apoptosis_Inhibition leads to pc_Myc p-c-Myc (Active) Proliferation Cell Proliferation pc_Myc->Proliferation promotes pp27 p-p27 (Degradation) Cell_Cycle Cell Cycle Progression pp27->Cell_Cycle promotes Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Step 1: Add inhibitor, PIM kinase, and Substrate/ATP mix to 384-well plate Start->Step1 Step2 Step 2: Incubate at RT for 60 min (Kinase Reaction) Step1->Step2 Step3 Step 3: Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Step2->Step3 Step4 Step 4: Incubate at RT for 40 min Step3->Step4 Step5 Step 5: Add Kinase Detection Reagent (converts ADP to ATP, generates light) Step4->Step5 Step6 Step 6: Incubate at RT for 30 min Step5->Step6 Step7 Step 7: Measure Luminescence Step6->Step7 End End: Analyze Data (Calculate IC50) Step7->End

References

Unveiling the Antibacterial Potential of Thiophene-2-Carboxamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Thiophene-2-carboxamide derivatives have emerged as a promising class of compounds with significant antibacterial activity. This guide provides a comparative analysis of the antibacterial efficacy of various thiophene-2-carboxamide derivatives, supported by experimental data, to aid in the identification of potent candidates for further development.

Comparative Antibacterial Efficacy:

The antibacterial activity of thiophene-2-carboxamide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various derivatives against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Lower MIC values indicate higher antibacterial potency.

N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues

A study focused on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli. The MIC and Minimum Bactericidal Concentration (MBC) values highlight the potential of these compounds to combat resistant bacterial strains.[1]

CompoundMIC (µg/mL) vs. ESBL-producing E. coli ST131MBC (µg/mL) vs. ESBL-producing E. coli ST131
4a 6.2512.5
4b 12.525
4c 6.2512.5
4d 2550
4e 12.525
4f 2550
4g 12.525
4h 2550
3-Substituted Thiophene-2-carboxamide Derivatives

Another investigation into thiophene-2-carboxamide derivatives with substitutions at the 3-position revealed varied activity against both Gram-positive and Gram-negative bacteria. Notably, amino-substituted derivatives generally exhibited higher potency.[2][3]

CompoundBacterial StrainInhibition Zone (mm)Activity Index (%) vs. Ampicillin
7b (Amino-substituted) S. aureus2083.3
B. subtilis1982.6
E. coli1664.0
P. aeruginosa2086.9
3b (Hydroxy-substituted) S. aureus1770.8
B. subtilis1878.3
E. coli--
P. aeruginosa1878.3
Thiophene Derivatives Against Drug-Resistant Strains

The antibacterial activity of a series of thiophene derivatives was also tested against colistin-resistant Acinetobacter baumannii and Escherichia coli. Several compounds showed promising activity against these challenging pathogens.[4][5]

CompoundMIC₅₀ (mg/L) vs. Col-R A. baumanniiMIC₅₀ (mg/L) vs. Col-R E. coli
4 168
5 1632
8 3232

Experimental Protocols:

The determination of antibacterial efficacy for thiophene-2-carboxamide derivatives generally follows established microbiological techniques. The methods below are generalized protocols based on common practices cited in the literature.[1][6][7]

Agar Well Diffusion Method (Qualitative Screening)

This method provides a preliminary assessment of antibacterial activity.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard) is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well. A negative control (e.g., DMSO) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method (Quantitative MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined to assess whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is plated onto fresh agar plates.

  • Incubation: The plates are incubated for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antibacterial efficacy of thiophene-2-carboxamide derivatives.

Antibacterial_Efficacy_Workflow cluster_results Results Compound_Prep Compound Preparation Agar_Well Agar Well Diffusion (Qualitative) Compound_Prep->Agar_Well Broth_Micro Broth Microdilution (Quantitative - MIC) Compound_Prep->Broth_Micro Bacterial_Culture Bacterial Culture (Standardized Inoculum) Bacterial_Culture->Agar_Well Bacterial_Culture->Broth_Micro ZOI Zone of Inhibition Measurement Agar_Well->ZOI MBC_Assay MBC Assay (Bactericidal/Bacteriostatic) Broth_Micro->MBC_Assay MIC_Value MIC Value Determination Broth_Micro->MIC_Value MBC_Value MBC Value Determination MBC_Assay->MBC_Value

Caption: Workflow for assessing antibacterial efficacy.

Conclusion

The presented data underscores the potential of thiophene-2-carboxamide derivatives as a valuable scaffold for the development of new antibacterial agents. The varying levels of efficacy observed across different derivatives and bacterial strains highlight the importance of structure-activity relationship studies in optimizing their therapeutic potential. The provided experimental protocols and workflow offer a foundational guide for researchers to systematically evaluate and compare the antibacterial properties of novel thiophene-2-carboxamide compounds. Further in-vivo studies are warranted for the most promising candidates to validate their clinical utility.

References

A Comparative Guide to the DFT and Computational Analysis of Benzothiazole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole-2-carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Density Functional Theory (DFT) and other computational methods have become indispensable tools in the rational design and development of novel benzothiazole-based therapeutic agents. This guide provides a comparative analysis of the computational data for a series of benzothiazole derivatives, offering insights into their electronic properties and potential reactivity.

Computational Analysis: A Comparative Overview

DFT calculations are instrumental in understanding the electronic structure and reactivity of molecules.[2][3] Key parameters derived from these calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap (ΔE), provide valuable information about the molecule's stability and susceptibility to chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity.[1]

The following table summarizes key computational data for a selection of substituted benzothiazole derivatives, providing a basis for comparison. While data for a comprehensive and directly comparable series of benzothiazole-2-carboxamides is not available in a single study, this curated data from various sources offers valuable insights. The computational methods employed in these studies are detailed in the subsequent section.

Compound/DerivativeE HOMO (eV)E LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Computational MethodReference
Benzothiazole Derivative 1 (para-methylphenyl)-5.63-0.924.71B3LYP/6-311G(d,p)[1]
Benzothiazole Derivative 2 (para-chlorophenyl)--4.62B3LYP/6-311G(d,p)[1]
Benzothiazole Derivative 3 (para-methoxyphenyl)--4.64B3LYP/6-311G(d,p)[1]
Benzothiazole Derivative 4 (di-CF3 substituted)--4.46B3LYP/6-311G(d,p)[1]
Benzothiazole Derivative 5 (unsubstituted phenyl)--4.73B3LYP/6-311G(d,p)[1]
2-Hydroxybenzothiazole---B3LYP/6-31+G(d,p)[3]
Celecoxib (for comparison)-0.240-0.0590.181-[4]
Thiazole Carboxamide 2a-0.197-0.0790.118-[4]
Thiazole Carboxamide 2b-0.211-0.0700.141-[4]
Thiazole Carboxamide 2j-0.223-0.0750.148-[4]

Note: A direct comparison of absolute energy values across different studies should be approached with caution due to variations in computational methods and basis sets.

Experimental and Computational Methodologies

A robust computational analysis is underpinned by well-defined experimental and theoretical protocols. The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with carboxylic acids or their derivatives.

Synthesis of Benzothiazole-2-Carboxamides (General Procedure)

The synthesis of benzothiazole-2-carboxamides can be achieved through various synthetic routes. A common method involves the initial synthesis of a 2-substituted benzothiazole followed by amidation. For instance, reacting 2-mercaptobenzothiazole with a suitable reagent to introduce a carboxylic acid functionality at the 2-position, which is then converted to the corresponding carboxamide. Characterization of the synthesized compounds is typically performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.[5][6][7]

DFT Calculation Protocol

The computational studies cited in this guide predominantly employ Density Functional Theory (DFT) for geometry optimization and electronic property calculations. A typical protocol is as follows:

  • Molecular Modeling : The 3D structure of the benzothiazole derivative is built using software like GaussView.

  • Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is widely used for this purpose, often in conjunction with basis sets such as 6-311G(d,p) or 6-31+G(d,p).[1][2][8]

  • Frequency Calculations : Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation : Key electronic properties, including the energies of the HOMO and LUMO, are calculated at the same level of theory. Software such as Gaussian 09 is commonly used for these calculations.[1][2]

  • Analysis of Results : The calculated data is then analyzed to understand the molecule's reactivity, stability, and potential for intermolecular interactions. This can also include the generation of molecular electrostatic potential (MEP) maps to visualize electron density distribution.[3]

Visualizing Computational Workflows and Concepts

To better illustrate the processes and relationships involved in the computational analysis of benzothiazole-2-carboxamides, the following diagrams are provided.

DFT_Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_analysis Data Interpretation & Application synthesis Synthesis of Benzothiazole-2-Carboxamide characterization Spectroscopic Characterization (IR, NMR, Mass Spec) synthesis->characterization modeling Molecular Structure Drawing characterization->modeling optimization Geometry Optimization (DFT: B3LYP/6-311G(d,p)) modeling->optimization freq_calc Frequency Calculation optimization->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_prop reactivity Reactivity & Stability Analysis (HOMO-LUMO Gap) electronic_prop->reactivity sar Structure-Activity Relationship (SAR) Studies reactivity->sar drug_design Rational Drug Design sar->drug_design

Caption: Workflow for the synthesis and computational analysis of benzothiazole-2-carboxamides.

SAR_Concept cluster_structure Molecular Structure cluster_properties Electronic & Physicochemical Properties cluster_activity Biological Activity core Benzothiazole Core carboxamide Carboxamide Group core->carboxamide substituents Substituents (R-groups) substituents->core homo_lumo HOMO-LUMO Gap (Reactivity) substituents->homo_lumo mep Molecular Electrostatic Potential (Interaction Sites) carboxamide->mep binding Target Binding Affinity homo_lumo->binding mep->binding lipophilicity Lipophilicity (LogP) lipophilicity->binding efficacy Pharmacological Efficacy binding->efficacy

Caption: Conceptual relationship between molecular structure and biological activity.

References

A Senior Application Scientist's Guide to Cross-Referencing Experimental and Predicted NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous determination of molecular structure is the bedrock of progress. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. However, interpreting complex spectra can be a significant bottleneck. This guide provides an in-depth comparison of methodologies for cross-referencing experimental NMR data with computationally predicted spectra—a powerful synergy for accelerating structure verification and elucidation.[1] We will move beyond a simple checklist of steps to explore the causality behind experimental choices and computational strategies, ensuring a robust and self-validating workflow.

Part 1: The Foundation – Acquiring High-Fidelity Experimental Data

The axiom "garbage in, garbage out" is acutely true for spectroscopic analysis. The quality of your experimental NMR data directly dictates the reliability of any subsequent comparison to predicted values. The objective is not merely to acquire a spectrum, but to obtain one that is a true and accurate representation of the molecule in solution, free from artifacts that can confound analysis.

Experimental Protocol: High-Quality 1D and 2D NMR Data Acquisition

This protocol outlines the critical steps for obtaining high-quality data suitable for rigorous comparison.

  • Sample Preparation (The Unsung Hero):

    • Analyte Purity & Concentration: Begin with the purest sample possible. For a standard 5 mm NMR tube, dissolve 5-20 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.[2] The concentration should be optimized to maximize signal-to-noise (S/N) without inducing aggregation, which can alter chemical shifts.

    • Solvent Selection: Use 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical as it can influence chemical shifts through interactions with the analyte. This choice must be mirrored in the prediction software's parameters for a valid comparison.[3][4]

    • Internal Standard: Add a suitable internal standard (e.g., TMS) for accurate chemical shift referencing.

  • Spectrometer Setup & Calibration:

    • Tuning and Matching: Always tune and match the probe for both the nucleus being observed (e.g., ¹H) and the decoupling nucleus (e.g., ¹³C). This ensures efficient transfer of radiofrequency power and improves S/N.[5]

    • Shimming: Perform automated gradient shimming to optimize the magnetic field homogeneity. Poor shimming leads to broad lineshapes and can obscure fine couplings, making peak picking and comparison inaccurate.[6]

    • Pulse Width Calibration: Accurately determine the 90° pulse width. Incorrect pulse widths lead to signal intensity errors and artifacts, particularly in 2D experiments.[5][6]

  • Data Acquisition Parameters:

    • Acquisition Time (AQ): Set a sufficiently long acquisition time to ensure proper digitization of the Free Induction Decay (FID), which is crucial for high resolution.

    • Recycle Delay (D1): Use a recycle delay of at least 5 times the longest T1 relaxation time of the nuclei of interest to ensure full relaxation and obtain quantitative data, especially for ¹³C NMR.

    • Number of Scans (NS): The number of scans should be sufficient to achieve an adequate S/N ratio.[5] For routine ¹H, 8 to 16 scans may be enough, while ¹³C or 2D experiments like HSQC and HMBC will require more.[7]

  • Data Processing:

    • Apodization (Window Function): Apply an appropriate window function, such as an exponential multiplication, to improve S/N at the cost of a slight decrease in resolution.

    • Phase Correction: Carefully perform manual or automatic phase correction to ensure all peaks have a pure absorption lineshape.[6]

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration and peak picking.[6]

Part 2: The In Silico Counterpart – Predicting NMR Spectra

With a high-quality experimental spectrum in hand, the next step is to generate a theoretical spectrum for a proposed structure. Modern NMR prediction software employs a variety of sophisticated algorithms, often in combination, to achieve high accuracy.[8][9]

Comparison of NMR Prediction Software and Methodologies

The choice of software can significantly impact the accuracy of the prediction. Below is a comparison of prominent packages and the core technologies they employ.

Software SuitePrediction MethodologyKey Comparison & Verification FeaturesNuclei Predicted
Mnova (Mestrelab) Combines multiple prediction engines: Machine Learning, HOSE-code algorithms, and increment-based methods.[8][9]Mnova Verify: Automatically checks a proposed structure against experimental 1D/2D NMR and MS data, providing a compatibility score.[1] Predict & Compare: Allows direct visual overlay and comparison of predicted and experimental spectra.[8]¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P, and others[9]
ACD/Labs Utilizes a large database of experimental data with methods including HOSE codes and neural networks.[1] Allows for training with user data to improve accuracy for novel scaffolds.[10]Structure Elucidator Suite: Generates candidate structures from NMR/MS data and ranks them based on the match between experimental and predicted shifts.[1]¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P[10]
JEOL NMRPredict Uses force-field calculations and parameterized functional groups for ¹H prediction. Employs a hybrid HOSE code and neural network approach for ¹³C prediction.[11]Primarily focused on accurate ¹H and ¹³C spectra prediction, including stereochemical considerations.[11]¹H, ¹³C[11]
DFT Calculations (e.g., via DP4-AI) Uses Density Functional Theory (DFT) to perform ab initio calculations of magnetic shielding constants.[12][13]DP4 Analysis: Provides a probability score for candidate structures (especially stereoisomers) by statistically comparing DFT-predicted shifts with experimental data.[13][14]Any magnetically active nucleus, but computationally intensive.

Part 3: The Convergence – The Cross-Referencing Workflow

This is where the experimental and computational data are brought together for analysis. The process can range from a simple visual check to a highly automated, statistically rigorous comparison.

Core Workflow for Structure Verification

The following diagram illustrates the typical workflow for cross-referencing experimental and predicted NMR data.

G cluster_exp Experimental Workflow cluster_pred Computational Workflow exp_prep Sample Preparation exp_acq Data Acquisition (1D ¹H, ¹³C; 2D HSQC, etc.) exp_prep->exp_acq exp_proc Data Processing (Phasing, Baseline, Peak Picking) exp_acq->exp_proc compare Cross-Reference & Compare exp_proc->compare Experimental Peak List pred_struct Propose Candidate Structure(s) pred_calc Predict Spectra (e.g., Mnova, ACD/Labs, DFT) pred_struct->pred_calc pred_calc->compare Predicted Chemical Shifts decision Decision Point compare->decision Correlation & Error Analysis (e.g., MAE, DP4) pass Structure Verified decision->pass High Match (Low Error) fail Structure Incorrect (Re-evaluate Candidate) decision->fail Poor Match (High Error)

Workflow for NMR structure verification.
Quantitative Comparison and Statistical Validation

Visual inspection is subjective. For rigorous validation, quantitative methods are essential. Automated structure verification (ASV) systems formalize this process, providing an objective measure of the fit between the proposed structure and the data.[7][15]

One of the most powerful techniques for resolving ambiguity, particularly with diastereomers, is DP4 analysis .[14] This method leverages the higher accuracy of DFT calculations and provides a statistical confidence level in the structural assignment.

The logic behind DP4 analysis is as follows:

G start Start: Experimental NMR Data & Multiple Candidate Isomers dft For EACH Isomer: 1. Conformational Search 2. DFT Calculation of NMR Shifts start->dft compare Calculate Errors (e.g., MAE) between Experimental & Predicted Shifts dft->compare bayes Apply Bayesian Statistics: Calculate DP4 Probability for each isomer compare->bayes result Result: Ranked list of isomers with associated probabilities bayes->result

Logical flow of DP4 probability analysis.

Part 4: Interpretation, Challenges, and Best Practices

A perfect one-to-one match between experimental and predicted spectra is rare. Understanding the source of discrepancies is key to making an informed structural assignment.

  • Common Discrepancies:

    • Solvent Effects: The prediction algorithm may not perfectly model the solvent environment, leading to uniform shifts in certain proton groups.[4]

    • Conformational Flexibility: If a molecule exists as multiple conformers in solution, the experimental spectrum will show population-weighted average shifts, which may differ from a prediction based on a single low-energy conformer.

    • Algorithm Limitations: HOSE-code and increment-based predictors may be less accurate for novel chemical scaffolds not well-represented in their databases. In such cases, training the predictor with your own assigned structures can significantly improve future results.[9][10]

  • Trustworthiness and Self-Validation:

    • Use Multiple Nuclei: Don't rely solely on ¹H NMR. Cross-referencing both ¹H and ¹³C shifts provides a much more robust validation.

    • Incorporate 2D Data: The connectivity information from 2D NMR experiments (like COSY, HSQC, and HMBC) is paramount. A valid structure must be consistent not only with the chemical shifts (HSQC) but also with the through-bond correlations (HMBC, COSY).[7][15]

    • Set Realistic Tolerances: When using automated verification software, set appropriate chemical shift tolerances. For example, tolerances of 1.3 ppm for ¹H and 13 ppm for ¹³C have been used in some automated systems.[7]

Conclusion: An Integrated Approach

The cross-referencing of experimental and predicted NMR spectra is an indispensable tool in modern chemistry. It transforms structure elucidation from a potentially lengthy manual process into a rapid, objective, and statistically validated workflow. By combining high-quality experimental data acquisition with the power of modern computational chemistry, researchers can verify proposed structures with a high degree of confidence, reducing errors and accelerating the pace of discovery. The increasing integration of AI and machine learning promises to further automate and refine this process, making it possible to move from spectrometer to structure with ever-greater speed and reliability.[14][16][17]

References

  • JEOL Ltd. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict" | Products. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). NMR Predict Desktop. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • BioPchem. (n.d.). NMR Software & Simulations. Retrieved from [Link]

  • Chemistry World. (2025, November 6). Infrared and NMR fusion boosts automated structure verification. Retrieved from [Link]

  • Morris, G. A. (n.d.). NMR Data Processing. University of Manchester. Retrieved from [Link]

  • CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis. Retrieved from [Link]

  • American Laboratory. (2012, February 1). Automated Structure Verification by NMR, Part 2: Return on Investment. Retrieved from [Link]

  • Smith, R. T., et al. (2020). DP4-AI automated NMR data analysis: straight from spectrometer to structure. National Center for Biotechnology Information. Retrieved from [Link]

  • Technology Networks. (n.d.). Automated Structure Verification: What are the Right Experiments and Processing? Retrieved from [Link]

  • Wolk, J. L., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Royal Society of Chemistry. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Retrieved from [Link]

  • Smith, R. T., et al. (2020). DP4-AI automated NMR data analysis: straight from spectrometer to structure. Chemical Science. Retrieved from [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral and statistical comparisons of NMR data. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, January 15). Univariate Statistical Analysis as a Guide to 1H-NMR Spectra Signal Assignment by Visual Inspection. Retrieved from [Link]

  • Semantic Scholar. (2017, November 6). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 28). Statistical Analysis of NMR Metabolic Fingerprints: Established Methods and Recent Advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Challenges and perspectives in quantitative NMR. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

Sources

A Comparative Guide to the Antioxidant Activity of Nitro- and Amino-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of nitro- and amino-substituted benzothiazole derivatives. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those engaged in the discovery and development of novel antioxidant agents.

Structure-Activity Relationship: A Quantitative Comparison

The antioxidant capacity of benzothiazole derivatives is significantly influenced by the nature of substituents on the benzothiazole ring. Generally, electron-donating groups, such as the amino (-NH₂) group, tend to enhance antioxidant activity, while electron-withdrawing groups, like the nitro (-NO₂) group, often diminish it. This principle is clearly demonstrated in the comparative data from various in vitro antioxidant assays.

A key study by Cindrić et al. (2019) systematically evaluated a series of nitro- and amino-substituted benzimidazole/benzothiazole-2-carboxamides, providing a direct comparison of their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays.[1][2][3][4][5] The results underscore the superior antioxidant capacity of amino-substituted compounds over their nitro-substituted counterparts.

Below is a summary of the quantitative data from this study and other relevant literature, highlighting the differences in antioxidant activity.

Compound IDSubstituentAssayIC50 (µM) or FRAP Value (µM Fe²⁺/µM)Reference
Benzothiazole-2-carboxamides Cindrić et al., 2019[1][2][3][4][5]
Compound 206-NO₂DPPH> 100[1][2][3][4][5]
Compound 216-NH₂DPPH> 100[1][2][3][4][5]
Compound 226-NH₃⁺Cl⁻DPPH> 100[1][2][3][4][5]
Compound 206-NO₂FRAP0.04[1][2][3][4][5]
Compound 216-NH₂FRAP0.17[1][2][3][4][5]
Compound 226-NH₃⁺Cl⁻FRAP0.17[1][2][3][4][5]
Other Benzothiazole Derivatives Patel et al., 2025[6]
Compound 7d4-NO₂DPPH323.68 µg/mL[6]

Note: A lower IC50 value indicates higher antioxidant activity. A higher FRAP value indicates greater reducing power.

The data clearly shows that while the amino-substituted benzothiazole-2-carboxamide (Compound 21) has a FRAP value more than four times higher than its nitro-substituted counterpart (Compound 20), indicating significantly greater reducing power, both showed weak activity in the DPPH assay with IC50 values greater than 100 µM.[1][2][3][4][5] It is also noteworthy that another study found a nitro-substituted benzothiazole derivative (Compound 7d) to have a very high IC50 value in the DPPH assay, signifying low antioxidant activity.[6] This is consistent with the general observation that electron-withdrawing groups like the nitro group decrease the ability of the molecule to donate a hydrogen atom or an electron to a free radical.[6]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the DPPH radical results in a color change from deep violet to pale yellow, which is measured spectrophotometrically.[7][8]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be kept in the dark to prevent degradation.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner as the test compounds to serve as a positive control.[7]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 20 µL) of the test compound solution to each well.

    • Add a larger, fixed volume (e.g., 180 µL) of the DPPH solution to each well.

    • Incubate the plate at room temperature in the dark for 30 minutes.[8][9]

    • Measure the absorbance at 517 nm using a microplate reader.[8][9]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance of the control (DPPH solution without the sample).

      • A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex, which is monitored spectrophotometrically.[9]

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing the following solutions in a 10:1:1 (v/v/v) ratio:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in distilled water

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.[7]

    • Prepare solutions of the test compounds in a suitable solvent.[7]

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound solution to a 96-well plate.

    • Add a larger, fixed volume (e.g., 190 µL) of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-6 minutes.[7]

    • Measure the absorbance at 593 nm.[7]

  • Data Analysis:

    • The antioxidant capacity of the test compound is determined by comparing the change in absorbance in the sample with the standard curve of Fe²⁺.

    • The results are typically expressed as µM Fe²⁺ equivalents per µM of the test compound.

Visualizing the Experimental Workflow and Antioxidant Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for comparing the antioxidant activity of substituted benzothiazoles.

G cluster_synthesis Compound Synthesis cluster_assays Antioxidant Assays cluster_analysis Data Analysis Synthesis_Nitro Synthesis of Nitro-Substituted Benzothiazoles DPPH DPPH Radical Scavenging Assay Synthesis_Nitro->DPPH FRAP Ferric Reducing Antioxidant Power (FRAP) Assay Synthesis_Nitro->FRAP Synthesis_Amino Synthesis of Amino-Substituted Benzothiazoles Synthesis_Amino->DPPH Synthesis_Amino->FRAP IC50 IC50 Value Calculation DPPH->IC50 FRAP_Value FRAP Value Calculation FRAP->FRAP_Value Comparison Comparative Analysis of Antioxidant Activity IC50->Comparison FRAP_Value->Comparison

Caption: Experimental workflow for antioxidant activity comparison.

Antioxidant Mechanism of Action

The primary antioxidant mechanism of these compounds, particularly those with electron-donating substituents, is believed to be direct radical scavenging through hydrogen atom transfer (HAT) or single electron transfer (SET). The search for their involvement in specific cellular antioxidant signaling pathways, such as the Nrf2 pathway, did not yield direct evidence for nitro- and amino-substituted benzothiazoles.

The following diagram illustrates the general mechanism of radical scavenging by an antioxidant molecule (ArOH), which is representative of the action of amino- or hydroxyl-substituted benzothiazoles.

G Antioxidant Benzothiazole-NH2 (Antioxidant) Scavenged_Radical Stable Molecule (RH) Antioxidant_Radical Benzothiazole-NH• (Less Reactive Radical) Antioxidant->Antioxidant_Radical H• donation Radical Free Radical (R•) Radical->Scavenged_Radical H• acceptance

Caption: General mechanism of radical scavenging by hydrogen donation.

Conclusion

The available experimental data consistently demonstrates that amino-substituted benzothiazoles are more potent antioxidants than their nitro-substituted analogs. This is attributed to the electron-donating nature of the amino group, which enhances the molecule's ability to neutralize free radicals. The primary mechanism of action appears to be direct radical scavenging. Further research is warranted to explore the potential of these compounds to modulate cellular antioxidant signaling pathways. This guide provides a foundational understanding for researchers aiming to design and develop novel benzothiazole-based antioxidants with improved efficacy.

References

Unraveling the Anticancer Potential of Thiophene-2-Carboxamides: A Comparative SAR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of novel thiophene-2-carboxamide derivatives reveals critical insights into their anticancer and antiviral mechanisms. This guide provides a comparative analysis of representative compounds, their synthesis, biological activities, and the structural modifications influencing their potency, offering valuable data for researchers in drug discovery and development.

Thiophene-2-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The inherent structural features of the thiophene ring, coupled with the diverse functionalities that can be introduced at the carboxamide moiety, make this class of compounds a fertile ground for structure-activity relationship (SAR) studies aimed at optimizing their therapeutic potential. This guide focuses on a comparative analysis of recently developed thiophene-2-carboxamide derivatives, highlighting key structural determinants for their biological activity.

Comparative Analysis of Anticancer Activity

Two notable series of thiophene-2-carboxamide derivatives have been investigated for their antiproliferative effects against various cancer cell lines. A study by Bogdan-Ionuț Mara and colleagues synthesized four novel compounds, MB-D1 to MB-D4, and evaluated their cytotoxic effects.[1][2] Concurrently, another research effort focused on derivatives designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4), yielding compounds such as 2b and 2e.[3][4]

The data presented in the table below summarizes the cytotoxic activity of these compounds against the MCF-7 breast cancer cell line and the Hep3B hepatocellular carcinoma cell line.

CompoundTarget Cell LineConcentration (µM)% Cell ViabilityIC50 (µM)
MB-D2 MCF-710038.93 ± 8.19Not Reported
MB-D4 MCF-710053.98 ± 19.46Not Reported
Compound 2b Hep3B--5.46
Compound 2e Hep3B--12.58

Table 1: Comparative in vitro anticancer activity of selected thiophene-2-carboxamide derivatives.

The results indicate that compound MB-D2 exhibited the highest cytotoxicity against the MCF-7 cell line among the MB-D series, reducing cell viability to 38.93% at a concentration of 100 µM.[1] In the CA-4 biomimetic series, compound 2b demonstrated potent activity against the Hep3B cell line with an IC50 value of 5.46 µM.[3] These findings underscore the significant impact of substituents on the thiophene and carboxamide moieties in determining the anticancer potency.

Structure-Activity Relationship (SAR) Insights

The SAR studies of these and other related thiophene-2-carboxamide derivatives have elucidated several key structural features that govern their biological activity.

Anticancer Activity:

For the antiproliferative compounds, the presence of specific functional groups and their positions on the thiophene and the N-phenyl ring of the carboxamide are crucial. In the study by Mara et al., the variations in the amide or imide functionalities attached to the thiophene core in compounds MB-D1 to MB-D4 led to differential cytotoxic effects.[1][2] The most active compound, MB-D2, was noted for its high selectivity against A375 cancer cells and its ability to induce apoptosis through caspase 3/7 activation and mitochondrial depolarization.[1][2]

In the series of CA-4 biomimetics, the substitution pattern on the N-phenyl ring was found to be a key determinant of activity. The potent activity of compound 2b is attributed to its structural similarity to CA-4, allowing it to interact effectively with the tubulin-colchicine binding pocket.[3][4]

Antiviral Activity:

In the realm of antiviral research, SAR studies on thiophene-2-carboxamide derivatives as anti-norovirus agents have highlighted the importance of halogen substituents.[5] A systematic investigation revealed that di-halogenated analogues were generally more potent than their mono-halogenated counterparts.[5] For instance, the introduction of a second halogen atom, as seen in 3,5-di-bromo-thiophene and 4,6-di-fluoro-benzothiazole derivatives, resulted in a significant enhancement of antiviral activity.[5] The most potent compound from this study, a hybrid molecule incorporating both 3,5-di-bromo-thiophene and 4,6-di-fluoro-benzothiazole moieties, exhibited an impressive EC50 value of 0.53 µM.[5]

The following diagram illustrates the general workflow of a typical SAR study for thiophene-2-carboxamide derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Thiophene_Acid Thiophene-2-carboxylic Acid Coupling Amide Coupling Thiophene_Acid->Coupling Amine Substituted Amine Amine->Coupling Derivatives Thiophene-2-carboxamide Derivatives Coupling->Derivatives Screening Initial Biological Screening Derivatives->Screening Active_Hits Active Compounds Screening->Active_Hits SAR_Analysis SAR Analysis Active_Hits->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Coupling Iterative Synthesis

A generalized workflow for the Structure-Activity Relationship (SAR) study of thiophene-2-carboxamide derivatives.

The following diagram visualizes the key structural modifications and their influence on the biological activity of the thiophene-2-carboxamide core.

SAR_Modifications cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Thiophene_Core Thiophene-2-carboxamide Core R1 R1: Substituents on Thiophene Ring (e.g., Halogens, Alkyl) Thiophene_Core->R1 influences R2 R2: Substituents on N-Aryl Ring (e.g., Halogens, Methoxy) Thiophene_Core->R2 influences Amide_Linker Amide Linker Modification Thiophene_Core->Amide_Linker influences Potency Increased Potency R1->Potency Selectivity Enhanced Selectivity R1->Selectivity R2->Potency R2->Selectivity Reduced_Toxicity Reduced Toxicity Amide_Linker->Reduced_Toxicity

Key structural modification sites on the thiophene-2-carboxamide scaffold and their impact on biological activity.

Experimental Protocols

General Procedure for the Synthesis of Thiophene-2-Carboxamide Derivatives (CA-4 Biomimetics)[3]

To a solution of 5-(4-fluorophenyl)thiophene-2-carboxylic acid (2.34 mmol) in dichloromethane (DCM; 20 mL), 4-dimethylaminopyridine (DMAP; 0.78 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC; 3.12 mmol) were added. The mixture was stirred under an argon atmosphere at room temperature for 30 minutes. Subsequently, the appropriate aniline derivative was added, and the reaction mixture was stirred for 48 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the excess aniline was removed by extraction with HCl. The solvent was removed under reduced pressure to yield the crude product, which was further purified.

In vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates at a specific density and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the incubation period, the medium was replaced with fresh medium containing MTT solution, and the plates were incubated for an additional few hours. The resulting formazan crystals were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

Anti-norovirus Activity Assay (Cytopathic Effect Reduction Assay)[5]

The anti-norovirus activity was determined using a cytopathic effect (CPE) reduction assay with murine norovirus (MNV) as a surrogate for human norovirus. RAW 264.7 cells were seeded in 96-well plates and infected with MNV in the presence of serial dilutions of the test compounds. After incubation for a specified period, the cells were observed for the presence of CPE. The 50% effective concentration (EC50) was calculated as the compound concentration that inhibited the viral CPE by 50% compared to the virus control.

Conclusion

The comparative analysis of thiophene-2-carboxamide derivatives underscores the remarkable versatility of this scaffold in the development of potent anticancer and antiviral agents. The SAR studies have provided invaluable insights into the structural requirements for optimal activity, guiding the rational design of next-generation therapeutic agents. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to synthesize and evaluate novel derivatives based on this promising chemical framework. Further exploration of this chemical space, particularly focusing on the synergistic effects of different substituents and the exploration of novel biological targets, holds the potential to yield compounds with enhanced efficacy and improved pharmacological profiles.

References

A Comparative Guide to In-Vitro and In-Silico Evaluation of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of hypothetical in-vitro and in-silico studies for the novel compound Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a predictive analysis based on established computational models and proposes relevant in-vitro experimental protocols extrapolated from studies on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers initiating investigations into the biological potential of this molecule.

Physicochemical Properties

Basic physicochemical properties of this compound are crucial for its initial assessment.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₄S[CymitQuimica[1], Matrix Scientific[2]]
Molecular Weight 252.25 g/mol [CymitQuimica[1]]
CAS Number 34674-75-4[CymitQuimica[1], Matrix Scientific[2]]
Appearance Powder[CymitQuimica[1]]
Purity ≥ 95-97%[CymitQuimica[1], Fisher Scientific[3]]

In-Silico Analysis: A Predictive Approach

In the absence of published in-silico studies, a computational workflow is proposed to predict the pharmacokinetic and pharmacodynamic properties of this compound. This approach is essential in early-stage drug discovery to forecast a compound's behavior in a biological system.

in_silico_workflow cluster_insilico In-Silico Analysis Workflow mol_structure Molecular Structure of Methyl 3-amino-5-nitro- 1-benzothiophene-2-carboxylate dft DFT Calculations (Geometry Optimization, Electronic Properties) mol_structure->dft drug_likeness Drug-Likeness Prediction (Lipinski's Rule of Five) dft->drug_likeness admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) dft->admet docking Molecular Docking (Target Identification & Binding Affinity) dft->docking report Comprehensive In-Silico Report drug_likeness->report admet->report docking->report

Caption: Proposed workflow for the in-silico evaluation of this compound.

Predicted In-Silico Data

The following tables summarize the predicted in-silico properties based on standard computational models.

Table 1: Predicted Drug-Likeness Profile (Lipinski's Rule of Five)

Lipinski's Rule of Five helps to predict the oral bioavailability of a drug candidate.

ParameterPredicted ValueRule of Five Compliance
Molecular Weight 252.25 g/mol ≤ 500 Da (Compliant)
LogP (Octanol-water partition coefficient) ~2.5≤ 5 (Compliant)
Hydrogen Bond Donors 1 (from the amino group)≤ 5 (Compliant)
Hydrogen Bond Acceptors 6 (from nitro, carbonyl, and ester oxygens)≤ 10 (Compliant)
Violations 0Compliant

Table 2: Predicted ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the viability of a compound as a drug candidate.

ADMET ParameterPredicted OutcomeImplication
Absorption GoodLikely well-absorbed from the gastrointestinal tract.
Distribution ModerateExpected to distribute into tissues.
Metabolism Likely metabolized by Cytochrome P450 enzymes.Potential for drug-drug interactions.
Excretion Primarily renal and hepatic routes.Standard excretion pathways.
Toxicity Potential for hepatotoxicity and mutagenicity due to the nitro group.Further toxicological studies are essential.
Experimental Protocols for In-Silico Analysis
  • Density Functional Theory (DFT) Calculations: The molecular geometry would be optimized using a suitable level of theory (e.g., B3LYP/6-31G*). This would provide insights into the molecule's electronic properties, such as HOMO-LUMO energy gap, which can be related to its reactivity.

  • Drug-Likeness Prediction: The physicochemical properties would be calculated using online platforms like SwissADME or Molinspiration to assess compliance with Lipinski's Rule of Five.

  • ADMET Prediction: A comprehensive ADMET profile would be generated using predictive models such as those available in the ADMET-SAR2 or similar web servers.

  • Molecular Docking: Based on the structural alerts and known activities of similar compounds (e.g., antimicrobial, anticancer), potential protein targets would be identified. Molecular docking studies would then be performed using software like AutoDock or Glide to predict the binding affinity and interaction patterns of the compound with these targets.

In-Vitro Analysis: A Proposed Experimental Framework

Given the common biological activities of benzothiophene and nitro-aromatic compounds, a series of in-vitro assays are proposed to evaluate the biological potential of this compound.

in_vitro_workflow cluster_invitro In-Vitro Analysis Workflow compound Methyl 3-amino-5-nitro- 1-benzothiophene-2-carboxylate cytotoxicity Cytotoxicity Assay (e.g., MTT on normal cell lines) compound->cytotoxicity antimicrobial Antimicrobial Activity (MIC against bacteria/fungi) compound->antimicrobial anticancer Anticancer Activity (e.g., MTT on cancer cell lines) compound->anticancer results Experimental Data Analysis cytotoxicity->results antimicrobial->results moa Mechanism of Action Studies (e.g., Enzyme inhibition, Apoptosis assay) anticancer->moa moa->results

Caption: Proposed workflow for the in-vitro evaluation of this compound.

Proposed In-Vitro Experiments and Potential Data

Table 3: Proposed In-Vitro Assays and Potential Outcomes

AssayCell Lines / StrainsEndpointPotential Outcome
Cytotoxicity Normal human cell lines (e.g., HEK293, HaCaT)IC₅₀ (µM)To be determined. A high IC₅₀ would indicate low toxicity to normal cells.
Antimicrobial Activity Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)Minimum Inhibitory Concentration (MIC, µg/mL)To be determined. Low MIC values would indicate potent antimicrobial activity.
Anticancer Activity Human cancer cell lines (e.g., MCF-7, HeLa, HCT116)IC₅₀ (µM)To be determined. Low IC₅₀ values would suggest potential as an anticancer agent.
Experimental Protocols for In-Vitro Analysis
  • Cytotoxicity Assay (MTT Assay):

    • Normal human cells (e.g., HEK293) would be seeded in 96-well plates.

    • After 24 hours, the cells would be treated with various concentrations of the test compound.

    • Following a 48-72 hour incubation period, MTT reagent would be added to each well.

    • After incubation, the formazan crystals would be dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC₅₀) would be calculated from the dose-response curve.

  • Antimicrobial Activity (Broth Microdilution Method for MIC):

    • Bacterial or fungal strains would be cultured to a specific density.

    • Serial dilutions of the test compound would be prepared in a 96-well microtiter plate containing growth medium.

    • The microbial suspension would be added to each well.

    • The plate would be incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The Minimum Inhibitory Concentration (MIC) would be determined as the lowest concentration of the compound that inhibits visible microbial growth.

  • Anticancer Activity (MTT Assay):

    • The protocol is similar to the cytotoxicity assay, but with human cancer cell lines (e.g., MCF-7, HeLa).

    • The IC₅₀ value would be determined to assess the compound's potency against cancer cells.

Conclusion

While direct experimental data on this compound is not yet available, the in-silico predictions and the proposed in-vitro experimental framework provide a solid starting point for its evaluation. The predictive analysis suggests that the compound has favorable drug-like properties, although the presence of a nitro group warrants careful toxicological assessment. The proposed in-vitro assays are designed to explore its potential antimicrobial and anticancer activities, which are plausible based on the bioactivities of structurally related molecules. This guide serves as a comprehensive roadmap for future research to unlock the therapeutic potential of this novel benzothiophene derivative.

References

Comparative Efficacy of Nitro-Benzothiophene Derivatives Against Drug-Resistant Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Among the promising candidates are nitro-substituted benzothiophene scaffolds, which have demonstrated significant in vitro activity against a range of resilient pathogens. This guide provides a comparative analysis of the efficacy of a representative nitro-benzothiophene compound, Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, and its analogues against clinically relevant drug-resistant bacteria. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.

While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes findings from closely related nitro-substituted benzothiophene and nitrothiophene derivatives to provide a valuable comparative framework.

Performance Comparison Against Key Drug-Resistant Strains

Nitro-benzothiophene derivatives have shown promising activity against both Gram-positive and Gram-negative drug-resistant bacteria. The following tables summarize the minimal inhibitory concentration (MIC) values of representative nitro-substituted thiophene compounds against various resistant strains, compared with standard-of-care antibiotics.

Table 1: In Vitro Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundStrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-Nitro-2-thiophenecarbaldehyde derivative (KTU-286)MRSA8.0VancomycinNot Reported
Pan-susceptible S. aureus2.0
Vancomycin-resistant S. aureus (VRSA)4.0

Data synthesized from a study on a nitrothiophene derivative, as direct data for the primary compound was unavailable.[1]

Table 2: In Vitro Activity Against Colistin-Resistant Gram-Negative Bacteria

CompoundStrainMIC₅₀ (mg/L)Reference CompoundMIC₅₀ (mg/L)
Thiophene Derivative 4Colistin-Resistant A. baumannii16Colistin128
Thiophene Derivative 5Colistin-Resistant A. baumannii16Colistin128
Thiophene Derivative 8Colistin-Resistant A. baumannii32Colistin128
Thiophene Derivative 4Colistin-Resistant E. coli8Colistin8
Thiophene Derivative 5Colistin-Resistant E. coli32Colistin8
Thiophene Derivative 8Colistin-Resistant E. coli32Colistin8

Data from a study on various thiophene derivatives against colistin-resistant strains.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of novel antimicrobial agents.

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Synthesized nitro-benzothiophene compounds

    • Bacterial strains (e.g., MRSA, VRE, CRE)

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

    • Standard antibiotic (positive control, e.g., vancomycin, linezolid)

    • Solvent for compounds (e.g., DMSO, negative control)

  • Procedure:

    • Preparation of Bacterial Inoculum: A bacterial culture is grown overnight on an appropriate agar plate. Colonies are then suspended in broth to match the turbidity of a 0.5 McFarland standard, which is subsequently diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in a suitable solvent. Serial two-fold dilutions are then performed in the wells of the 96-well plate containing the growth medium.

    • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with inoculum and standard antibiotic), negative (broth with inoculum and solvent), and sterility (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours.

    • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Time-Kill Kinetic Assays

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Materials:

    • Test compound at various multiples of its MIC

    • Log-phase bacterial culture (approximately 10⁶ CFU/mL)

    • Appropriate broth medium

    • Sterile saline or PBS for dilutions

    • Agar plates for colony counting

  • Procedure:

    • The bacterial culture is treated with the test compound at concentrations such as 1x, 2x, and 4x MIC. A growth control without the compound is run in parallel.

    • Cultures are incubated at 37°C with shaking.

    • Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Serial dilutions of the aliquots are plated on agar plates.

    • After overnight incubation, the number of colonies is counted to determine the CFU/mL.

    • A plot of log₁₀ CFU/mL versus time is generated. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[2][3]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Read Results (Visual Inspection / OD₆₀₀) D->E F Determine MIC E->F G A Nitro-Benzothiophene (Prodrug) C Reductive Activation A->C Enters Bacterium B Bacterial Nitroreductases B->C Catalyzes D Reactive Nitroso & Hydroxylamine Intermediates C->D Generates E DNA Damage D->E Causes F Bacterial Cell Death E->F Leads to

References

A Comparative Guide to the Synthesis of Benzothiophenes: Microwave-Assisted vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzothiophene scaffold is a privileged heterocyclic motif central to numerous fields, from medicinal chemistry to materials science. Its derivatives are found in a range of clinically important drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1] The unique electronic properties of this sulfur-containing ring system also make it a valuable component in organic semiconductors.[1][2] Given its significance, the development of efficient, rapid, and sustainable methods for its synthesis is a primary objective for researchers.

Traditionally, the construction of the benzothiophene core has relied on conventional heating methods—such as oil baths or heating mantles—which are often characterized by long reaction times, high energy consumption, and the formation of undesirable byproducts. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering dramatic rate enhancements and improved product yields.[3][4] This guide provides an in-depth, data-supported comparison between microwave-assisted and traditional synthetic approaches for benzothiophenes, designed to inform experimental choices for researchers, scientists, and professionals in drug development.

The Fundamental Difference: How Heat is Delivered

The choice between traditional and microwave synthesis is fundamentally a choice between two different energy transfer mechanisms. Understanding this distinction is key to appreciating the profound impact on reaction outcomes.

  • Traditional Conductive Heating: This method relies on transferring thermal energy from an external source through the walls of the reaction vessel to the solvent and reactants.[5] This process is inherently slow and inefficient, creating a significant temperature gradient where the vessel walls are hotter than the bulk of the reaction mixture. This can lead to localized overheating, causing decomposition of reagents or products and promoting side reactions.

  • Microwave Dielectric Heating: Microwave irradiation heats the reaction mixture directly and uniformly.[5][6] The energy is transferred via two primary mechanisms: dipolar polarization and ionic conduction.[7] Polar molecules (like many organic solvents) align with the oscillating electric field of the microwaves, and the resulting molecular friction generates heat. Ionic species in the mixture migrate under the influence of the field, and resistance to this movement also generates heat. This direct, "in-core" heating leads to a rapid and uniform temperature increase throughout the reaction volume, minimizing temperature gradients and often resulting in cleaner reactions.[4][6]

Comparative Synthesis of Benzothiophenes: Key Methodologies

We will now examine several common strategies for synthesizing benzothiophenes, directly comparing the performance of traditional and microwave-assisted protocols.

Annulation of 2-Halobenzonitriles with Methyl Thioglycolate

A robust method for creating 3-aminobenzo[b]thiophenes involves the reaction of a 2-halobenzonitrile with methyl thioglycolate. This transformation is a cornerstone for building more complex, biologically active molecules.[1]

Under conventional heating, this reaction can be sluggish. However, the application of microwave irradiation dramatically accelerates the process. For instance, the synthesis of a key benzothiophene intermediate was shortened from 17 hours under conventional heating to just 15 minutes using microwave irradiation at 90 °C, while still achieving a good yield.[1] A subsequent saponification step was similarly reduced from 3 hours at reflux to a mere 3 minutes at 100 °C in a microwave reactor.[1]

Parameter Traditional Method Microwave-Assisted Method Reference
Reaction Time 17 hours15 minutes[1]
Temperature Reflux90 °C[1]
Yield Good (Specific % not stated)Good (Specific % not stated)[1]
Energy Input Sustained heating for hoursHigh-intensity heating for minutes[3][7]
Outcome Significant time and energy costDrastic reduction in time and energy[1]
The Gewald Reaction

The Gewald reaction is a versatile multi-component condensation used to synthesize polysubstituted 2-aminothiophenes, which can be precursors to benzothiophenes.[8][9][10] It typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[10]

While effective, traditional Gewald reactions often require several hours to reach completion.[11] Microwave assistance has been shown to be highly beneficial, accelerating the reaction and improving yields.[10][12] In one study, a series of 2-aminothiophene derivatives were synthesized via a microwave-assisted Gewald reaction at 50 °C in just 30 minutes , achieving high yields (up to 92%).[12] This represents a substantial improvement over conventional methods that can take hours.[11][13]

Parameter Traditional Method Microwave-Assisted Method Reference
Reaction Time 2 - 12 hours30 - 60 minutes[11][12][14]
Temperature 50 - 70 °C50 - 120 °C[11][12][14]
Yield 35 - 80%Often >80%, up to 92%[12][15]
Key Advantage Established and simple setupRapid synthesis, high yields, cleaner reactions[12][16]
Palladium-Catalyzed Suzuki Coupling

For the functionalization of a pre-existing benzothiophene core, the Suzuki-Miyaura cross-coupling reaction is indispensable.[17][18] This reaction creates C-C bonds between a halo-benzothiophene and a boronic acid. Microwave irradiation has been widely adopted to accelerate these palladium-catalyzed reactions.[19]

A comparative study on the Suzuki coupling of 4-bromoanisole (a model aryl halide) showed that a reaction requiring 8 hours under conventional heating could be completed in just 10 minutes using a microwave reactor, representing a 48-fold rate increase. Similar accelerations are observed in the synthesis of functionalized dibenzothiophenes, where both the initial Suzuki coupling to form the biphenyl intermediate and the subsequent microwave-assisted ring closure are efficiently performed.[19]

Parameter Traditional Method Microwave-Assisted Method Reference
Reaction Time Hours (e.g., 8-24 hours)Minutes (e.g., 10-30 minutes)[20]
Temperature 70 - 100 °C120 - 150 °C (superheating possible)[21]
Yield Good to ExcellentOften improved due to reduced side reactions[6][22]
Solvent Choice Toluene, Dioxane, Ethanol/WaterPolar solvents (DMF, MeCN, Water) are highly effective[21]

Experimental Protocols: A Side-by-Side Workflow

To provide a practical illustration, here are detailed protocols for the synthesis of 3-amino-5-bromobenzo[b]thiophene-2-carboxylate from 5-bromo-2-fluorobenzonitrile and methyl thioglycolate, adapted from literature procedures.[1]

Protocol 1: Microwave-Assisted Synthesis
  • Reagents & Equipment:

    • 5-bromo-2-fluorobenzonitrile (1.0 equiv)

    • Methyl thioglycolate (1.2 equiv)

    • Triethylamine (Et₃N) (2.5 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Monowave microwave reactor (e.g., CEM Discover SP)

  • Procedure:

    • To the microwave reaction vial, add 5-bromo-2-fluorobenzonitrile, DMSO, and the magnetic stir bar.

    • Add methyl thioglycolate followed by triethylamine to the vial.

    • Seal the vial with a septum cap.

    • Place the vial in the microwave reactor cavity.

    • Irradiate the mixture at a constant temperature of 130 °C for 35 minutes . Set the power to a maximum of 150 W with rapid stirring.

    • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aminobenzo[b]thiophene.

Protocol 2: Traditional Synthesis (Hypothetical Adaptation)
  • Reagents & Equipment:

    • Same reagents as Protocol 1.

    • Round-bottom flask with a magnetic stir bar

    • Condenser

    • Heating mantle with a temperature controller and oil bath

  • Procedure:

    • To the round-bottom flask, add 5-bromo-2-fluorobenzonitrile, DMSO, and the magnetic stir bar.

    • Add methyl thioglycolate and triethylamine.

    • Fit the flask with a condenser and place it in the oil bath.

    • Heat the reaction mixture with vigorous stirring at 130 °C .

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to take several hours (estimated 12-24 hours) to reach completion.

    • Once complete, cool the mixture to room temperature.

    • Perform the same aqueous work-up and extraction procedure as described in Protocol 1.

    • Purify the crude product by flash column chromatography.

Visualizing the Methodological Divergence

The following diagrams illustrate the distinct workflows, highlighting the streamlined nature of the microwave-assisted process.

Traditional_Workflow cluster_prep Preparation (Identical for both) cluster_reaction Reaction Stage cluster_workup Work-up & Purification P1 Weigh Reagents P2 Add to Flask P1->P2 R1 Assemble Reflux Apparatus P2->R1 R2 Heat with Oil Bath (12-24 hours) R1->R2 R3 Monitor by TLC R2->R3 R4 Cool Down R3->R4 W1 Aqueous Work-up & Extraction R4->W1 W2 Dry & Concentrate W1->W2 W3 Column Chromatography W2->W3 W4 Product W3->W4

Caption: Workflow for Traditional Benzothiophene Synthesis.

Microwave_Workflow cluster_prep Preparation (Identical for both) cluster_reaction Reaction Stage cluster_workup Work-up & Purification P1 Weigh Reagents P2 Add to MW Vial P1->P2 R1 Seal Vial & Place in MW Reactor P2->R1 R2 Irradiate (~30 minutes) R1->R2 R3 Automated Cooling R2->R3 W1 Aqueous Work-up & Extraction R3->W1 W2 Dry & Concentrate W1->W2 W3 Column Chromatography W2->W3 W4 Product W3->W4

Caption: Streamlined Workflow for Microwave-Assisted Synthesis.

Expert Analysis: Causality and Green Chemistry Implications

The choice to employ microwave synthesis is driven by predictable, positive outcomes rooted in its heating mechanism.

  • Why the Speed? The Arrhenius equation dictates that reaction rates increase exponentially with temperature. Microwave heating can safely and rapidly bring reactions to temperatures above the solvent's atmospheric boiling point in sealed vessels, leading to dramatic accelerations.[5][7]

  • Why the Higher Yields? By significantly shortening reaction times, microwave synthesis minimizes the temporal window for the decomposition of sensitive reagents or the formation of thermal byproducts.[4][6] The uniform heating profile also prevents localized "hot spots" that can degrade material.[4]

  • A Move Towards Green Chemistry: MAOS aligns with several principles of green chemistry. The enhanced efficiency often reduces the need for large excesses of reagents and can enable the use of more environmentally benign solvents, such as water or ethanol.[23] The substantial reduction in energy consumption compared to running a heating mantle for many hours is another significant environmental and economic benefit.[3][4]

Conclusion and Future Outlook

The evidence is clear: for the synthesis of benzothiophenes, microwave-assisted methods offer a superior alternative to traditional heating in terms of speed, efficiency, and product yield.[3][6] Reaction times can be reduced from many hours to mere minutes, a critical advantage in the fast-paced environments of drug discovery and materials research. While traditional methods remain valuable for their simplicity and scalability, the initial investment in microwave technology is rapidly offset by increased productivity and reduced operational costs. As the demand for novel benzothiophene derivatives continues to grow, microwave-assisted synthesis will undoubtedly be a central and indispensable tool for the modern synthetic chemist.

References

A Comparative Analysis of Molecular Docking Studies of Benzothiophene Derivatives Against Various Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico evaluation of benzothiophene derivatives reveals their potential as versatile therapeutic agents. This guide compares the molecular docking studies of these compounds against antimicrobial, anticancer, and neuroprotective protein targets, providing researchers, scientists, and drug development professionals with a comprehensive overview of their binding interactions and therapeutic promise.

This comparative guide synthesizes data from three recent studies, highlighting the molecular docking parameters, binding affinities, and key interactions of benzothiophene derivatives with their respective protein targets. The objective is to offer a clear, data-driven comparison to aid in the rational design and development of novel benzothiophene-based therapeutics.

Performance Comparison of Benzothiophene Derivatives

The following tables summarize the quantitative data from the docking studies, showcasing the binding affinities and inhibitory concentrations of the most promising benzothiophene derivatives from each study.

Table 1: Antimicrobial Activity against Staphylococcus aureus

CompoundTarget StrainBinding Affinity (kcal/mol)Key Interacting Residues
Compound 20 MRSA-6.38Not specified in abstract
Compound 1 MSSA-5.56Not specified in abstract
Compound 17 DRSA-5.23Not specified in abstract

Data from "Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies."[1] It is important to note that the specific target proteins within the S. aureus strains for the docking studies were not detailed in the available information.

Table 2: Anticancer Activity against Colorectal Cancer Cell Lines

CompoundTarget ProteinIC50 (µg/mL)Standard InhibitorStandard Inhibitor IC50 (µg/mL)
Compound 1b PDK157.10Sodium dichloroacetate25.75
Compound 1b LDHA64.10Sodium oxamate15.60

Data from "Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer."[2]

Table 3: Cholinesterase Inhibition for Alzheimer's Disease

CompoundTarget EnzymeIC50 (µM)Standard InhibitorStandard Inhibitor IC50 (µM)
Compound 5f AChE62.10GalantamineNot specified for AChE
Compound 5h BChE24.35Galantamine28.08

Data from "A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies."

Experimental Protocols: A Closer Look at the Methodologies

The methodologies employed in these studies, while all centered on molecular docking, exhibit variations in the software and specific parameters used.

Study 1: Antimicrobial Benzothiophenes

The detailed experimental protocol for the molecular docking in this study was not available in the provided information. The study mentions employing Quantitative Structure-Activity Relationship (QSAR) modeling alongside molecular docking.[1]

Study 2: Anticancer Tetrahydrobenzo[b]thiophenes

The molecular docking studies in this research were performed using the Molecular Operating Environment (MOE, 2019.0102) software.[2] The general workflow is outlined below.

G PDB Download Tubulin PDB (ID: 5NM5) Prep Prepare Protein: - Remove water & non-interacting ligands - Protonate 3D PDB->Prep Ligand Define Binding Site (using co-crystallized colchicine) Prep->Ligand Dock Perform Docking: - Triangle Matcher placement - London dG scoring Ligand->Dock Analysis Analyze Docking Results Dock->Analysis

Caption: Molecular docking workflow for tetrahydrobenzo[b]thiophene derivatives.

Study 3: Benzothiophene-Chalcones as Cholinesterase Inhibitors

The specific details of the molecular docking protocol, including the software used, were not explicitly mentioned in the available information for this study. The research focused on the synthesis and in-vitro evaluation of the compounds, with molecular docking used to rationalize the structure-activity relationships.

Logical Relationships in Drug Discovery

The process of identifying and optimizing lead compounds often follows a structured workflow, integrating computational and experimental approaches.

G cluster_computational In Silico cluster_experimental In Vitro / In Vivo QSAR QSAR Modeling Docking Molecular Docking QSAR->Docking ADME ADME Prediction Docking->ADME Synthesis Compound Synthesis ADME->Synthesis BioAssay Biological Assays Synthesis->BioAssay BioAssay->QSAR Optimization Lead Optimization BioAssay->Optimization

Caption: Integrated workflow for drug discovery and development.

References

Confirming the Molecular Weight of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise molecular weight determination is a critical step in the characterization of novel compounds. This guide provides a comprehensive comparison of mass spectrometry techniques for confirming the molecular weight of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, a compound of interest in medicinal chemistry. We present detailed experimental protocols and supporting data to ensure accurate and reproducible results.

The theoretical molecular weight of this compound (C₁₀H₈N₂O₄S) is 252.25 g/mol .[1][2] This guide will outline the methodology to experimentally verify this value using high-resolution mass spectrometry.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount for the successful analysis of a specific analyte. For this compound, a small organic molecule with moderate polarity, several methods are applicable. The table below compares the most suitable techniques, highlighting their respective advantages for this particular analysis.

Ionization TechniquePrincipleExpected IonAdvantages for this Compound
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of charged droplets and ultimately gas-phase ions.[M+H]⁺ (m/z 253.02)Soft ionization technique, minimizing fragmentation and maximizing the abundance of the molecular ion peak. Ideal for polar compounds.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions.[M+H]⁺ (m/z 253.02)Suitable for less polar compounds than ESI. Can tolerate higher flow rates and less pure solvents.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.[M+H]⁺ (m/z 253.02)High sensitivity and suitable for analyzing samples from complex mixtures.

Recommendation: Electrospray Ionization (ESI) in positive ion mode is the recommended technique for its ability to generate a strong protonated molecular ion ([M+H]⁺) with minimal fragmentation, facilitating unambiguous molecular weight confirmation.

Predicted Fragmentation Pattern

Understanding the potential fragmentation of this compound is crucial for interpreting the resulting mass spectrum. The primary fragmentation pathways are expected to involve the loss of the methoxy group from the ester, the nitro group, and potentially cleavage of the thiophene ring.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
253.02222.0131.01 (CH₃O)Loss of the methoxy radical from the ester group.
253.02207.0146.01 (NO₂)Loss of the nitro group.
222.01176.0046.01 (NO₂)Subsequent loss of the nitro group from the [M+H-CH₃O]⁺ fragment.

Experimental Protocol: High-Resolution Mass Spectrometry

This section details the step-by-step procedure for confirming the molecular weight of this compound using a high-resolution mass spectrometer with an ESI source.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile).
  • Vortex the solution to ensure complete dissolution.
  • Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
  • Add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺).

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution instrument such as an Orbitrap or TOF mass spectrometer.
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.
  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Sheath Gas and Auxiliary Gas Flow Rate: Optimize for stable spray (e.g., 30 and 10 arbitrary units, respectively).
  • Capillary Temperature: 250 - 300 °C.
  • Mass Range: Scan from m/z 100 to 500.
  • Resolution: Set to a minimum of 60,000 to ensure accurate mass measurement.

3. Data Acquisition and Analysis:

  • Acquire data for approximately 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
  • Process the raw data using the instrument's software.
  • Identify the peak corresponding to the protonated molecule ([M+H]⁺).
  • Compare the experimentally measured monoisotopic mass to the theoretical exact mass of the [M+H]⁺ ion (253.0274). The mass accuracy should be within 5 ppm.
  • Analyze the spectrum for the presence of the predicted fragment ions to further confirm the compound's identity.

Visualizing the Workflow and Confirmation Logic

To clearly illustrate the experimental process and the logic behind the confirmation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation dissolve Dissolve Compound dilute Dilute to 10 µg/mL dissolve->dilute acidify Add 0.1% Formic Acid dilute->acidify infuse Direct Infusion acidify->infuse ionize ESI (+) infuse->ionize acquire Acquire Spectrum (m/z 100-500) ionize->acquire process Process Data acquire->process identify_mh Identify [M+H]⁺ Peak process->identify_mh compare_mass Compare Experimental vs. Theoretical Mass identify_mh->compare_mass analyze_fragments Analyze Fragment Ions compare_mass->analyze_fragments confirm Confirmation analyze_fragments->confirm

Caption: Experimental workflow for molecular weight confirmation.

confirmation_logic start Start Analysis theoretical_mw Theoretical MW of C₁₀H₈N₂O₄S = 252.25 start->theoretical_mw experimental_ion Experimental m/z start->experimental_ion theoretical_ion Theoretical [M+H]⁺ = 253.0274 theoretical_mw->theoretical_ion mass_accuracy Mass Accuracy < 5 ppm? theoretical_ion->mass_accuracy experimental_ion->mass_accuracy fragmentation_match Fragmentation Pattern Matches? mass_accuracy->fragmentation_match Yes reanalyze Re-analyze or Re-purify mass_accuracy->reanalyze No confirmed Molecular Weight Confirmed fragmentation_match->confirmed Yes fragmentation_match->reanalyze No

References

Safety Operating Guide

Safe Disposal of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate (CAS No. 34674-75-4), a compound that requires careful handling due to its chemical structure, which includes aromatic amine, nitro, and sulfur-containing heterocyclic groups.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations. The following are general safety protocols to be observed when handling this compound.

Personal Protective Equipment (PPE):

Always wear appropriate PPE to minimize exposure. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves are essential.

  • Eye Protection: Chemical safety goggles and a face shield should be worn.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: If handling the compound as a powder or in a volatile solution outside of a fume hood, a certified respirator is necessary.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to an area with fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound if available.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and any materials contaminated with it is to manage them as hazardous waste through a licensed and approved waste disposal company.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Due to the presence of nitro and aromatic amine functional groups, this compound should be treated as hazardous waste. Aromatic nitro compounds can be toxic and environmentally harmful, while aromatic amines are a class of chemicals with potential carcinogenic properties.[1][2]

  • Segregation: It is critical to segregate this chemical waste from other waste streams to prevent dangerous reactions.[3] Do not mix with acids, bases, oxidizing agents, or other incompatible chemicals.[4] Keep halogenated and non-halogenated solvent waste in separate containers.[5]

2. Waste Collection and Containerization:

  • Solid Waste:

    • Collect solid this compound waste in a designated, robust, and chemically resistant container with a secure lid.[2]

    • Any materials that have come into contact with the solid compound, such as weighing paper, contaminated gloves, and paper towels, must also be placed in the same hazardous waste container.[2]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container.[2]

    • Ensure that the solvent is compatible with the other contents of the container and that the container material is appropriate for the solvent.

3. Labeling of Hazardous Waste:

Proper labeling is a critical step in the waste management process.[3] The hazardous waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound " and its CAS Number: 34674-75-4 .[6][7]

  • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").

  • The date when the waste was first added to the container (accumulation start date).

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[8]

  • This area should be a cool, well-ventilated space, away from direct sunlight, heat sources, and incompatible materials.[4]

  • Ensure secondary containment is in place to capture any potential leaks.

5. Arranging for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup for the waste.[2]

  • Provide the waste disposal company with all necessary information about the chemical, including its name, CAS number, and any available safety data.

6. Disposal of Empty Containers:

  • Empty containers that held this compound must also be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2][9]

  • The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but it is essential to deface or remove the original label.[9]

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Chemicals classify->segregate container_type Solid or Liquid Waste? segregate->container_type solid_container Collect in Labeled Solid Hazardous Waste Container container_type->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container container_type->liquid_container Liquid store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store contact_ehs Contact EHS for Pickup by Licensed Disposal Company store->contact_ehs empty_container Empty Container? contact_ehs->empty_container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes end Disposal Complete empty_container->end No collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of De-labeled Container as Non-Hazardous Waste collect_rinsate->dispose_container dispose_container->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.